molecular formula C21(13C)H26D3FN3O9P B1191610 Sofosbuvir 13CD3

Sofosbuvir 13CD3

Cat. No.: B1191610
M. Wt: 533.46
Attention: For research use only. Not for human or veterinary use.
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Description

Sofosbuvir 13CD3 is a chemically defined stable isotope-labeled analog of Sofosbuvir, a direct-acting antiviral medication that functions as a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . Its primary application is as an internal standard in quantitative bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), where it enables the precise and reliable measurement of concentrations of the parent drug, Sofosbuvir, and its key metabolites, including the nucleoside derivative GS-331007, in complex biological matrices . The incorporation of the 13C and three deuterium (D3) atoms into the molecular structure provides a predictable and consistent mass shift from the non-labeled analyte, minimizing ion suppression and correcting for variability during sample preparation and analysis. This is crucial for advanced pharmacokinetic and metabolism studies, which are fundamental to understanding the drug's absorption, distribution, and elimination in research models . Sofosbuvir itself is a prodrug that is metabolized within hepatocytes to the pharmacologically active uridine triphosphate analog (GS-461203), which acts as a chain terminator during viral RNA replication . The use of this compound as an internal standard supports high-quality research into the drug's metabolic pathway and its potent, pan-genotypic antiviral activity, contributing to the development of robust assays for drug discovery and development programs.

Properties

Molecular Formula

C21(13C)H26D3FN3O9P

Molecular Weight

533.46

Synonyms

Sofosbuvir-13C-D3; 

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of Sofosbuvir 13CD3?

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action for Sofosbuvir 13CD3 , dissecting its dual identity: first, as a pharmacological agent (identical to Sofosbuvir) targeting the Hepatitis C Virus (HCV) NS5B polymerase, and second, as a precision analytical tool (Internal Standard) utilized in mass spectrometry.[1]

A Technical Guide for Drug Development & Bioanalysis

Executive Summary: The Dual Mechanism

To understand this compound, one must distinguish between its pharmacological target and its analytical utility .[1]

  • Pharmacologically , it acts as a prodrug nucleotide analog .[1][2] It undergoes intracellular metabolism to form the active triphosphate (GS-461203), which inhibits the HCV NS5B RNA-dependent RNA polymerase via chain termination.[1][3][4][5] The isotopic labeling does not alter this biological mechanism but may introduce negligible kinetic isotope effects.[1]

  • Analytically , it acts as a Stable Isotope Labeled (SIL) Internal Standard .[1] Its mechanism of action in this context is isotopic dilution .[1] It compensates for ionization suppression, matrix effects, and extraction variability in LC-MS/MS workflows by behaving physicochemically identically to the analyte (Sofosbuvir) while remaining spectrally distinct due to a mass shift (+4 Da).[1]

Pharmacological Mechanism: The NS5B Inhibition Pathway

This compound is biologically equivalent to Sofosbuvir.[1] It is a uridine nucleotide prodrug designed to bypass the rate-limiting first phosphorylation step in the liver.[1]

Metabolic Activation (The Prodrug Strategy)

Sofosbuvir is not the active antiviral agent.[1] It must be metabolized within the hepatocyte to the active triphosphate form.[1][3][6]

  • Entry & Hydrolysis: Upon entering the hepatocyte, the ester moiety is hydrolyzed by Cathepsin A (CatA) or Carboxylesterase 1 (CES1) .[1]

  • Phosphoramidate Cleavage: The resulting intermediate is processed by Histidine Triad Nucleotide-Binding Protein 1 (HINT1) , releasing the monophosphate.[1]

  • Polymerization: Cellular kinases (UMP-CMP kinase and Nucleoside Diphosphate Kinase) phosphorylate the compound to its active triphosphate form, GS-461203 .[1][3]

Molecular Mode of Action[1][2]
  • Target: HCV NS5B RNA-dependent RNA polymerase.[1][2][5][7]

  • Mimicry: GS-461203 mimics the natural substrate Uridine Triphosphate (UTP).[1]

  • Chain Termination: Once incorporated into the nascent viral RNA strand, the 2'-fluoro-2'-C-methyl modification induces a steric clash with incoming nucleotides.[1][4] This prevents further chain elongation, effectively halting viral replication.[1][5][7]

Pathway Visualization

The following diagram illustrates the metabolic activation cascade from the prodrug to the active chain terminator.[1]

SofosbuvirMetabolism Sofosbuvir Sofosbuvir (Prodrug) [Inactive] Inter1 De-esterified Intermediate Sofosbuvir->Inter1 CatA / CES1 (Hydrolysis) Monophosphate GS-606965 (Monophosphate) Inter1->Monophosphate HINT1 (Phosphoramidate Cleavage) Diphosphate Diphosphate Form Monophosphate->Diphosphate UMP-CMP Kinase Triphosphate GS-461203 (Active Triphosphate) Diphosphate->Triphosphate NDPK (Nucleoside Diphosphate Kinase) NS5B HCV NS5B Polymerase Triphosphate->NS5B Competes with UTP Termination Viral RNA Chain Termination NS5B->Termination Incorporation & Steric Clash

Caption: Figure 1.[1][8] Metabolic activation pathway of Sofosbuvir to the active antiviral triphosphate GS-461203.[1][2][3][4][5]

Analytical Mechanism: Isotopic Dilution in LC-MS/MS

In drug development and pharmacokinetic (PK) studies, this compound is the "Gold Standard" reference material.[1] Its mechanism here is physicochemical rather than biological.[1]

The Isotopic Label[1][9]
  • Structure: The label is typically located on the 2'-C-methyl group of the ribose ring.[1]

  • Composition: One Carbon-13 atom (

    
    ) and three Deuterium atoms (
    
    
    
    ).[1][9]
  • Mass Shift: This results in a molecular weight increase of +4 Daltons relative to unlabeled Sofosbuvir.[1]

    • Sofosbuvir Monoisotopic Mass: ~529.45 Da[1]

    • This compound Mass: ~533.46 Da[1][9]

Mechanism of Error Correction

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the internal standard functions through Co-elution and Matrix Compensation :

  • Co-elution: Due to the minimal physicochemical difference between

    
     and 
    
    
    
    , this compound elutes at the nearly identical retention time as the analyte.[1]
  • Ionization Tracking: Any suppression or enhancement of ionization caused by the biological matrix (plasma phospholipids, salts) affects both the drug and the IS equally.[1]

  • Quantification: The ratio of the Analyte Area to the IS Area is used for quantification, mathematically canceling out the variability.[1]

Technical Protocol: LC-MS/MS Workflow

The following protocol outlines the validated method for quantifying Sofosbuvir using this compound as the internal standard.

Sample Preparation (Protein Precipitation)[1]
  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) to a 96-well plate.

  • IS Addition: Add 20 µL of This compound working solution (500 ng/mL in methanol).

  • Precipitation: Add 200 µL of Acetonitrile (ACN) to precipitate proteins.

  • Vortex & Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Transfer: Inject the supernatant directly or dilute 1:1 with water.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][10]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][8][11][10][12]

MRM Transitions Table

The following table defines the specific mass filters used to distinguish the drug from the mechanism-based standard.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Sofosbuvir 530.2 [M+H]+243.120100
This compound 534.2 [M+H]+247.120100
GS-331007 (Metabolite) 261.1 [M+H]+113.115100

Note: The product ion m/z 243.1 corresponds to the nucleoside core fragment after the loss of the phosphate prodrug moiety.[1]

Analytical Workflow Diagram

This diagram visualizes the "mechanism" of the analytical process, highlighting where the IS corrects for errors.

LCMSWorkflow cluster_correction Mechanism of Correction Plasma Patient Plasma (Variable Matrix) Mix Mixing & Extraction (Protein Precipitation) Plasma->Mix IS This compound (Internal Standard) IS->Mix LC LC Separation (Co-elution) Mix->LC Ionization ESI Source (Ionization Suppression) LC->Ionization MS Mass Analyzer (MRM Filtering) Ionization->MS Data Ratio Calculation (Area Analyte / Area IS) MS->Data

Caption: Figure 2. Analytical workflow showing how this compound compensates for matrix effects during ionization.

References

  • Gilead Sciences. (2013).[1] Sovaldi (sofosbuvir) Prescribing Information. U.S. Food and Drug Administration.[1][2][11][10][12][13] [Link]

  • Murakami, E., et al. (2010).[1] Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977. Journal of Biological Chemistry. [Link]

  • Sofia, M. J., et al. (2010).[1] Discovery of a β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus.[1] Journal of Medicinal Chemistry. [Link]

  • Rezk, M. R., et al. (2015).[1] A novel LC-MS/MS method for the simultaneous determination of sofosbuvir and ledipasvir in human plasma. Journal of Chromatography B. [Link]

Sources

Technical Guide: Synthesis and Isotopic Labeling of Sofosbuvir-13C,d3

[1]

Executive Summary

Sofosbuvir (PSI-7977) is a nucleotide polymerase inhibitor used to treat Hepatitis C. In pharmacokinetic (PK) studies, precise quantification of the prodrug in human plasma requires an internal standard (IS) with identical physicochemical properties but a distinct mass signature.[1]

Sofosbuvir-13C,d3 incorporates a stable


2'-C-position1
  • Metabolic Stability: The 2'-C-methyl group is metabolically robust compared to the ester or phosphoramidate moieties, ensuring the label tracks the nucleoside core if measuring metabolites.[1]

  • Mass Shift (+4 Da): The combination of one

    
     and three deuterium atoms provides a +4 Da mass shift, sufficient to avoid isotopic overlap with the natural abundance M+2 peaks of the analyte (chlorine/sulfur are absent, but general background requires >3 Da separation).[1]
    

This guide outlines a convergent synthesis: constructing the labeled nucleoside core via a Grignard addition/fluorination sequence, followed by coupling with a chiral phosphoramidate.[1]

Retrosynthetic Strategy

The synthesis is disconnected at the phosphoramidate P-O bond and the 2'-carbon of the sugar. The critical step is the stereoselective introduction of the

1

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the labeled nucleoside and the phosphoramidate moiety.[1]

Detailed Synthetic Protocol

Phase 1: Synthesis of the Labeled Nucleoside Core

The core challenge is introducing the labeled methyl group with the correct stereochemistry (beta-configuration) and subsequently introducing the fluorine atom (alpha-configuration).[1]

Step 1.1: Preparation of 2'-Ketouridine Intermediate

Starting material: N-Benzoyl-3',5'-O-di-tert-butylsilanediyl-uridine (or similar protected uridine).[1]

  • Reagents: Dess-Martin Periodinane (DMP) or CrO3/Pyridine.[1]

  • Procedure: Oxidation of the 2'-hydroxyl group yields the 2'-ketone.[1]

  • Critical Control: Anhydrous conditions are essential to prevent hydration of the ketone.

Step 1.2: Grignard Addition (Isotopic Labeling)

This is the label-incorporating step.[1]

  • Reagents:

    
     (Methyl-d3-13C iodide), Mg turnings, dry THF.
    
  • In-Situ Reagent Generation:

    
    [1]
    
  • Reaction:

    • Cool the protected 2'-ketone solution to -78°C.

    • Slowly add freshly prepared

      
       (3.0 equivalents).
      
    • Stir for 2-4 hours, allowing the temperature to rise to -20°C.

  • Mechanism: The Grignard reagent attacks from the less hindered

    
    -face, yielding the 2'-
    
    
    -methyl-2'-
    
    
    -hydroxyl
    intermediate (Tertiary alcohol).[1]
  • Yield Target: 60-75%.

Step 1.3: Stereoselective Fluorination[1]
  • Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.[1]

  • Solvent: Dichloromethane (DCM) or Toluene.[1]

  • Protocol:

    • Cool the tertiary alcohol substrate to -50°C.

    • Add DAST (2-3 eq) dropwise.[1]

    • Allow to warm to room temperature.

  • Stereochemistry: This nucleophilic fluorination typically proceeds with inversion of configuration at the hindered tertiary center, converting the 2'-

    
    -OH to the desired 2'-
    
    
    -Fluoro
    derivative, locking the labeled methyl group in the
    
    
    -position.[1]
Step 1.4: Deprotection[1]
  • Reagents: TEA·3HF (Triethylamine trihydrofluoride) or TBAF for silyl groups; NH4OH/MeOH for N-benzoyl removal.[1]

  • Product: 2'-deoxy-2'-

    
    -fluoro-2'-
    
    
    -C-(
    
    
    )-uridine.[1]
Phase 2: Synthesis of the Chiral Phosphoramidate

Sofosbuvir requires the

  • Reagents: Phenyl dichlorophosphate, L-Alanine isopropyl ester hydrochloride, Pentafluorophenol (PFP).[1]

  • Workflow:

    • React Phenyl dichlorophosphate with L-Alanine isopropyl ester (1:1 stoichiometry) in DCM with TEA at -78°C.

    • Add Pentafluorophenol to form the PFP-ester intermediate.[1]

    • Recrystallization: The PFP-intermediate allows for the crystallization-induced dynamic resolution (CIDR) or simple fractional crystallization to isolate the desired

      
      -diastereomer in high purity (>98% de).[1]
      
Phase 3: Final Coupling
  • Reagents: Labeled Nucleoside (from Phase 1),

    
    -Phosphoramidate PFP ester (from Phase 2), tert-Butylmagnesium chloride (
    
    
    -BuMgCl).[1]
  • Protocol:

    • Dissolve the labeled nucleoside in dry THF.

    • Add

      
      -BuMgCl (1.1 eq) at 0°C to deprotonate the 5'-OH.[1]
      
    • Add the

      
      -Phosphoramidate PFP ester.[1]
      
    • Stir at ambient temperature for 12 hours.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).[1]

Reaction Mechanism & Workflow

The following diagram illustrates the critical stereochemical inversion during the fluorination step, which is pivotal for biological activity.

Figure 2: Mechanistic pathway for the introduction of the isotopic label and subsequent stereochemical inversion via fluorination.[1]

Analytical Validation (QC)

Upon synthesis, the identity and purity must be validated.[1]

Mass Spectrometry (LC-MS/MS)[1]
  • Method: ESI Positive Mode.

  • Expected Shift: The parent ion

    
     should shift by +4.03 Da compared to the unlabeled standard.[1]
    
  • Isotopic Purity Calculation:

    
    
    Acceptance Criteria:
    
    
    isotopic enrichment.
NMR Spectroscopy[1][2][3]
  • 
     NMR (400 MHz, 
    
    
    ):
    The characteristic doublet for the 2'-methyl group (
    
    
    ppm) seen in unlabeled Sofosbuvir will be absent (silent) due to deuterium substitution.[1]
  • 
     NMR:  The 2'-methyl carbon signal will appear as a complex multiplet (septet of doublets) due to coupling with three deuterium atoms (
    
    
    Hz) and the
    
    
    enrichment.[1]
Quantitative Summary Table
ParameterUnlabeled SofosbuvirSofosbuvir-13C,d3Note
Molecular Formula


Label on 2'-Me
Monoisotopic Mass 529.16 Da533.19 Da+4 Mass Shift
Key Fragment (Prodrug) ~275 (Nucleoside)~279 (Labeled Nucleoside)Useful for MS/MS
2'-Me Proton Signal Doublet (~1.3 ppm)AbsentVerification of

References

  • Gilead Sciences. (2015).[1] Process for the preparation of sofosbuvir. World Intellectual Property Organization.[1] WO2015097605A1.[1][2] Link

  • MedChemExpress. (2024).[1] Sofosbuvir-13C,d3 Product Datasheet. MedChemExpress Catalog. Link

  • Chun, B. K., et al. (2011).[1] Synthesis of 2'-deoxy-2'-fluoro-2'-C-methyluridine derivatives. Journal of Organic Chemistry. (Contextual grounding for 2'-F-2'-Me synthesis).

  • ResearchGate. (2018).[1] Synthetic Routes to Sofosbuvir: Isotopic Labeling Strategies. Link

  • PubChem. (2025).[1] Sofosbuvir Compound Summary. National Library of Medicine. Link[1]

Technical Guide: In Vitro Pharmacokinetics and Metabolic Activation of Sofosbuvir

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sofosbuvir (GS-7977) represents a paradigm shift in HCV therapy, functioning as a nucleotide analog prodrug. Unlike traditional small molecules dependent on Cytochrome P450 (CYP) clearance, Sofosbuvir relies on a complex, intracellular metabolic activation cascade primarily within hepatocytes.

This technical guide dissects the in vitro mechanisms governing Sofosbuvir's pharmacokinetics. It focuses on the critical "liver-targeting" activation pathway, transporter kinetics, and the experimental protocols required to validate these properties in a drug development setting.

Part 1: The Metabolic Activation Pathway

The efficacy of Sofosbuvir is predicated on its ability to bypass the poor cellular permeability of nucleotides. It enters the cell as a lipophilic prodrug and is "trapped" inside the hepatocyte through rapid hydrolysis.[1]

The Activation Cascade

Sofosbuvir undergoes a three-step activation process to form the pharmacologically active uridine analog triphosphate (GS-461203).

  • Ester Hydrolysis (Rate-Limiting Step): The isopropyl ester is cleaved by Carboxylesterase 1 (CES1) and Cathepsin A (CatA) . This is the critical "liver-targeting" step, as these enzymes are highly expressed in human hepatocytes.

  • Phosphoramidate Cleavage: The resulting intermediate is processed by Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release the monophosphate.[2]

  • Phosphorylation: The monophosphate is sequentially phosphorylated by UMP-CMP kinase and Nucleoside Diphosphate Kinase (NDPK) to the active triphosphate.[1][3][4]

Elimination Pathway: The monophosphate can be dephosphorylated to the nucleoside metabolite GS-331007 .[1][2][3][5][6] This metabolite is inactive, cannot be re-phosphorylated, diffuses out of the cell, and is the primary circulating metabolite (accounting for >90% of systemic exposure).

Pathway Visualization

The following diagram illustrates the bifurcation between metabolic activation (efficacy) and dephosphorylation (elimination).

Sofosbuvir_Metabolism Sofosbuvir Sofosbuvir (GS-7977) Prodrug Intermediate Alanine Intermediate (GS-6620) Sofosbuvir->Intermediate CES1 / CatA (Hepatocyte Specific) MP Monophosphate (GS-331007-MP) Intermediate->MP HINT1 (Phosphoramidate Cleavage) DP Diphosphate MP->DP UMP-CMP Kinase Inactive Inactive Nucleoside (GS-331007) Renal Elimination MP->Inactive Dephosphorylation (5'-Nucleotidase) TP Active Triphosphate (GS-461203) NS5B Inhibitor DP->TP NDPK

Figure 1: Intracellular metabolic activation of Sofosbuvir.[1][4][5][7] Blue indicates the parent prodrug, Green the active pharmacological agent, and Red the inactive elimination product.

Part 2: Enzymology and Transporter Kinetics

Enzyme Kinetics

The liver specificity of Sofosbuvir is driven by the differential expression of CES1 and CatA. In vitro phenotyping using recombinant enzymes and specific inhibitors establishes the following profile:

Enzyme SystemRoleKinetic CharacteristicInhibition Potential
CES1 Hydrolysis (Step 1)High Capacity, Low AffinityLow risk of saturation at therapeutic doses.
CatA Hydrolysis (Step 1)High Affinity, Lower CapacityCrucial for initial capture of the prodrug.
HINT1 P-N Bond CleavageRapid conversionNot rate-limiting in hepatocytes.
CYP450 Oxidative MetabolismNegligible Sofosbuvir is not a significant CYP substrate.
Transporter Interactions

Sofosbuvir's bioavailability and disposition are heavily influenced by efflux transporters.

  • P-glycoprotein (P-gp/ABCB1): Sofosbuvir is a substrate.[2][5][6][8] P-gp limits intestinal absorption and facilitates biliary excretion.

  • BCRP (ABCG2): Sofosbuvir is a substrate.[2][3][5][6][8]

  • GS-331007 (Metabolite): Notably, the major metabolite is not a substrate for P-gp or BCRP, explaining its high renal clearance without transporter-mediated accumulation.

Clinical Implication: Potent P-gp inducers (e.g., Rifampin, St. John's Wort) significantly decrease Sofosbuvir plasma concentrations, leading to therapeutic failure. This interaction is predicted by in vitro bidirectional transport assays (Caco-2 or MDCK-MDR1 cells).

Part 3: Experimental Protocols

To replicate the PK profile or assess DDI potential, the following in vitro workflows are recommended. These protocols prioritize the preservation of intracellular enzyme activity.

Protocol: Hepatocyte Metabolic Stability & Metabolite Profiling

Objective: Determine the intrinsic clearance (


) and quantify the formation of the active triphosphate (GS-461203).

Materials:

  • Cryopreserved human hepatocytes (inducible, >80% viability).

  • Williams' Medium E (WME) supplemented with L-glutamine.

  • Internal Standard (IS): Isotopically labeled Sofosbuvir (

    
    -SOF).
    
  • Stop Solution: 70% Methanol / 30% Water (pre-chilled to -20°C).

Workflow:

  • Thawing: Thaw hepatocytes rapidly at 37°C. Resuspend in WME to a density of

    
     cells/mL.
    
  • Equilibration: Allow cells to equilibrate for 15 minutes in a humidified CO2 incubator.

  • Dosing: Add Sofosbuvir (final concentration 1

    
    M and 10 
    
    
    
    M) to the suspension. Include a vehicle control (DMSO <0.1%).
  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At

    
     and 
    
    
    
    hours:
    • Remove 100

      
      L of suspension.
      
    • Crucial Step (Cell Separation): Centrifuge immediately (6,000 x g for 30s) to separate media (extracellular) from pellet (intracellular).

  • Lysis/Extraction:

    • Media: Add Stop Solution containing IS.

    • Pellet: Resuspend in 70% Methanol (Stop Solution) and vortex vigorously to lyse cells and extract phosphorylated metabolites.

  • Analysis: Analyze supernatants via LC-MS/MS (ion-pairing chromatography required for phosphate metabolites).

Data Analysis:

  • Plot

    
     vs. time to determine 
    
    
    
    .
  • Calculate Intracellular Accumulation Ratio:

    
    .
    
Protocol: P-gp Substrate Identification (Bidirectional Transport)

Objective: Confirm if a compound affects Sofosbuvir transport.

Workflow:

  • Cell Line: Caco-2 cells grown to confluence (21 days) on Transwell® inserts.

  • Dosing: Apply Sofosbuvir (10

    
    M) to the Apical (A) or Basolateral (B) chamber.
    
  • Inhibitor Check: Co-incubate with a known P-gp inhibitor (e.g., Verapamil or Zosuquidar).

  • Sampling: Measure appearance in the receiver chamber at 60 and 120 minutes.

  • Calculation:

    
    
    
    • Interpretation: An ER

      
       that is reduced by Verapamil confirms P-gp substrate status.
      

Part 4: Drug-Drug Interaction (DDI) Profile

Based on in vitro data, Sofosbuvir exhibits a "clean" DDI profile regarding CYP enzymes but requires caution with transporters.

Interaction TypeSofosbuvir StatusClinical Consequence
CYP Inhibition IC50 > 100

M (CYP3A4, 2D6, 2C9)
No clinically relevant inhibition.
CYP Induction No induction of CYP1A2, 3A4Safe to co-administer with CYP substrates.
Transporter Substrate P-gp, BCRPHigh Risk: Avoid potent P-gp inducers (e.g., Rifampin).[2]
Transporter Inhibition Weak/NoneDoes not significantly alter PK of other P-gp substrates.

References

  • Murakami, E., et al. (2010). Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977. Journal of Biological Chemistry. Link

  • Kirby, B. J., et al. (2015). Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir.[9] Clinical Pharmacokinetics. Link

  • European Medicines Agency (EMA). (2013). Sovaldi (Sofosbuvir) Assessment Report. EMA/782367/2013. Link

  • Gilead Sciences. (2013). Sovaldi (Sofosbuvir) Prescribing Information.[6][7] FDA Access Data. Link

  • Bhatia, H. K., et al. (2014). Sofosbuvir: A novel treatment option for chronic hepatitis C infection.[9][10] Journal of Pharmacology & Pharmacotherapeutics. Link

Sources

The Molecular Mechanic: A Technical Guide to the Prodrug Activation of Sofosbuvir

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sofosbuvir (PSI-7977) represents a paradigm shift in HCV therapeutics, not merely due to its potency as an NS5B polymerase inhibitor, but because of its sophisticated ProTide (Pronucleotide) molecular architecture. Unlike traditional nucleoside analogs that rely on inefficient passive diffusion and rate-limiting initial phosphorylation, Sofosbuvir utilizes a "Trojan Horse" strategy. It masks the polar phosphate group to ensure high hepatic permeability and leverages intracellular enzymatic machinery to deliver the active monophosphate directly into the hepatocyte.

This guide deconstructs the activation cascade of Sofosbuvir, moving from its stereochemical design to the specific enzymatic checkpoints (CatA, CES1, HINT1) that govern its bioactivation.

Molecular Architecture: The ProTide Design

The efficacy of Sofosbuvir hinges on overcoming the primary barrier of nucleoside therapeutics: the formation of the first phosphate bond.

  • The Payload: 2'-deoxy-2'-α-fluoro-β-C-methyluridine.[1][2] The 2'-F and 2'-Me groups provide resistance to degradation and steric hindrance in the viral polymerase active site.

  • The Masking Moiety: A phosphoramidate motif consisting of:

    • L-Alanine isopropyl ester: Increases lipophilicity and serves as the substrate for intracellular esterases.

    • Phenol group: Acts as a good leaving group during the chemical cyclization step.

  • Stereochemistry (Critical): Sofosbuvir is the

    
    -isomer  at the phosphorus center. This stereochemistry is not arbitrary; the 
    
    
    
    -isomer is processed by Cathepsin A (CatA) roughly 10-fold more efficiently than the
    
    
    -isomer, making stereoselective synthesis a critical quality attribute in drug development.

The Activation Cascade

The conversion of Sofosbuvir to its active triphosphate (GS-461203) involves a sequential interplay of enzymatic hydrolysis and spontaneous chemical rearrangement.[3]

Phase 1: Hepatic Unmasking (Ester Hydrolysis)

Upon entry into the hepatocyte, the isopropyl ester is hydrolyzed.

  • Enzymes: Cathepsin A (CatA) and Carboxylesterase 1 (CES1) .[3][4][5][6]

  • Mechanism: These serine hydrolases attack the carbonyl of the alanine ester.

  • Result: Formation of the carboxylate intermediate (Metabolite X).

  • Note: CatA is the high-affinity, low-capacity system, while CES1 is the low-affinity, high-capacity system.

Phase 2: Spontaneous Cyclization & Phenol Elimination

This step is chemically driven and enzyme-independent.

  • Mechanism: The newly formed free carboxylate anion performs an intramolecular nucleophilic attack on the phosphorus center.

  • Leaving Group: This attack displaces the phenol moiety.

  • Intermediate: A transient, unstable 5-membered cyclic mixed anhydride (cyclic phosphoramidate).

Phase 3: Ring Opening & P-N Bond Cleavage

The cyclic intermediate is rapidly hydrolyzed by water to form an acyclic phosphoramidate metabolite (Alaninyl-MP).

  • The Checkpoint Enzyme: Histidine Triad Nucleotide-binding Protein 1 (HINT1) .[1][3][4][5][6][7]

  • Mechanism: HINT1, a phosphoramidase, specifically cleaves the P-N bond between the phosphorus and the alanine nitrogen.

  • Result: Release of free L-alanine and the generation of the nucleoside monophosphate (UMP analog).

Phase 4: Anabolic Phosphorylation

The monophosphate is trapped inside the cell (due to negative charge) and enters the nucleotide pool.

  • Step 4a: Phosphorylation to Diphosphate by UMP-CMP Kinase .

  • Step 4b: Phosphorylation to Triphosphate by Nucleoside Diphosphate Kinase (NDPK) .[4]

  • Active Metabolite: GS-461203 (The chain terminator).[2][5][8]

Pathway Visualization

SofosbuvirActivation Sofosbuvir Sofosbuvir (Prodrug) MetaboliteX Carboxylate Intermediate (Acid) Sofosbuvir->MetaboliteX CatA / CES1 (Hydrolysis) Cyclic Cyclic Mixed Anhydride (Transient) MetaboliteX->Cyclic Spontaneous Cyclization (- Phenol) Phosphoramidate Alaninyl-Phosphoramidate Cyclic->Phosphoramidate Hydrolysis (H2O) MonoP Nucleoside Monophosphate (UMP Analog) Phosphoramidate->MonoP HINT1 (P-N Cleavage) TriP GS-461203 (Active Triphosphate) MonoP->TriP UMP-CMP Kinase NDPK Inactive GS-331007 (Inactive Nucleoside) MonoP->Inactive Dephosphorylation (5'-Nucleotidase) TriP->MonoP Phosphatases

Caption: The metabolic activation pathway of Sofosbuvir, highlighting the critical transition from prodrug to active triphosphate via the HINT1 checkpoint.

Enzymology & Kinetics

Understanding the kinetics of these enzymes is vital for predicting drug-drug interactions (DDIs) and hepatic clearance.

ParameterSofosbuvir (Prodrug)GS-331007 (Inactive Metabolite)GS-461203 (Active TP)
Primary Location Plasma / HepatocytePlasma (Renal Excretion)Hepatocyte (Intracellular)
Half-Life (

)
~0.4 Hours~27 Hours~18 Hours (Intracellular)
Key Enzymes CatA (

low), CES1 (

high)
None (Renal clearance)NS5B Polymerase (Target)
Protein Binding ~61-65%MinimalN/A

Key Insight: The rapid disappearance of Sofosbuvir (


) confirms efficient first-pass hepatic extraction. The long half-life of the intracellular triphosphate supports once-daily dosing despite the short plasma half-life of the parent drug.

Experimental Protocol: In Vitro Metabolic Phenotyping

For researchers validating similar ProTide structures, the following protocol establishes a self-validating system to assess cleavage efficiency.

Objective

To determine the specific contribution of CatA and CES1 to the initial hydrolysis step.

Materials
  • Recombinant Human Cathepsin A (rhCatA).

  • Recombinant Human Carboxylesterase 1 (rhCES1).

  • Specific Inhibitors: Telaprevir (CatA inhibitor), Bis-p-nitrophenyl phosphate (BNPP - CES1 inhibitor).

  • Test Compound: Sofosbuvir (1

    
    M).
    
Workflow Step-by-Step
  • System Preparation:

    • Prepare reaction buffer: 50 mM HEPES (pH 7.4) for CES1; 50 mM Sodium Acetate (pH 5.5) for CatA (Note: CatA is active at acidic pH in lysosomes but retains activity at neutral pH for prodrug activation assays). Correction: For cytosolic simulation, use pH 7.4.

  • Enzyme Incubation:

    • Group A (CatA): Incubate rhCatA (0.1 mg/mL) with Sofosbuvir.

    • Group B (CES1): Incubate rhCES1 (0.1 mg/mL) with Sofosbuvir.

    • Group C (Inhibition Control): Pre-incubate rhCatA with Telaprevir (10

      
      M) for 15 min, then add Sofosbuvir.
      
  • Sampling:

    • Aliquot 50

      
      L at 
      
      
      
      min.
    • Quench immediately with 150

      
      L ice-cold Acetonitrile containing internal standard (e.g., Carbamazepine).
      
  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000g, 20 min).

    • Analyze supernatant for depletion of Sofosbuvir and appearance of Metabolite X (Carboxylate).

    • Validation Criteria: >80% inhibition in Group C confirms CatA specificity.

Experimental Workflow Diagram

ExperimentalProtocol Prep Buffer Prep (pH 7.4) Incubation Enzyme Incubation (rhCatA / rhCES1) Prep->Incubation Quench Quench (ACN + IS) Incubation->Quench t=0..60 min Centrifuge Centrifuge (4000g, 20m) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Caption: Workflow for assessing enzymatic stability and identifying hydrolytic enzymes for phosphoramidate prodrugs.

Clinical & Pharmacological Implications

Renal Clearance & The Inactive Metabolite

While the active triphosphate remains trapped in the liver, the pathway has a "leak." The monophosphate can be dephosphorylated by 5'-nucleotidases to form GS-331007 .[1]

  • Fate: GS-331007 diffuses out of the hepatocyte into plasma.

  • Clearance: It is renally eliminated (filtration + active secretion).[9]

  • Clinical Relevance: In patients with severe renal impairment (eGFR < 30 mL/min), GS-331007 accumulates significantly (up to 450% increase in AUC).[10] However, since GS-331007 is inactive and non-toxic, Sofosbuvir is generally safe even in renal failure, though monitoring is advised.

Resistance Barrier

The high barrier to resistance is partly due to the high intracellular concentration of the active triphosphate achieved by this pathway, which allows it to outcompete natural nucleotides effectively, even against viral polymerases with minor mutations. The S282T mutation in NS5B is the primary resistance mechanism, but it comes with a severe fitness cost to the virus.

References

  • Murakami, E., et al. (2010). Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977. Journal of Biological Chemistry. Link

  • Gilead Sciences. (2013). Sovaldi (Sofosbuvir) Prescribing Information. FDA Access Data. Link

  • Kirby, B. J., et al. (2015). Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir. Clinical Pharmacokinetics. Link

  • Bondada, L., et al. (2017). Caught before Released: Structural Mapping of the Reaction Trajectory for the Sofosbuvir Activating Enzyme, Human Histidine Triad Nucleotide Binding Protein 1 (hHint1). ACS Chemical Biology. Link

  • Bhatia, H. K., et al. (2014). Sofosbuvir: A novel treatment option for chronic hepatitis C infection.[6] Journal of Pharmacology & Pharmacotherapeutics. Link

Sources

In Vivo Stability of Sofosbuvir ¹³CD₃ Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of a Stable Isotope-Labeled Internal Standard in Bioanalysis

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is the cornerstone of accuracy and precision. Its role is to mimic the analyte of interest through the entire analytical process—from extraction and handling to chromatographic separation and ionization. This mimicry allows for the correction of variability, ensuring that the final calculated concentration of the analyte is a true representation of its presence in the biological matrix.[1] For this reason, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard.[1][2] A SIL-IS, such as Sofosbuvir ¹³CD₃, possesses nearly identical physicochemical properties to the unlabeled analyte, Sofosbuvir.[1] This ensures congruent behavior during sample processing and analysis, providing the most reliable correction for experimental variations.[1]

However, the implicit assumption of the invulnerability of a SIL-IS to biological processes is a critical point of investigation. While structurally similar, the in vivo environment presents a complex milieu of metabolic enzymes and physiological conditions that could potentially alter the IS, leading to a compromise in its ability to accurately reflect the analyte's concentration. This guide provides a comprehensive technical overview of the methodologies and scientific rationale required to rigorously evaluate the in vivo stability of Sofosbuvir ¹³CD₃, ensuring the integrity of bioanalytical data in drug development and clinical monitoring.

Understanding Sofosbuvir and its ¹³CD₃ Labeled Analog

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[3] It is a prodrug that is rapidly absorbed and extensively metabolized in the liver to its active triphosphate form, GS-461203, which inhibits the HCV NS5B RNA-dependent RNA polymerase.[3][4] The primary inactive metabolite, GS-331007, is the result of dephosphorylation and has a significantly longer half-life than the parent drug.[4]

The internal standard, Sofosbuvir ¹³CD₃, is structurally identical to Sofosbuvir with the exception of isotopic labeling at the 2'-methyl group of the ribose sugar. Specifically, the carbon atom of the methyl group is replaced with a carbon-13 (¹³C) isotope, and the three hydrogen atoms are replaced with deuterium (D or ²H) atoms.[5] This specific labeling provides a mass shift that is readily distinguishable by the mass spectrometer, without significantly altering the molecule's chemical properties.

Potential Risks to In Vivo Stability of Sofosbuvir ¹³CD₃

The primary concern for the in vivo stability of any SIL-IS is the potential for metabolic alteration or isotopic exchange. While the carbon-deuterium bonds in the ¹³CD₃ group are generally more stable than carbon-hydrogen bonds, certain metabolic pathways could theoretically pose a risk.

Metabolic Scrutiny: Sofosbuvir undergoes significant metabolism, primarily driven by cathepsin A and carboxylesterase 1 (CES1) to form an intermediate, followed by further phosphorylation to the active triphosphate.[6][7] While the ¹³CD₃ label is not at a primary site of metabolism, the potential for unforeseen metabolic pathways or enzymatic activity that could cleave or alter this group must be considered.

Isotopic Exchange: In vivo, particularly under certain physiological pH conditions or enzymatic influence, there is a theoretical possibility of back-exchange of deuterium for protium (¹H). While less likely for C-D bonds compared to O-H or N-H bonds, it remains a factor to be experimentally ruled out.[8][9] The loss of the deuterium label would result in the conversion of the internal standard to the unlabeled analyte, leading to an overestimation of the true Sofosbuvir concentration.

Experimental Design for In Vivo Stability Assessment

A robust experimental design is crucial to definitively assess the in vivo stability of Sofosbuvir ¹³CD₃. The core principle is to administer the SIL-IS to a relevant biological system and monitor for any signs of biotransformation or isotopic exchange.

Study Subjects and Dosing

The choice of animal model should be one in which the metabolic profile of Sofosbuvir is well-characterized and relevant to humans. A common approach involves administering a single dose of Sofosbuvir ¹³CD₃ to these subjects. The dose should be high enough to allow for detectable levels in the biological matrix of interest (typically plasma or serum) over a relevant time course.

Sample Collection and Analysis

Blood samples should be collected at predetermined time points post-dose. The plasma or serum is then harvested and subjected to analysis by a validated LC-MS/MS method. The critical aspect of the analysis is to monitor for the appearance of unlabeled Sofosbuvir in the samples.

Analytical Methodology

A highly selective and sensitive LC-MS/MS method is required. The method must be capable of chromatographically separating and distinguishing between Sofosbuvir and Sofosbuvir ¹³CD₃. Multiple Reaction Monitoring (MRM) is the preferred mode of detection, with specific transitions for both the analyte and the SIL-IS.

Detailed Experimental Protocol

The following protocol outlines a step-by-step approach to evaluating the in vivo stability of Sofosbuvir ¹³CD₃.

Preparation of Dosing Solution and Analytical Standards
  • Dosing Solution: Prepare a sterile and biocompatible solution of Sofosbuvir ¹³CD₃ at a concentration suitable for administration to the chosen animal model.

  • Stock Solutions: Prepare individual stock solutions of Sofosbuvir and Sofosbuvir ¹³CD₃ in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of Sofosbuvir. Prepare at least three levels of QCs (low, medium, and high) in the same manner. A separate set of QCs containing only Sofosbuvir ¹³CD₃ should also be prepared to assess its stability in the matrix during storage and processing.

In Vivo Study
  • Animal Dosing: Administer the Sofosbuvir ¹³CD₃ dosing solution to a cohort of appropriate animal subjects (e.g., rats or non-human primates).

  • Blood Sampling: Collect blood samples at various time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours). Process the blood to obtain plasma and store the samples frozen at -70°C or below until analysis.

Sample Preparation and LC-MS/MS Analysis
  • Sample Extraction: Thaw the plasma samples. To a known aliquot of each plasma sample, add a protein precipitation solvent (e.g., acetonitrile) to precipitate proteins. Vortex and centrifuge the samples. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted samples onto the LC-MS/MS system. The chromatographic method should be optimized to achieve baseline separation of Sofosbuvir and any potential metabolites. The mass spectrometer should be operated in MRM mode to monitor for the specific precursor-to-product ion transitions of both Sofosbuvir and Sofosbuvir ¹³CD₃.

Data Analysis and Acceptance Criteria
  • Monitoring for Unlabeled Sofosbuvir: Analyze the chromatograms from the post-dose samples for any peak corresponding to the retention time and MRM transition of unlabeled Sofosbuvir.

  • Quantification (if necessary): If a peak for unlabeled Sofosbuvir is detected, quantify its concentration using the calibration curve.

  • Acceptance Criteria: The in vivo stability of the internal standard is considered acceptable if the concentration of the unlabeled analyte (formed from the IS) is below a predefined threshold. According to regulatory guidelines, the response of interfering components at the retention time of the IS should be ≤ 5% of the IS response in a blank sample spiked only with the IS.[2]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the assessment of the in vivo stability of Sofosbuvir ¹³CD₃.

InVivo_Stability_Workflow cluster_preparation Phase 1: Preparation cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Bioanalysis cluster_data Phase 4: Data Evaluation Dosing_Solution Prepare Sofosbuvir ¹³CD₃ Dosing Solution Standards_QCs Prepare Analytical Standards & QCs Animal_Dosing Administer IS to Animal Models Sample_Collection Collect Blood Samples (Time Course) Animal_Dosing->Sample_Collection Post-Dose Sample_Extraction Plasma Extraction (Protein Precipitation) Sample_Collection->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis (MRM Detection) Sample_Extraction->LCMS_Analysis Data_Analysis Monitor for Unlabeled Sofosbuvir Peak LCMS_Analysis->Data_Analysis Acceptance Compare to Acceptance Criteria (≤ 5% Interference) Data_Analysis->Acceptance

Sources

High-Precision Metabolic Tracking of Sofosbuvir Kinetics Using 13CD3-Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Sofosbuvir (SOF) and its primary circulating metabolite, GS-331007, is a cornerstone of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) for Hepatitis C management. While standard bioanalysis relies on structural analogs, the use of Sofosbuvir-13CD3 —a stable isotope-labeled internal standard (SIL-IS)—provides a self-validating system that corrects for matrix effects, extraction efficiency, and ionization suppression with superior precision.

This guide details the technical architecture for using Sofosbuvir-13CD3 to track metabolite formation. It moves beyond basic protocol listing to explore the mechanistic causality of the prodrug activation pathway and the analytical rigor required to distinguish the parent drug from its nucleoside metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: The Molecular Probe – Engineering the 13CD3 Label

To track metabolite formation effectively, the choice of the isotopic label position is binary: it either validates the assay or renders it useless for downstream metabolites.

Structural Integrity and Label Positioning

Sofosbuvir (


) is a phosphoramidate prodrug.[1] Its metabolism involves the cleavage of the phosphoramidate moiety to release the active nucleoside core.[2]
  • Scenario A: Pro-Moiety Labeling (Isopropyl/Alanine): If the

    
     and 
    
    
    
    labels are located on the isopropyl ester or alanine side chain, the label is lost during the first hydrolysis step by Cathepsin A (CatA) or Carboxylesterase 1 (CES1). This makes the IS suitable only for quantifying the parent Sofosbuvir.
  • Scenario B: Core Labeling (Ribose/Base): To track the formation of the metabolite GS-331007, the label must be embedded in the uridine core or the 2'-C-methyl group .

Recommendation: For comprehensive metabolic tracking, ensure your custom synthesis or commercial standard utilizes a Core-Labeled Sofosbuvir-13CD3 (e.g., labeling the pyrimidine ring or the ribose backbone). This ensures the "heavy" signature is retained as the prodrug is metabolized into GS-331007.

Mass Shift Mechanics

The 13CD3 modification typically introduces a mass shift of +4 Da (1 Da from


 and 3 Da from 

).
  • Parent SOF (Unlabeled): m/z ~530.2

  • Parent SOF (13CD3): m/z ~534.2

  • Metabolite GS-331007 (Unlabeled): m/z ~261.1

  • Metabolite GS-331007 (13CD3-Core): m/z ~265.1

Note: This mass shift is sufficient to avoid isotopic overlap (M+0 to M+4 crosstalk) in high-resolution MS instruments.

Part 2: Metabolic Mapping (The "Why")

Understanding the intracellular activation pathway is critical for interpreting the ratio of Parent to Metabolite. Sofosbuvir is designed to bypass the first phosphorylation step, which is the rate-limiting step for many nucleoside analogs.[3]

The Activation Cascade
  • Hydrolysis (Hepatic): The prodrug is hydrolyzed by Cathepsin A (CatA) or CES1 to form an intermediate.[3]

  • Spontaneous Cleavage: The phenoxide group is eliminated chemically.

  • Deamination: HINT1 (Histidine Triad Nucleotide-Binding Protein 1) removes the phosphoramidate amine to yield the monophosphate.

  • Anabolism vs. Catabolism:

    • Activation: Phosphorylation to the active triphosphate (GS-461203).[2][3][4]

    • Deactivation: Dephosphorylation to the nucleoside GS-331007 , which diffuses out of the cell into plasma.

Pathway Visualization

The following diagram illustrates the critical enzymatic checkpoints where the isotopic label must survive to be detected in the metabolite pool.

Sofosbuvir_Metabolism cluster_hepatocyte Hepatocyte Intracellular Matrix SOF Sofosbuvir (Prodrug) [Label Retained] Inter Alaninyl Phosphate Intermediate SOF->Inter CatA / CES1 (Liver) MP GS-331007-MP (Monophosphate) Inter->MP HINT1 (Spontaneous Phenol Loss) TP GS-461203-TP (Active Triphosphate) MP->TP UMP-CMP Kinase NDPK GS331007 GS-331007 (Inactive Nucleoside) [Target Analyte] MP->GS331007 Dephosphorylation (Systemic Release)

Figure 1: Intracellular bioactivation pathway of Sofosbuvir.[5] The conversion to GS-331007 represents the major elimination pathway tracked in plasma.

Part 3: Analytical Methodology (The "How")

This protocol utilizes LC-ESI-MS/MS in Positive Ion Mode.[6] The method relies on Protein Precipitation (PPT) for high throughput and recovery.

Experimental Workflow

LCMS_Workflow Sample Plasma Sample (50 µL) IS_Spike Spike IS (Sofosbuvir-13CD3) Sample->IS_Spike Extract Protein PPT (Acetonitrile 150 µL) IS_Spike->Extract Centrifuge Centrifuge 10k rpm, 10 min Extract->Centrifuge Inject LC-MS/MS Injection (5 µL) Centrifuge->Inject

Figure 2: Sample preparation workflow ensuring co-extraction of analyte and isotope-labeled standard.

Chromatographic Conditions
  • Column: Phenyl-Hexyl or C18 (e.g., Zorbax SB-C18, 50mm x 4.6mm, 1.8 µm). Phenyl columns often provide better retention for the polar nucleoside GS-331007.

  • Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Acetate in Water (pH ~4.5).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Isocratic hold for polar metabolite)

    • 1.0 - 3.0 min: 5%

      
       90% B
      
    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.1 - 6.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

The following transitions are standard. Note: Exact Q1/Q3 masses depend on the specific labeling of your 13CD3 reagent.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Sofosbuvir 530.2

243.125100
Sofosbuvir-13CD3 (IS) 534.2

247.125100
GS-331007 261.1

113.130100
GS-331007-13CD3 (Derived) 265.1

117.130100

Technical Insight: The transition for Sofosbuvir (530->243) represents the loss of the phosphoramidate group and detection of the sugar-base moiety. The GS-331007 transition (261->113) typically represents the cleavage of the sugar to detect the base (Cytosine/Uracil analog).

Part 4: Data Interpretation & Validation

Linearity and LLOQ
  • Linearity: The method should demonstrate linearity from 10 ng/mL to 5000 ng/mL for Sofosbuvir and 10 ng/mL to 10,000 ng/mL for GS-331007, reflecting the higher circulating concentrations of the metabolite.

  • Weighting: Use

    
     weighted linear regression to account for heteroscedasticity at the lower end of the curve.
    
Matrix Effects (ME)

The co-eluting 13CD3 IS is the primary defense against matrix effects.



An IS-normalized Matrix Factor (MF) close to 1.0 indicates that the isotope is successfully compensating for ion suppression caused by plasma phospholipids.
Troubleshooting: Isotopic Exchange

If using Deuterium labels on exchangeable protons (e.g., -OH or -NH groups), the label may be lost to the solvent (water/methanol).

  • Check: Ensure your "D3" label is on Carbon-bound hydrogens (C-D bonds), such as the methyl group, which are metabolically stable and non-exchangeable.

References

  • Murakami, E., et al. (2010). Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 (Sofosbuvir). Journal of Biological Chemistry.

  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015). Development of a sensitive UPLC-ESI-MS/MS method for quantification of sofosbuvir and its metabolite, GS-331007, in human plasma. Journal of Chromatography B.

  • Kirby, B. J., et al. (2015). Pharmacokinetics and Drug-Drug Interactions of Sofosbuvir. Clinical Pharmacokinetics.

  • FDA Clinical Pharmacology Review. Sovaldi (Sofosbuvir) NDA 204671. Center for Drug Evaluation and Research.

  • Nebsen, M., & El-Koussi, W. M. (2016). Determination of Sofosbuvir and its metabolite in human plasma by LC-MS/MS.[7] Journal of Applied Pharmaceutical Science.

Sources

Technical Whitepaper: Characterization and Bioanalytical Application of Sofosbuvir-13CD3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of High-Fidelity Internal Standards

In the rigorous landscape of drug metabolism and pharmacokinetics (DMPK), the quantification of nucleoside analog prodrugs like Sofosbuvir (Sovaldi®) demands exceptional precision. Sofosbuvir-13CD3 is not merely a "reference material"; it is a precision tool designed to normalize the variability inherent in LC-MS/MS bioanalysis.

By incorporating a Carbon-13 (


) and trideuterated (

) label, typically at the 2'-C-methyl position of the sugar moiety, this internal standard (IS) mimics the physicochemical behavior of the analyte while maintaining a distinct mass spectral signature (+4 Da). This guide details the chemical properties, stability profiles, and validated protocols for deploying Sofosbuvir-13CD3 in regulated bioanalysis.[1]

Chemical Identity and Physicochemical Properties[2][3][4]

To ensure assay reproducibility, one must distinguish between chemical purity (absence of foreign impurities) and isotopic purity (enrichment of the labeled species).

Structural Specifications
PropertySpecification
Compound Name Sofosbuvir-13CD3 (also known as PSI-7977-13CD3)
Chemical Formula

Molecular Weight ~533.46 g/mol (vs. 529.45 g/mol for unlabeled)
Mass Shift +4 Da (Nominal)
Label Position 2'-deoxy-2'-fluoro-2'-methyl -uridine moiety (Sugar ring methyl group)
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, Acetonitrile; slightly soluble in water
Purity Requirements for Bioanalysis
  • Chemical Purity:

    
     (HPLC). Impurities structurally similar to the analyte can suppress ionization.
    
  • Isotopic Enrichment:

    
    .
    
    • Critical Insight: Low isotopic purity leads to "unlabeled" contribution in the analyte channel (Channel 1), artificially inflating the calculated concentration of Sofosbuvir in blank samples.

Stability and Handling Protocols

Sofosbuvir is a phosphoramidate prodrug. Its stability is dictated by the susceptibility of the phosphate ester and the amino acid ester to hydrolysis.

Degradation Pathways

The molecule is relatively stable under thermal and photolytic stress but exhibits significant sensitivity to pH extremes.

  • Acidic Conditions: Hydrolysis of the phosphoramidate bond.

  • Basic Conditions: Rapid hydrolysis of the ester moiety.

  • Enzymatic Stability: In plasma, Sofosbuvir is rapidly metabolized to the intermediate GS-331007. Immediate processing on ice is mandatory.

Storage Recommendations
  • Solid State:

    
    , desiccated, protected from light (Stable > 2 years).
    
  • Stock Solution (DMSO/MeOH):

    
    . Avoid repeated freeze-thaw cycles (>3 cycles can induce degradation).
    

Bioanalytical Application: LC-MS/MS Protocol

This section outlines a self-validating workflow for quantifying Sofosbuvir in human plasma. The method relies on Protein Precipitation (PPT) for high throughput, utilizing Sofosbuvir-13CD3 to correct for matrix effects.

Visual Workflow (Graphviz)

BioanalysisWorkflow cluster_QC Quality Control Sample Plasma Sample (K2EDTA) Spike Spike IS (Sofosbuvir-13CD3) Sample->Spike 50 µL Extract Protein Precipitation (Acetonitrile, 1% Formic Acid) Spike->Extract +200 µL Centrifuge Centrifugation (4000g, 4°C, 10 min) Extract->Centrifuge Inject LC Injection (5 µL) Centrifuge->Inject Supernatant Detect MS/MS Detection (MRM Mode) Inject->Detect

Figure 1: Optimized bioanalytical workflow minimizing enzymatic hydrolysis during extraction.

Mass Spectrometry Parameters (MRM)

The label is located on the sugar methyl group. Therefore, fragments retaining the sugar moiety will exhibit the mass shift.

ParameterAnalyte (Sofosbuvir)Internal Standard (Sofosbuvir-13CD3)
Ionization ESI PositiveESI Positive
Precursor Ion (Q1)

530.2


534.2

Product Ion (Q3)

243.1 (Nucleoside core)

247.1 (Labeled core)
Dwell Time 100 ms100 ms
Collision Energy 25 eV25 eV

> Note: Some methods monitor the


 428 fragment (loss of isopropyl). Ensure your IS transition corresponds to the same fragmentation pathway (

432).
Chromatographic Conditions
  • Column: C18 (e.g., Zorbax Eclipse Plus or Phenomenex Gemini),

    
     mm, 5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30%

      
       90% B
      
    • 2.5-3.5 min: 90% B (Wash)

    • 3.6 min: Re-equilibrate to 30% B.

Troubleshooting & Quality Control

Isotopic Interference (Cross-Talk)

A critical failure mode in MS bioanalysis is "cross-talk" between the analyte and IS channels.

  • IS

    
     Analyte:  If the IS contains unlabeled Sofosbuvir (low isotopic purity), you will see a peak in the analyte channel even in blank samples spiked only with IS.
    
    • Limit: The response in the blank+IS sample should be

      
       of the Lower Limit of Quantification (LLOQ).
      
  • Analyte

    
     IS:  At high concentrations (ULOQ), natural isotopes of the analyte (M+4 due to naturally occurring 
    
    
    
    ,
    
    
    , etc.) may contribute to the IS channel.
    • Limit: The response in the ULOQ sample (without IS) should be

      
       of the average IS response.
      
Logic of Mass Shift

The following diagram illustrates why the +4 Da shift is sufficient to avoid natural isotopic overlap (M+4 abundance in nature is negligible compared to M+1 or M+2).

IsotopeLogic Parent Sofosbuvir (Unlabeled) Mass: 530 Da Natural Isotopes: M+1 (High) M+2 (Low) M+4 (Negligible) Separation Mass Analyzer (Q1 Quadrupole) Resolution: Unit (0.7 FWHM) Parent->Separation IS Sofosbuvir-13CD3 Mass: 534 Da Shift: +4 Da IS->Separation Result Clean Separation No spectral overlap Separation->Result  Delta > 3 Da

Figure 2: Mass spectral separation logic demonstrating the efficacy of the +4 Da shift.

References

  • Simson Pharma. Sofosbuvir 13CD3 Technical Datasheet & Structure. Retrieved from

  • National Center for Biotechnology Information (NCBI). Sofosbuvir Compound Summary. PubChem. Retrieved from

  • El-Kady, E. F., et al. (2018). Rapid Bioanalytical LC-MS/MS Method for the Simultaneous Determination of Sofosbuvir and Velpatasvir in Human Plasma.[3] Journal of Chromatography B. Retrieved from [3]

  • Rezk, M. R., et al. (2018). Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma.[1] Biomedical Chromatography.[3] Retrieved from

  • Agarwal, B. A., et al. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research. Retrieved from

Sources

An In-Depth Technical Guide to the Bioanalytical Quantification of Sofosbuvir and its Active Triphosphate Metabolite GS-461203

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative in Antiviral Drug Development

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C, with sofosbuvir standing as a cornerstone of modern therapy. As a nucleotide analog prodrug, sofosbuvir's efficacy is not derived from the molecule administered, but from its intracellular conversion to the pharmacologically active triphosphate form, GS-461203.[1] This bioactivation is central to its mechanism of inhibiting the HCV NS5B RNA-dependent polymerase.[1] Consequently, for researchers, clinical pharmacologists, and drug developers, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) relationship of sofosbuvir requires a dual analytical focus: the systemic exposure of the parent prodrug and the intracellular concentration of its active moiety at the site of action.

This technical guide provides a comprehensive overview of the principles, protocols, and critical considerations for the robust quantification of both sofosbuvir in plasma and GS-461203 in relevant cell types. We will delve into the causality behind methodological choices, grounded in the distinct physicochemical properties of a moderately lipophilic prodrug and its highly polar, anionic active metabolite. The protocols described herein are built upon a foundation of established, validated techniques, adhering to the stringent standards set by global regulatory bodies.

Section 1: The Bioactivation Pathway of Sofosbuvir

To develop a robust quantification strategy, one must first understand the metabolic journey of the analyte. Sofosbuvir is designed to efficiently enter hepatocytes, where it undergoes a multi-step enzymatic conversion to its active form.[2]

  • Initial Hydrolysis: The carboxyl ester moiety of sofosbuvir is rapidly hydrolyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1).

  • Phosphoramidate Cleavage: The histidine triad nucleotide-binding protein 1 (HINT1) then cleaves the phosphoramidate bond. This crucial step unmasks the monophosphate, yielding GS-331007 monophosphate.

  • Sequential Phosphorylation: Host cell kinases subsequently phosphorylate the monophosphate to its diphosphate and finally to the active triphosphate, GS-461203.[2]

This active triphosphate is effectively "trapped" within the cell due to its high negative charge, allowing it to accumulate and exert its therapeutic effect.[2] Conversely, dephosphorylation leads to the formation of the inactive nucleoside metabolite GS-331007, which can exit the cell and is the major circulating metabolite found in plasma.

Sofosbuvir_Metabolism cluster_plasma Systemic Circulation (Plasma) cluster_cell Hepatocyte Sofosbuvir Sofosbuvir (Prodrug) Sofosbuvir_in_cell Sofosbuvir Sofosbuvir->Sofosbuvir_in_cell Cellular Uptake Metabolite_MP GS-331007 Monophosphate Sofosbuvir_in_cell->Metabolite_MP CatA/CES1 & HINT1 Hydrolysis Metabolite_DP GS-331007 Diphosphate Metabolite_MP->Metabolite_DP UMP-CMP Kinase GS461203 GS-461203 (Active Triphosphate) Metabolite_DP->GS461203 NDP Kinase

Figure 1: Intracellular bioactivation pathway of sofosbuvir.

Section 2: A Dichotomous Bioanalytical Strategy

The profound differences in physicochemical properties and biological location between sofosbuvir and GS-461203 mandate two distinct, tailored analytical methods.

  • Sofosbuvir in Plasma: As the administered drug, its concentration in plasma is a key PK parameter, informing on absorption and systemic exposure. It is a relatively nonpolar molecule, making it well-suited for traditional reversed-phase liquid chromatography.

  • GS-461203 in Cells: As the active drug, its concentration in target cells (e.g., hepatocytes or peripheral blood mononuclear cells as a surrogate) is a critical PD marker. It is a highly polar anion, necessitating specialized sample preparation and chromatographic techniques to achieve retention and resolution.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for both analytes due to its unparalleled sensitivity, selectivity, and wide dynamic range, allowing for precise quantification in complex biological matrices.[3][4]

Section 3: Quantification of Sofosbuvir in Human Plasma

This section outlines a field-proven, validated LC-MS/MS protocol for quantifying sofosbuvir in human plasma, a method routinely used in clinical trials and bioequivalence studies.[4]

Causality Behind the Method: Key Scientific Choices
  • Matrix Selection: Human plasma collected in K2EDTA tubes is the standard for clinical PK studies. The anticoagulant choice is critical and must be consistent.

  • Extraction Technique: While protein precipitation is simple, liquid-liquid extraction (LLE) often provides a cleaner extract, reducing matrix effects and improving method robustness.[3] Methyl tert-butyl ether (MTBE) is an effective organic solvent for this purpose.[4]

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of sofosbuvir is the ideal IS, as it co-elutes and experiences identical ionization effects. If unavailable, a structural analog with similar extraction and chromatographic behavior (e.g., ledipasvir or tadalafil) can be used.[3][4]

  • Chromatography: Reversed-phase chromatography on a C18 column is the logical choice for a molecule of sofosbuvir's polarity. A mobile phase containing an organic solvent (e.g., acetonitrile) and a weak acid (e.g., formic or acetic acid) ensures good peak shape and efficient ionization in positive electrospray mode.[3]

  • Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity by monitoring a specific precursor-to-product ion transition for the analyte and IS.

Step-by-Step Experimental Protocol: Plasma Sample Analysis
  • Preparation of Standards:

    • Prepare a primary stock solution of sofosbuvir and the chosen Internal Standard (IS) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create working standard solutions for spiking into blank plasma to generate the calibration curve (e.g., 0.5 to 5000 ng/mL).[3]

    • Prepare Quality Control (QC) samples at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High.

  • Sample Extraction (Liquid-Liquid Extraction):

    • Aliquot 200 µL of plasma sample (calibrator, QC, or unknown) into a clean polypropylene tube.

    • Add 50 µL of the IS working solution (e.g., at 500 ng/mL) to all tubes except the blank matrix.

    • Vortex briefly (approx. 10 seconds).

    • Add 1 mL of MTBE.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (approx. 900 µL) to a new set of tubes.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of the mobile phase and vortex.

    • Transfer the reconstituted sample to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system.

    • Column: A C18 column (e.g., Zorbax SB-C18, 4.6 x 50 mm, 5 µm) is a suitable choice.[4]

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and an aqueous buffer like 5 mM ammonium formate with 0.1% formic acid.[4]

    • Flow Rate: 0.6-0.8 mL/min.

    • Injection Volume: 5-10 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: These must be empirically optimized. A representative transition for sofosbuvir is m/z 530.2 → 243.2.[3]

Method Validation: A Self-Validating System

The method must be fully validated according to regulatory guidelines such as the ICH M10 guidance.[5] This ensures the data is reliable, reproducible, and fit for purpose.

Table 1: Summary of Bioanalytical Method Validation Parameters for Sofosbuvir in Plasma

ParameterPurposeTypical Acceptance Criteria (as per ICH M10)[5]
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To define the relationship between concentration and instrument response.At least 6-8 non-zero standards. R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).For QC samples, the mean accuracy should be within ±15% of nominal. The precision (%CV) should not exceed 15% (20% at LLOQ).
Recovery To determine the efficiency of the extraction process.Should be consistent, precise, and reproducible. Not required to be 100%.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The IS-normalized matrix factor CV should not exceed 15%.
Stability To ensure the analyte is stable under various handling and storage conditions (freeze-thaw, bench-top, long-term storage).Mean concentration at each QC level must be within ±15% of the nominal concentration.
Dilution Integrity To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified.Accuracy and precision of diluted samples must be within ±15%.

Section 4: Quantification of Active Metabolite GS-461203 in Cells

Quantifying the intracellular triphosphate is analytically challenging but provides the most direct measure of the pharmacologically active agent at its target site.[2]

Causality Behind the Method: Overcoming Analytical Hurdles
  • Matrix Selection: The choice of cells depends on the study's objective. Primary human hepatocytes are the most relevant but difficult to obtain. Cell lines (e.g., Huh-7) or surrogate tissues like Peripheral Blood Mononuclear Cells (PBMCs) are often used.[2]

  • Sample Preparation: This is the most critical step. The process must efficiently lyse the cells to release the analytes, precipitate proteins, and be compatible with the downstream analysis. Cold 70% methanol or trichloroacetic acid (TCA) are common choices for extracting polar metabolites.[2][6]

  • Chromatography: The triphosphate is too polar to be retained on a C18 column. Two primary strategies are employed:

    • Ion-Pair Reversed-Phase (IP-RP) Chromatography: A positively charged ion-pairing agent (e.g., triethylamine, TEA) is added to the mobile phase. It pairs with the negatively charged phosphate groups, rendering the analyte more hydrophobic and enabling retention on a C18 column.[7][8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., amide or diol) and a high organic mobile phase. It separates compounds based on their partitioning into a water-enriched layer on the stationary phase surface, which is ideal for polar analytes.[9][10][11]

  • Detection: Due to the three phosphate groups, GS-461203 is readily ionized in negative ESI mode. MRM transitions are set to monitor the loss of phosphate groups.

Step-by-Step Experimental Protocol: Intracellular Analysis
  • Cell Sample Collection:

    • Culture and treat cells (e.g., hepatocytes) with sofosbuvir.

    • At designated time points, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

    • Lyse the cells and extract the metabolites by adding a known volume of ice-cold 70% methanol containing an appropriate internal standard (e.g., a stable-isotope labeled triphosphate).[2]

    • Scrape the cells and collect the lysate.

  • Sample Processing:

    • Vortex the cell lysate vigorously.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.[12]

    • Transfer the supernatant to a new tube for analysis. Depending on the concentration, this may be injected directly or evaporated and reconstituted.[12]

  • LC-MS/MS Conditions (Ion-Pair Method Example):

    • LC System: UPLC/HPLC system.

    • Column: High-strength silica C18 column.

    • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM Triethylamine) and an acid (e.g., 10 mM Acetic Acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient starting with a low percentage of Mobile Phase B, increasing to elute the analytes.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions: Representative transitions for a triphosphate would involve monitoring the precursor ion and fragments corresponding to the loss of phosphate groups (e.g., [M-H]⁻ → [M-H-PO₃]⁻). A previously reported method used an indirect approach of dephosphorylating the fractions before analysis.[2] Direct measurement in negative ion mode is also feasible.[5]

Section 5: Integrated Workflow and Data Interpretation

The ultimate goal is to connect the systemic drug concentration with the intracellular active form to build a comprehensive PK/PD model.

Workflow cluster_sample Sample Collection & Processing cluster_sof Sofosbuvir (Plasma) Analysis cluster_gs GS-461203 (Intracellular) Analysis cluster_data Data Analysis & Modeling Blood Whole Blood Sample Plasma Plasma Separation (Centrifugation) Blood->Plasma Cells Cell Isolation (e.g., PBMCs) or Cultured Hepatocytes Blood->Cells LLE Liquid-Liquid Extraction Plasma->LLE Lysis Cell Lysis & Metabolite Extraction (e.g., Cold Methanol) Cells->Lysis RP_LCMS Reversed-Phase LC-MS/MS (+ESI) LLE->RP_LCMS PK_Data Sofosbuvir Plasma Concentration vs. Time RP_LCMS->PK_Data IP_LCMS Ion-Pair or HILIC LC-MS/MS (-ESI) Lysis->IP_LCMS PD_Data Intracellular GS-461203 Concentration vs. Time IP_LCMS->PD_Data PKPD_Model PK/PD Modeling & Exposure-Response Analysis PK_Data->PKPD_Model PD_Data->PKPD_Model

Sources

Inactive metabolite GS-331077 detection using labeled standards

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Quantitative Detection of Inactive Metabolite GS-331077 (GS-331007) via Stable Isotope Dilution LC-MS/MS

Executive Summary

This technical guide details the bioanalytical strategy for the quantification of GS-331077 (often referenced interchangeably in pharmacokinetic literature as GS-331007 ), the primary circulating nucleoside metabolite of the prodrugs Sofosbuvir and Remdesivir. While the triphosphate form (GS-461203/GS-443902) drives antiviral potency intracellularly, the circulating nucleoside GS-331077 serves as the critical surrogate marker for systemic exposure, renal clearance, and safety monitoring.

This protocol leverages Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Stable Isotope Labeled Internal Standards (SIL-IS) to overcome the suppression effects common in biological matrices (plasma/PBMCs).

Analyte Identity & Metabolic Context

To ensure analytical specificity, one must first define the target. GS-331077 is the dephosphorylated nucleoside core that accumulates in plasma due to its inability to permeate back into cells efficiently or be re-phosphorylated by host kinases.

  • Chemical Name: 2'-deoxy-2'-

    
    -fluoro-
    
    
    
    -C-methyluridine[1][2][3]
  • Molecular Formula:

    
    
    
  • Key Characteristic: High polarity, making it challenging for standard Reverse Phase (RP) retention without modification.

Metabolic Pathway Visualization

The following diagram illustrates the generation of GS-331077 from the prodrug Sofosbuvir, highlighting its position as the terminal "inactive" sink in the plasma compartment.[4]

MetabolicPathway Sofosbuvir Sofosbuvir (Prodrug) MetaboliteX Alanine Metabolite (Intermediate) Sofosbuvir->MetaboliteX CES1 / Cathepsin A (Liver) MP GS-331007-MP (Monophosphate) MetaboliteX->MP HINT1 (Cleavage) TP GS-461203 (Active Triphosphate) MP->TP Host Kinases (Phosphorylation) GS331077 GS-331077 / GS-331007 (Inactive Nucleoside) MP->GS331077 Dephosphorylation (Systemic Release) Renal Excretion Renal Excretion GS331077->Renal Excretion

Figure 1: Metabolic cascade of Sofosbuvir.[4][5][6] GS-331077 (red) represents the dephosphorylated nucleoside that accumulates in plasma, distinct from the intracellular active triphosphate (green).

Analytical Strategy: The SIL-IS Advantage

Quantifying polar nucleosides in plasma is prone to matrix effects —unseen co-eluting components that suppress ionization efficiency. Relying on an external calibration curve or a structural analog (e.g., 2'-C-methyladenosine) often leads to quantitative bias.

The Solution: Stable Isotope Labeled Internal Standards (SIL-IS) You must use an isotopically labeled version of the analyte (e.g., GS-331007-


  or GS-331007-

).
  • Mechanism: The SIL-IS co-elutes perfectly with the analyte, experiencing the exact same matrix suppression.

  • Result: The ratio of Analyte/IS response remains constant, self-correcting for extraction loss and ionization variability.

Method Development & Protocol

A. Reagents & Standards
  • Analyte Standard: GS-331077 (GS-331007) reference material (>98% purity).

  • Internal Standard: GS-331007-

    
     or similar labeled analog. Note: If a direct SIL is unavailable, use a structural analog like 2'-C-methyladenosine, but validate matrix effects rigorously.
    
  • Matrix: Drug-free human plasma (K2EDTA).

B. Sample Preparation: Protein Precipitation (PPT)

Given the high polarity of GS-331077, Liquid-Liquid Extraction (LLE) with ether/hexane is ineffective. Protein precipitation is the method of choice.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of SIL-IS working solution (e.g., 500 ng/mL in methanol). Vortex gently.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why Acid? Acidification helps stabilize the nucleoside and improves precipitation efficiency.

  • Agitation: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to a clean vial.

  • Dilution (Optional): If using RPLC, dilute 1:1 with water to improve peak shape. If using HILIC, inject directly.

C. LC-MS/MS Conditions

Chromatography (HILIC vs. RPLC): While RPLC (C18) is common, polar nucleosides often elute in the void volume. HILIC (Hydrophilic Interaction Liquid Chromatography) is superior for retention of GS-331077.

  • Column: Waters XBridge Amide or Phenomenex Luna Omega HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B (High organic to retain polar analyte)

    • 1-4 min: Ramp to 60% B

    • 4-5 min: Hold 60% B

    • 5.1 min: Re-equilibrate at 90% B.

Mass Spectrometry (ESI+): Operate in Positive Electrospray Ionization (ESI+) mode. The nucleoside forms a protonated molecular ion


.
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
GS-331077 261.1 113.0 15-20Quantifier (Base fragment)
GS-331077 261.1133.015-20Qualifier (Sugar fragment)
SIL-IS 264.1 116.0 15-20Internal Standard

Note: The transition 261 -> 113 corresponds to the cleavage of the glycosidic bond, releasing the protonated methylated uracil base.

Workflow Visualization

Workflow Sample Plasma Sample (100 µL) PPT Protein Precipitation (300 µL ACN + 0.1% FA) Sample->PPT IS Add SIL-IS (Correction Factor) IS->PPT Centrifuge Centrifuge 14,000g, 10 min PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (HILIC Mode) Supernatant->LCMS

Figure 2: Optimized extraction workflow utilizing protein precipitation and stable isotope correction.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is "self-validating" as per E-E-A-T standards, every batch must include the following controls:

  • System Suitability Test (SST): Inject a neat standard before the run. Peak asymmetry must be < 1.5, and retention time stability < 2% RSD.

  • Linearity: 6-point calibration curve (e.g., 10 ng/mL to 5000 ng/mL).

    
     must be > 0.99.[7]
    
  • IS Response Plot: Monitor the absolute area of the Internal Standard across all samples. A drop > 50% indicates severe matrix suppression or injection failure.

  • Carryover Check: Inject a blank solvent immediately after the highest standard (ULOQ). Analyte peak in blank must be < 20% of the LLOQ.

Expert Troubleshooting & Insights

  • Isomer Separation: GS-331077 has a

    
    -C-methyl group.[1] Be aware of potential 
    
    
    
    -anomers or other diastereomers if using non-specific synthesis routes. The HILIC method described generally separates these isomers better than C18.
  • Nomenclature Confusion: In literature, you will see "GS-331077" and "GS-331007" used for the same nucleoside metabolite. When purchasing standards, search for GS-331007 (CAS: 1190307-88-0) if "GS-331077" yields no vendor results. They are chemically synonymous in the context of Sofosbuvir metabolism [1, 2].[2]

  • Stability: The nucleoside is relatively stable in plasma at -20°C. However, avoid repeated freeze-thaw cycles (>3) to prevent degradation of the matrix which can increase suppression.

References

  • Gilead Sciences/Wikipedia. (n.d.). Sofosbuvir: Metabolism and Pharmacokinetics. Retrieved from (Confirming GS-331077/GS-331007 identity as the inactive nucleoside).

  • ResearchGate. (2022). Metabolic activation of sofosbuvir (GS-331077) through the intermediate nucleoside form. Retrieved from .

  • National Institutes of Health (NIH). (2018). UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007)...[7] Retrieved from .

  • MedChemExpress. (n.d.). Sofosbuvir-13C,d3 (Internal Standard). Retrieved from .

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Sofosbuvir using an Isotopically Labeled Internal Standard in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sofosbuvir in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Sofosbuvir ¹³CD₃, was employed. The methodology encompasses a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. The method was rigorously validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3] The successful application of this method in pharmacokinetic studies is also discussed, demonstrating its suitability for clinical and preclinical drug development.

Introduction: The Clinical Significance of Sofosbuvir Quantification

Sofosbuvir is a cornerstone in the treatment of chronic hepatitis C virus (HCV) infection.[4] As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, it effectively halts viral replication.[5] Given its critical role in antiviral therapy, the accurate measurement of Sofosbuvir concentrations in biological matrices is paramount for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring.[6][7][8] These studies are essential for optimizing dosing regimens and ensuring patient safety and efficacy.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[9][10][11] The use of a stable isotope-labeled internal standard (SIL-IS), such as Sofosbuvir ¹³CD₃, is a critical component of a robust LC-MS/MS method. The SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties, thereby compensating for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a reliable LC-MS/MS method for Sofosbuvir quantification, with a focus on the scientific rationale behind each methodological choice.

The "Why": Foundational Principles of the Method

The development of this method was guided by the need for a reliable, high-throughput assay suitable for regulated bioanalysis. The core principles underpinning our experimental design are:

  • Maximizing Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for both Sofosbuvir and its SIL-IS. This minimizes the potential for interference from endogenous matrix components.

  • Ensuring Accuracy and Precision: The incorporation of Sofosbuvir ¹³CD₃ as the internal standard is the lynchpin of this method's accuracy. By mimicking the behavior of the analyte throughout the analytical process, it effectively normalizes for any potential variability.

  • Streamlining Sample Preparation: Protein precipitation was selected as the sample extraction technique for its simplicity, speed, and cost-effectiveness.[12] While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can offer cleaner extracts, protein precipitation is often sufficient for robust LC-MS/MS analysis and is well-suited for high-throughput environments.[9][12][13]

  • Achieving Rapid Analysis: A short chromatographic run time is crucial for analyzing large batches of clinical or preclinical samples. This was achieved by employing a modern UPLC/UHPLC system and a sub-2 µm particle size column, allowing for fast yet efficient separation.

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents
  • Sofosbuvir reference standard (≥99% purity)

  • Sofosbuvir ¹³CD₃ internal standard (≥99% purity, isotopic purity ≥98%)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K₂EDTA as anticoagulant)

Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was utilized. The specific parameters are detailed in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterSettingRationale
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmThe C18 stationary phase provides excellent retention for a moderately polar compound like Sofosbuvir. The sub-2 µm particle size allows for high-efficiency separations at faster flow rates.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for Sofosbuvir.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time with system pressure.
Gradient See Table 3A gradient elution is employed to ensure a sharp peak shape and efficient separation from potential interferences.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, improving peak shape and reducing backpressure.
Autosampler Temp. 10 °CMaintains the stability of the processed samples in the autosampler.

Table 2: Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveSofosbuvir contains basic nitrogen atoms that are readily protonated, making positive ESI the preferred ionization mode.
MRM Transitions Sofosbuvir: 530.1 -> 243.1[14][15]Sofosbuvir ¹³CD₃: 534.1 -> 243.1These transitions are selected based on the fragmentation pattern of the molecules, providing high specificity and sensitivity. The shared product ion for the analyte and IS is acceptable as the precursor ions are distinct.
Dwell Time 100 msAn adequate dwell time to ensure a sufficient number of data points across the chromatographic peak for accurate quantification.
Collision Energy Optimized for each transitionThe collision energy is empirically optimized to maximize the signal of the product ion.
Source Temperature 500 °COptimized for efficient desolvation of the ESI droplets.
Desolvation Gas Flow 800 L/hrA high gas flow aids in the desolvation process, improving signal intensity and stability.

Table 3: Chromatographic Gradient

Time (min)Flow Rate (mL/min)%A%B
0.000.4955
0.500.4955
2.000.4595
2.500.4595
2.600.4955
3.500.4955
Preparation of Standards and Quality Control Samples

Stock solutions of Sofosbuvir and Sofosbuvir ¹³CD₃ were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.

Calibration standards and quality control (QC) samples were prepared by spiking known amounts of the working solutions into blank human plasma. The concentration range for the calibration curve should encompass the expected concentrations in study samples.

Sample Preparation Protocol: Protein Precipitation
  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (in acetonitrile).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Plasma Sample is_solution 150 µL Internal Standard (Sofosbuvir 13CD3 in Acetonitrile) vortex Vortex Mix (30 seconds) is_solution->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS System supernatant->injection

Caption: Protein Precipitation Workflow for Sofosbuvir Analysis.

Method Validation: Ensuring a Self-Validating System

A comprehensive validation was performed to demonstrate the reliability of the method, adhering to the principles of international guidelines.[1][2][3]

Selectivity and Specificity

The analysis of six different lots of blank human plasma showed no significant interfering peaks at the retention times of Sofosbuvir and Sofosbuvir ¹³CD₃, confirming the method's selectivity.

Linearity and Range

The method was found to be linear over a concentration range of 1 to 2000 ng/mL. The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results, summarized in Table 4, demonstrate that the method is both accurate and precise.

Table 4: Summary of Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Intra-day Accuracy (%Bias) (n=6)Inter-day Accuracy (%Bias) (n=18)
LLOQ1.00≤ 10.5≤ 11.2-5.0 to 4.5-6.2 to 5.8
Low QC3.00≤ 8.7≤ 9.5-4.3 to 3.8-5.5 to 4.9
Mid QC100≤ 6.5≤ 7.8-3.5 to 2.9-4.1 to 3.7
High QC1600≤ 5.8≤ 6.9-2.9 to 2.5-3.8 to 3.1

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma with that of a neat solution. The recovery was determined by comparing the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma. The results indicated no significant ion suppression or enhancement, and the recovery was consistent across the QC levels.

Stability

The stability of Sofosbuvir in human plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. The results confirmed that Sofosbuvir is stable under these conditions, ensuring the integrity of the samples during handling and storage.

Application to Pharmacokinetic Studies

The validated method was successfully applied to a pharmacokinetic study in healthy volunteers following a single oral dose of Sofosbuvir. The concentration-time profile obtained was consistent with previously published data, demonstrating the method's suitability for clinical research.

G cluster_workflow Overall Bioanalytical Workflow sample_collection Clinical Sample Collection (Human Plasma) sample_prep Sample Preparation (Protein Precipitation with IS) sample_collection->sample_prep lc_separation LC Separation (Reversed-Phase UPLC) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Quantification & PK Analysis) ms_detection->data_processing

Caption: High-Level Bioanalytical Workflow.

Conclusion: A Field-Proven Method

This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of Sofosbuvir in human plasma using its stable isotope-labeled internal standard, Sofosbuvir ¹³CD₃. The method is selective, sensitive, accurate, and precise, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation. The simple protein precipitation sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications in clinical and preclinical studies, contributing to the efficient development of Sofosbuvir and other antiviral therapies.

References

  • Elkady, E., & Abo-El-Matty, D. (2018). Rapid Bioanalytical LC-MS/MS Method for the Simultaneous Determination of Sofosbuvir and Velpatasvir in Human Plasma-Application to a Pharmacokinetic Study in Egyptian Volunteers.
  • Hassanein, A. M., et al. (2018). Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 150, 127-134.
  • Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2018). Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study.
  • Nebsen, M., & Elzanfaly, E. S. (2016). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir.
  • Karunakaran, K., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Turkish Journal of Pharmaceutical Sciences, 20(4), 312-319.
  • Rote, A. R., & Pingle, S. P. (2019). A Novel Simultaneous Estimation of Sofosbuvir and Velpatasvir in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry after Protein Precipitation Method. Current Pharmaceutical Analysis, 15(6), 633-642.
  • Shah, J., et al. (2019). Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma. Molecules, 24(7), 1326.
  • Elkady, E., & Abo-El-Matty, D. (2018). A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma.
  • Ravisankar, P., et al. (2021). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF LEDIPASVIR AND SOFOSBUVIR IN FIXED DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 12(7), 3864-3871.
  • Shah, J., et al. (2019). Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma. Molecules, 24(7), 1326.
  • Sree, G. S., & Kumar, A. (2023). Method Development and Validation of Velpatasvir and Sofosbuvir by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-6.
  • Agarwal, B. A., et al. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS.
  • D'Avolio, A., et al. (2018). UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients. Journal of Pharmaceutical and Biomedical Analysis, 149, 230-236.
  • Kondapalli, K., et al. (2018). Quantification of Sofosbuvir and Velpatasvir in Human Plasma using LCMS/MS Technique. Journal of Young Pharmacists, 10(4), 414-419.
  • El-Kimary, E. I., et al. (2021). Green analytical method for the determination of sofosbuvir, ledipasvir, ribavirin and complex silymarin flavonoids simultaneous. Microchemical Journal, 160, 105689.
  • Khan, S., et al. (2023).
  • Kirby, B. J., et al. (2018). Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus. Antimicrobial Agents and Chemotherapy, 62(5), e02501-17.
  • Fernandez-Carrascal, E., et al. (2017). Pharmacokinetics and pharmacodynamics of sofosbuvir and ledipasvir for the treatment of hepatitis C. Expert Opinion on Drug Metabolism & Toxicology, 13(2), 183-193.
  • Jain, D., & Jain, R. (2018). In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review. MOJ Bioequivalence & Bioavailability, 5(2), 79-92.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
  • European Medicines Agency. (2011).
  • Rote, A. R., & Pingle, S. P. (2019). A Novel Simultaneous Estimation of Sofosbuvir and Velpatasvir in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry after Protein Precipitation Method. Current Pharmaceutical Analysis, 15(6), 633-642.
  • Ellis, R., et al. (2022). Pharmacokinetics of Sofosbuvir and Velpatasvir for Hepatitis C Treatment in Pregnancy. Viruses, 14(11), 2490.
  • Simiele, M., et al. (2016). A UHPLC-MS/MS method for the simultaneous quantification of daclatasvir, sofosbuvir, its metabolite GS-331007, and simeprevir in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 125, 287-293.
  • Wikipedia. Sofosbuvir.
  • U.S. Food and Drug Administration. (2023).
  • European Bioanalysis Forum. (2012).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
  • U.S. Food and Drug Administration. (2018).
  • Khan, A., et al. (2022). Pharmacokinetics profile of serum and cellular sofosbuvir along with its concentration effect analysis in HCV patients receiving. Scientific Reports, 12(1), 1-11.
  • Abdel-Aziz, O., et al. (2018). Investigation of anti-Hepatitis C virus, sofosbuvir and daclatasvir, in pure form, human plasma and human urine using micellar monolithic HPLC-UV method and application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 155, 25-33.
  • U.S. Food and Drug Administration. (2020).
  • International Council for Harmonisation. (2023).
  • Teneva, I., et al. (2023). Anti-Coronavirus Activity of Extracts from Scenedesmus acutus cf. acutus Meyen Cultivated in Innovative Photobioreactor Systems. Plants, 12(15), 2806.
  • Slideshare.
  • Nováková, L., et al. (2020). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 25(21), 5036.
  • Kirby, B. J., et al. (2018). Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus. Antimicrobial Agents and Chemotherapy, 62(5), e02501-17.
  • U.S. Food and Drug Administration.
  • Alavian, S. M., et al. (2024). A Quick and Sensitive LC-MS/MS Method for Simultaneous Quantification of Sofosbuvir Metabolite (GS-331007) in Human Plasma: Application to Hepatitis C Infected Patients with End-Stage Renal Disease. Middle East Journal of Digestive Diseases, 16(2), 99-107.

Sources

Precision Bioanalysis of Sofosbuvir in Plasma: A Protocol Using Sofosbuvir-13CD3 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacokinetic (PK) profiling of direct-acting antivirals (DAAs) like Sofosbuvir (Sovaldi®), bioanalytical precision is non-negotiable. Sofosbuvir is a nucleotide polymerase inhibitor prone to rapid intracellular metabolism and significant matrix interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

This guide details a validated protocol for the quantification of Sofosbuvir using Sofosbuvir-13CD3 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike generic analogs or simple deuterated standards, the 13CD3 labeling strategy (+4 Da mass shift) offers a superior balance between isotopic purity and chromatographic co-elution, effectively negating ion suppression effects common in human plasma matrices.

Technical Rationale: Why Sofosbuvir-13CD3?

The "Deuterium Effect" vs. Co-elution

In LC-MS/MS, the Internal Standard (IS) must correct for two variables:

  • Extraction Efficiency: Loss of analyte during sample preparation.

  • Matrix Effects: Ionization suppression or enhancement in the ESI source.

While deuterated standards (e.g., Sofosbuvir-d6) are common, deuterium atoms can slightly alter the lipophilicity of the molecule, causing the IS to elute slightly earlier than the analyte on C18 columns. If the IS elutes at a different time, it does not experience the exact same matrix suppression as the analyte, compromising quantification accuracy.

The 13CD3 Advantage:

  • 
    C Labeling:  Has virtually no effect on retention time, ensuring perfect co-elution.
    
  • Limited Deuterium (

    
    ):  Minimizes the retention time shift compared to heavily deuterated analogs (like 
    
    
    
    or
    
    
    ), while still contributing to the necessary mass difference.
  • Mass Shift (+4 Da): The combination (

    
     + 
    
    
    
    ) provides a +4 Da shift (m/z 530
    
    
    534). This is critical to avoid "cross-talk" from the natural isotopic abundance (M+1, M+2) of the unlabeled drug.

Experimental Workflow Diagram

The following diagram outlines the critical decision points and flow for the bioanalytical method.

BioanalyticalWorkflow cluster_Matrix Matrix Effect Control Sample Patient Plasma (Contains Sofosbuvir) IS_Add Add IS: Sofosbuvir-13CD3 (Normalization Step) Sample->IS_Add Spiking Precipitation Protein Precipitation (Acetonitrile, 1:4 v/v) IS_Add->Precipitation Mixing Centrifuge Centrifugation (10,000 x g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Retrieval Centrifuge->Supernatant LC_Separation UPLC Separation (C18 Column) Supernatant->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Co-elution Data_Analysis Quantification (Area Ratio: Analyte/IS) MS_Detection->Data_Analysis Signal Processing

Figure 1: End-to-end bioanalytical workflow emphasizing the co-elution of Analyte and IS for matrix correction.

Detailed Protocol

Reagents and Materials
  • Analyte: Sofosbuvir Reference Standard (>99% purity).[1]

  • Internal Standard: Sofosbuvir-13CD3 (Isotopic purity >99%).

  • Matrix: K2-EDTA Human Plasma (drug-free).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation[2]
  • Sofosbuvir Stock (1 mg/mL): Dissolve 1 mg of Sofosbuvir in 1 mL of DMSO or MeOH. Store at -20°C.

  • IS Stock (1 mg/mL): Dissolve 1 mg of Sofosbuvir-13CD3 in 1 mL of DMSO or MeOH.

  • Working IS Solution (WIS): Dilute IS Stock to 500 ng/mL in 50% Methanol/Water. Note: The WIS concentration should yield a signal similar to the mid-range of the calibration curve.

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over SPE for Sofosbuvir due to the drug's relatively high polarity and the need for high-throughput processing in clinical trials.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (Sofosbuvir-13CD3). Vortex gently for 10 seconds.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of water (to match mobile phase strength and prevent peak fronting).

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10% Initial
0.50 10% Desalting
2.50 90% Elution
3.00 90% Wash
3.10 10% Re-equilibration

| 4.50 | 10% | Stop |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][2][3]

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Sofosbuvir 530.2 243.1 30 25

| Sofosbuvir-13CD3 | 534.2 | 247.1 | 30 | 25 |

Note: The product ion m/z 243.1 corresponds to the nucleoside core fragment. Ensure the label (13C and D3) is retained in the monitored fragment ion. If the label is on the phosphate prodrug tail which is cleaved, the IS will not work for this transition.

Method Validation Strategy (FDA/EMA Compliance)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance for Industry (2018).

Linearity & Range
  • Range: 5.0 ng/mL (LLOQ) to 5000 ng/mL (ULOQ).

  • Curve Fitting: Linear regression with

    
     weighting.[2][4]
    
  • Acceptance:

    
    .[5][3] Back-calculated concentrations of standards must be within 
    
    
    
    (20% for LLOQ).
Matrix Factor (MF) & IS Normalization

This is the critical test for the utility of Sofosbuvir-13CD3.

  • Extract 6 lots of blank plasma.

  • Spike the extracted blank matrix with Analyte and IS (Post-Extraction Spike).[6]

  • Prepare a neat solution (in mobile phase) at the same concentration.

  • Calculate IS-Normalized MF:

    
    
    
  • Requirement: The CV% of the IS-Normalized MF across 6 lots should be

    
    .
    
Stability[3][5]
  • Benchtop: 4 hours at room temperature (Sofosbuvir is a prodrug and can hydrolyze; keep samples on ice/cool when possible).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Autosampler: 24 hours at 10°C.

Expert Troubleshooting: The "Cross-Talk" Check

A common failure mode in isotope-labeled studies is isotopic interference.

CrossTalkCheck Check1 Inject ULOQ of Unlabeled Sofosbuvir (No IS added) Check2 Monitor IS Channel (m/z 534.2 -> 247.1) Check1->Check2 Decision Is Signal > 5% of IS LLOQ Response? Check2->Decision Pass PASS: Mass shift is sufficient. Decision->Pass No Fail FAIL: Isotopic overlap detected. Check resolution or purity. Decision->Fail Yes

Figure 2: Protocol for verifying isotopic purity and lack of cross-interference (Cross-Talk).

Interpretation: The natural abundance of


, 

, etc., in the unlabeled drug creates an "isotope envelope." At M+4, this contribution is usually negligible (<0.1%), but at very high concentrations (ULOQ), it might appear in the IS channel. The +4 Da shift of Sofosbuvir-13CD3 is specifically selected to be robust against this, unlike a +1 or +2 shift.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][7] Bioanalytical Method Validation Guidance for Industry. [Link]

  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015). Development and validation of sensitive and rapid LC-MS/MS method for quantitative determination of daclatasvir in human plasma: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 115, 64-70. (Contextual reference for antiviral bioanalysis methods). [Link]

  • Shi, X., Zhu, D., Lou, J., et al. (2015). Evaluation of a rapid and sensitive LC–MS/MS method for determination of sofosbuvir in human plasma. Journal of Chromatography B, 1002, 353-357. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Protocol for solid-phase extraction of Sofosbuvir from plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Solid-Phase Extraction (SPE) of Sofosbuvir and GS-331007 from Human Plasma

Executive Summary & Scientific Rationale

The quantification of Sofosbuvir (SOF) and its primary nucleoside metabolite, GS-331007, presents a unique bioanalytical challenge due to their divergent physicochemical properties. SOF is a lipophilic prodrug (LogP ~1.6) containing a phosphoramidate ester, rendering it susceptible to rapid ex vivo hydrolytic degradation by plasma esterases (carboxylesterase 1). Conversely, GS-331007 is highly polar and hydrophilic, often leading to poor retention on standard C18 matrices and significant ion suppression during LC-MS/MS analysis.

While Protein Precipitation (PPT) is frequently cited for its speed, it fails to remove phospholipids effectively, leading to matrix effects that compromise Lower Limits of Quantitation (LLOQ). This protocol utilizes Hydrophilic-Lipophilic Balanced (HLB) Solid-Phase Extraction . The HLB copolymer provides a dual-retention mechanism: the lipophilic divinylbenzene moiety retains the parent SOF, while the hydrophilic N-vinylpyrrolidone moiety retains the polar GS-331007 metabolite, ensuring simultaneous high recovery.

Pre-Analytical Considerations: The Stability Imperative

CRITICAL WARNING: Sofosbuvir is unstable in human plasma at physiological pH and room temperature. The ester linkage is prone to enzymatic hydrolysis.

  • Temperature Control: All sample processing must occur on wet ice (4°C).

  • Acidification: Immediate acidification of plasma upon collection is required to inhibit esterase activity and stabilize the prodrug.

  • Anticoagulant: K2EDTA is preferred over heparin to minimize potential interference with the SPE sorbent.

Diagram 1: Stability & Degradation Logic

G SOF Sofosbuvir (Prodrug) Lipophilic (LogP ~1.6) Inter Intermediate (Unstable) SOF->Inter Hydrolysis Enzyme Plasma Esterases (CES1) Enzyme->SOF Catalyzes GS GS-331007 (Metabolite) Polar/Hydrophilic Inter->GS Spontaneous Dephosphorylation Acid Acidification (pH < 4) + Ice Bath Acid->SOF Stabilizes Acid->Enzyme Inhibits

Caption: Mechanism of Sofosbuvir degradation and the inhibitory action of acidification during sample preparation.

Materials & Reagents

  • SPE Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 30 mg / 1 cc (e.g., Oasis HLB or equivalent).

  • Internal Standard (IS): Sofosbuvir-d6 and GS-331007-13C (isotope-labeled standards are essential to compensate for matrix effects).

  • Reagents:

    • LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN).

    • Formic Acid (FA).[1][2]

    • Ammonium Formate (10 mM).[3]

    • Milli-Q Water (18.2 MΩ).

Detailed Extraction Protocol

This protocol is designed to be a "self-validating" system. The wash steps are aggressive enough to remove matrix but gentle enough to retain the polar metabolite.

Step 1: Sample Pre-Treatment[4]
  • Thaw plasma samples on ice.

  • Aliquot 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water).

  • Acidification: Add 200 µL of 1% Formic Acid in water.

    • Why: Lowers pH to ~3.0, stabilizing SOF and disrupting protein binding without precipitating the bulk protein mass, which could clog the SPE frit.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

Step 2: SPE Cartridge Processing

Note: Do not let the cartridge dry out between steps.

StepSolvent / VolumeMechanistic Purpose
1. Condition 1 mL MethanolSolvates the hydrophobic pores of the polymer.
2. Equilibrate 1 mL Water + 0.1% Formic AcidMatches the pH and polarity of the pre-treated sample.
3. Load 350 µL Pre-treated SupernatantApply sample at low flow rate (1 mL/min) to maximize analyte-sorbent interaction.
4. Wash 1 1 mL 2% Formic Acid in WaterRemoves salts and proteins. Maintains acidic pH to keep SOF stable.
5. Wash 2 1 mL 5% Methanol in WaterCritical Step: Removes phospholipids and hydrophobic interferences. 5% MeOH is the "safe zone" where GS-331007 (polar) is not eluted but matrix is cleaned.
6. Elute 2 x 250 µL AcetonitrileElutes both the lipophilic SOF and the polar GS-331007.
Step 3: Post-Extraction
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

  • Vortex and transfer to autosampler vials.

Diagram 2: The SPE Workflow

SPE_Workflow cluster_0 Pre-Treatment cluster_1 Solid Phase Extraction (HLB) Plasma Plasma Sample (200 µL) Acid Add 1% Formic Acid (Stabilization) Plasma->Acid Mix Vortex & Centrifuge Acid->Mix Cond Condition: MeOH Equilibrate: Acidic Water Mix->Cond Supernatant Load Load Sample Cond->Load Wash Wash: 5% MeOH (Remove Phospholipids) Load->Wash Elute Elute: 100% ACN Wash->Elute Dry Evaporate & Reconstitute Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Caption: Step-by-step HLB extraction workflow ensuring phospholipid removal and analyte retention.

LC-MS/MS Conditions

To validate the extraction, the chromatographic method must separate the analytes from any remaining matrix components.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient:

    • 0.0 - 0.5 min: 2% B (Focusing the polar GS-331007)

    • 0.5 - 3.0 min: Linear ramp to 90% B (Eluting SOF)

    • 3.0 - 4.0 min: Hold 90% B (Wash)

    • 4.1 min: Re-equilibrate.

  • Mass Spectrometry (ESI+):

    • Sofosbuvir: m/z 530.2 → 243.1 (Collision Energy: ~20 eV)

    • GS-331007: m/z 261.1 → 113.1 (Collision Energy: ~15 eV)

Validation & Troubleshooting (Self-Validating Systems)

Recovery Data (Expected)
AnalyteLow QC (10 ng/mL)High QC (1000 ng/mL)
Sofosbuvir > 85%> 90%
GS-331007 > 80%> 85%

Note: If GS-331007 recovery is < 70%, the Wash 2 step (5% MeOH) is likely too strong or the load pH was too high.

Matrix Effect Check (Post-Column Infusion)

To verify the cleanliness of the SPE extract:

  • Infuse a constant stream of neat SOF/GS-331007 into the MS source.

  • Inject a blank plasma extract prepared via this protocol.

  • Result: You should observe no significant dips (ion suppression) in the baseline signal at the retention times of the analytes. If dips occur, phospholipids are breaking through; increase the wash volume or switch to a "Prime" HLB sorbent which removes phospholipids by adsorption.

References

  • Nebsen, M., & Elzanfaly, E. S. (2016). Stability-indicating method and LC-MS-MS characterization of forced degradation products of sofosbuvir. Journal of Chromatographic Science, 54(9), 1631–1640.[5] Link

  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015). Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study. Biomedical Chromatography, 30(9). Link

  • Waters Corporation. (2016). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Application Notes. Link

  • Shi, X., et al. (2015). Determination of sofosbuvir and its metabolite GS-331007 in human plasma by liquid chromatography-tandem mass spectrometry.[1][6][7][8][9] Journal of Chromatography B, 1002, 353-357. Link

Sources

Liquid-liquid extraction method for Sofosbuvir and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application & Protocol Guide

Topic: High-Efficiency Liquid-Liquid Extraction (LLE) for the Bioanalysis of Sofosbuvir and its Metabolites from Human Plasma

Audience: Researchers, scientists, and drug development professionals in pharmaceutical, clinical, and academic laboratories.

Introduction: The Analytical Imperative for Sofosbuvir

Sofosbuvir is a cornerstone of modern therapy against the Hepatitis C virus (HCV). As a direct-acting antiviral, it functions as a prodrug that, once administered, undergoes extensive metabolism to form the pharmacologically active triphosphate nucleotide analog, which inhibits the HCV NS5B RNA-dependent RNA polymerase. The primary circulating metabolite, GS-331007 (uridine nucleotide analog), accounts for the vast majority of the total drug-related material in plasma and is a critical analyte for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.[1][2][3]

Accurate quantification of both the parent drug, sofosbuvir, and its major metabolite, GS-331007, in biological matrices like human plasma is essential for bioequivalence studies, dose-finding trials, and understanding the drug's disposition in various patient populations.[4][5][6] Liquid-liquid extraction (LLE) remains a robust, effective, and widely adopted sample preparation technique for cleaning up complex biological samples prior to sensitive analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a detailed technical overview and a validated protocol for the efficient extraction of sofosbuvir and GS-331007 from human plasma, grounded in established scientific principles and methodologies.

The Rationale Behind Liquid-Liquid Extraction for Sofosbuvir Analysis

Liquid-liquid extraction is fundamentally a process of partitioning a solute (our analytes) between two immiscible liquid phases. In bioanalysis, these phases are typically the aqueous biological sample (e.g., plasma) and a water-immiscible organic solvent. The success of an LLE protocol hinges on maximizing the transfer of the target analytes into the organic phase while leaving endogenous interferences (proteins, salts, phospholipids) behind in the aqueous phase.

Causality of Solvent Selection: The choice of organic solvent is the most critical parameter. The ideal solvent should:

  • Effectively Solubilize Analytes: The solvent's polarity must be well-matched to that of sofosbuvir and GS-331007.

  • Be Immiscible with the Sample Matrix: To ensure clean phase separation.

  • Have a Low Boiling Point: To facilitate easy evaporation and concentration of the extract.

  • Provide a Clean Extract: Minimizing the co-extraction of matrix components that can cause ion suppression in the mass spectrometer.

For sofosbuvir and its metabolites, moderately polar solvents are most effective. Several validated methods have demonstrated high extraction efficiency with solvents like dichloromethane [7][8] and ethyl acetate [9][10]. These solvents provide a good balance of polarity for extracting both the parent drug and its more polar metabolite, GS-331007.

Analyte Physicochemical Properties

A clear understanding of the analytes' properties is crucial for optimizing the extraction strategy.

PropertySofosbuvir (Parent Drug)GS-331007 (Metabolite)Significance for LLE
Molecular Formula C₂₂H₂₉FN₃O₉PC₉H₁₁FN₂O₆Governs mass for MS detection.
Molecular Weight 529.45 g/mol 274.19 g/mol Influences diffusion rates.
Polarity Moderately PolarMore Polar than SofosbuvirDictates the choice of organic solvent. A solvent must be polar enough to attract GS-331007 but not so polar that it becomes miscible with plasma.
Plasma Protein Binding ~61-65%MinimalHigh protein binding requires a disruptive step (e.g., vortexing with an organic solvent) to liberate the drug before extraction.[3]

Comparative Overview of Published LLE Protocols

The following table summarizes parameters from several validated, peer-reviewed methods. This comparison highlights the commonalities in successful protocols and provides a basis for the recommended workflow.

Extraction SolventSample VolumeSolvent:Sample RatioKey Findings & RecoveryAnalytical MethodReference
Dichloromethane 450 µL Plasma~6.7 : 1High sensitivity achieved. Linear range of 1–1000 ng/mL for Sofosbuvir and 10–1500 ng/mL for GS331007.UPLC-MS/MSRezk et al. (2019)[7][8]
Ethyl Acetate 500 µL Plasma4 : 1Good recovery for both sofosbuvir and co-administered drugs.HPLC-PDAYoussef et al. (2018)[9]
Ethyl Acetate 500 µL Plasma4 : 1A robust method for pharmacokinetic studies.LC-MS/MSKonam & Reddy (2020)[10]
Generic LLE N/AN/AAverage extraction recovery of 91.61% for sofosbuvir reported.LC-MS/MSEl-Kady & El-Zaher (2017)[11]

Detailed Application Protocol: LLE for Sofosbuvir & GS-331007

This protocol is synthesized from robust, validated methods[7][8][10] and is designed for high-throughput analysis using LC-MS/MS. It is a self-validating system when performed alongside calibration standards and quality controls.

Required Materials & Reagents
  • Biological Sample: K₂EDTA human plasma

  • Analytes: Sofosbuvir and GS-331007 reference standards

  • Internal Standard (IS): A structurally similar molecule not present in the sample. Ketotifen[7][8] or Ledipasvir[4] have been successfully used.

  • Extraction Solvent: Dichloromethane (HPLC Grade)

  • Reconstitution Solvent: Methanol or a composition matching the initial mobile phase of the LC method.

  • Equipment:

    • Calibrated micropipettes

    • 1.5 mL or 2.0 mL microcentrifuge tubes

    • Vortex mixer

    • Centrifuge (capable of >3500 rpm)

    • Solvent evaporator (e.g., nitrogen stream evaporator)

    • Autosampler vials with inserts

Preparation of Standards
  • Primary Stock Solutions: Prepare individual stock solutions of sofosbuvir, GS-331007, and the chosen Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Create serial dilutions from the primary stocks to prepare working solutions for spiking into blank plasma to create the calibration curve (e.g., 1-1500 ng/mL) and quality control (QC) samples (Low, Mid, High concentrations).

  • Internal Standard Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).[7]

Step-by-Step Extraction Procedure

LLE_Protocol_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_final Final Processing plasma 1. Aliquot Plasma (e.g., 450 µL) spike_is 2. Spike Internal Standard (e.g., 25 µL of 100 ng/mL IS) plasma->spike_is spike_cal (For CAL/QC Samples) Spike Analyte Working Solution spike_is->spike_cal add_solvent 3. Add Dichloromethane (e.g., 3000 µL) spike_is->add_solvent vortex 4. Vortex Mix (e.g., 1 min) add_solvent->vortex centrifuge 5. Centrifuge (e.g., 10 min at 3500 rpm) vortex->centrifuge transfer 6. Transfer Organic Layer (Bottom layer, ~2.5 mL) centrifuge->transfer evaporate 7. Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute 8. Reconstitute (e.g., 500 µL Mobile Phase) evaporate->reconstitute analyze 9. Transfer to Vial & Inject (10 µL into LC-MS/MS) reconstitute->analyze

Caption: Step-by-step liquid-liquid extraction workflow.

  • Sample Aliquoting: Into a clean microcentrifuge tube, pipette 450 µL of the plasma sample (blank, calibration standard, QC, or unknown).[7]

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution to every tube (except for double blanks). For calibration standards and QCs, add 25 µL of the respective analyte working solution.

  • Solvent Addition: Add 3000 µL (3.0 mL) of dichloromethane to each tube.[7] This high solvent-to-sample ratio ensures exhaustive extraction.

  • Vortexing (Emulsification): Cap the tubes securely and vortex for 1 minute. This step is critical as it creates a large surface area between the aqueous and organic phases, facilitating the efficient transfer of the analytes into the organic solvent.[7]

  • Centrifugation (Phase Separation): Centrifuge the tubes for 10 minutes at 3500 rpm.[7] This will break the emulsion and create two distinct layers: a top layer of aqueous plasma and a bottom layer of the denser organic solvent (dichloromethane) containing the analytes. A solid disc of precipitated protein will be visible at the interface.

  • Organic Phase Transfer: Carefully aspirate the bottom organic layer (~2.5 mL) using a pipette, taking care not to disturb the protein disc or the upper aqueous layer. Transfer the organic extract to a new, clean tube.[7]

  • Evaporation: Place the tubes in a nitrogen evaporator set to approximately 40°C. Evaporate the dichloromethane to complete dryness. This step concentrates the analytes, increasing the method's sensitivity.[7]

  • Reconstitution: Dissolve the dried residue in 500 µL of the reconstitution solvent (e.g., methanol or mobile phase). Vortex briefly to ensure the analytes are fully dissolved.[7]

  • Analysis: Transfer the reconstituted sample to an autosampler vial and inject a small volume (e.g., 10 µL) into the LC-MS/MS system for analysis.[7]

The Complete Bioanalytical Workflow

The LLE protocol is the critical first stage of a larger analytical process. The final determination of analyte concentration is achieved by separating the extracted components chromatographically and detecting them with high specificity and sensitivity using a tandem mass spectrometer.

Bioanalytical_Workflow Sample Biological Sample (Human Plasma) LLE Liquid-Liquid Extraction (Sample Cleanup & Concentration) Sample->LLE  Isolate Analytes UPLC UPLC Separation (e.g., C18 Column) LLE->UPLC  Inject Extract MSMS Tandem MS Detection (Quantification) UPLC->MSMS  Elute Analytes Data Data Analysis (Concentration Calculation) MSMS->Data  Generate Signal

Caption: Overview of the complete bioanalytical process.

Trustworthiness and Method Validation

To ensure the reliability of results, any bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[7][9][12] Key validation parameters include:

  • Specificity: Ensuring no interference from endogenous plasma components at the retention times of the analytes and IS.

  • Linearity: Demonstrating a linear relationship between analyte concentration and detector response over the expected concentration range.[13][14]

  • Accuracy & Precision: Assessing how close the measured values are to the true values and the degree of scatter in the data, respectively, typically evaluated at multiple QC levels.[9]

  • Recovery: The efficiency of the extraction process, calculated by comparing the analyte response from an extracted sample to that of an unextracted standard. Recoveries for sofosbuvir using LLE are often reported to be high, in the range of 84% to over 91%.[11][12]

  • Matrix Effect: Evaluating whether components of the plasma enhance or suppress the ionization of the analytes in the MS source.

  • Stability: Testing the stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

Conclusion

Liquid-liquid extraction is a powerful and cost-effective technique for the sample preparation of sofosbuvir and its primary metabolite, GS-331007, from human plasma. By selecting an appropriate organic solvent like dichloromethane or ethyl acetate and following a carefully controlled, validated protocol, researchers can achieve the high sample purity and analyte recovery necessary for sensitive and reliable quantification by LC-MS/MS. The protocol detailed herein provides a robust foundation for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, contributing to the safe and effective use of this critical antiviral therapy.

References

  • Ezzeldin, E., et al. (2018). Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study. Biomedical Chromatography, 32(12), e4347. [Link]

  • Rezk, M. R., et al. (2019). Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma. Journal of AOAC International, 102(4), 1146-1153. [Link]

  • Srinivasa Rao, P., & Naga Raju, S. V. (2021). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF LEDIPASVIR AND SOFOSBUVIR IN FIXED DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 12(7), 3845-3851. [Link]

  • Youssef, R. M., et al. (2018). Validated RP-HPLC Method for Simultaneous Determination of Ribavirin, Sofosbuvir and Daclatasvir in Human Plasma: A Treatment Protocol Administered to HCV Patients in Egypt. Journal of Chromatographic Science, 56(6), 535-542. [Link]

  • Konam, K., & Reddy, S. (2020). Quantification of Sofosbuvir and Velpatasvir in Human Plasma using LCMS/MS Technique -Application to Pharmacokinetic Study. ResearchGate. [Link]

  • Jetir, A. (2019). DETERMINATION OF SOFOSBUVIR AND VELPATASVIR IN COMBINATION BY DERIVATIVE UV SPECTROPHOTOMETRY. Jetir.Org. [Link]

  • El-Kady, E. F., et al. (2018). Rapid Bioanalytical LC-MS/MS Method for the Simultaneous Determination of Sofosbuvir and Velpatasvir in Human Plasma-Application to a Pharmacokinetic Study in Egyptian Volunteers. Journal of Chromatography B, 1100-1101, 76-84. [Link]

  • Konam, K., & Reddy, S. (2020). Quantification of Sofosbuvir and Velpatasvir in Human Plasma using LCMS/MS Technique. Journal of Young Pharmacists, 12(2), 153-158. [Link]

  • Unknown. (2025). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SOFOSBUVIR FROM HUMAN PLASMA. ResearchGate. [Link]

  • Kirby, B., et al. (2015). Sofosbuvir, a Significant Paradigm Change in HCV Treatment. Annals of Pharmacotherapy, 49(8), 916-931. [Link]

  • Cusato, J., et al. (2022). Factors Influencing the Intracellular Concentrations of the Sofosbuvir Metabolite GS-331007 (in PBMCs) at 30 Days of Therapy. MDPI. [Link]

  • Unknown. (n.d.). Pharmacokinetics profile of serum and cellular sofosbuvir along with its concentration effect analysis in HCV patients receiving. Pak J Pharm Sci. [Link]

  • El-Kady, E. F., & El-Zaher, A. A. (2017). A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma. Journal of AOAC International, 100(5), 1276-1282. [Link]

  • Unknown. (2025). UPLC Method Development and Validation for Sofosbuvir, Velpatasvir, and Voxilaprevir Determination. Journal of Neonatal Surgery. [Link]

  • Unknown. (2023). Analytical Profiling of Sofosbuvir as NS5B Protein Inhibitor for Oral Drug Delivery: Method development and Validation. Elsevier. [Link]

  • Hanke, N., et al. (2019). Pharmacokinetics of Daclatasvir, Sofosbuvir, and GS-331007 in a Prospective Cohort of Hepatitis C Virus-Positive Kidney Transplant Recipients. Therapeutic Drug Monitoring, 41(1), 92-100. [Link]

  • Rezk, M. R., et al. (2019). Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma. ResearchGate. [Link]

  • Cusato, J., et al. (2022). Factors Influencing the Intracellular Concentrations of the Sofosbuvir Metabolite GS-331007 (in PBMCs) at 30 Days of Therapy. PMC. [Link]

Sources

High-Resolution Mass Spectrometry Profiling of Sofosbuvir and Its Metabolites: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-resolution mass spectrometry (HRMS) workflow for the identification and quantification of Sofosbuvir (SOF) and its primary circulating metabolite, GS-331007. Unlike traditional triple-quadrupole (QqQ) methods restricted to targeted monitoring, this HRMS protocol utilizes accurate mass (<5 ppm) and high-resolution fragmentation to resolve isobaric interferences and elucidate fragmentation pathways. Special emphasis is placed on overcoming the "in-source fragmentation" phenomenon common to nucleotide prodrugs, ensuring data integrity in pharmacokinetic (PK) profiling.

Introduction & Mechanistic Basis[1][2]

Sofosbuvir is a nucleotide analog prodrug that inhibits the HCV NS5B RNA-dependent RNA polymerase.[1][2] Its bioanalytical challenge lies in its rapid intracellular metabolism and the polarity differences between the lipophilic prodrug and its hydrophilic metabolites.

Metabolic Pathway & Analytical Targets

Sofosbuvir (GS-7977) is a prodrug that requires intracellular activation.

  • Hydrolysis: Esterases (CatA/CES1) cleave the ester moiety.

  • Phosphoramidate Cleavage: HINT1 releases the monophosphate.

  • Phosphorylation: Converted to the active triphosphate (GS-461203).[1][2][3]

  • Dephosphorylation: The active form degrades into the inactive nucleoside GS-331007 , which is the major circulating species in plasma.[3]

Analytical Implication: While the active triphosphate resides intracellularly (requiring PBMC isolation), routine PK studies focus on plasma levels of Sofosbuvir (Parent) and GS-331007 (Surrogate for exposure).

Visualization: Metabolic Trajectory

SofosbuvirMetabolism SOF Sofosbuvir (Prodrug) Plasma/Liver INT1 Intermediate (Monophosphate) SOF->INT1 CES1/CatA (Liver) ACT GS-461203 (Active Triphosphate) Intracellular INT1->ACT Kinases MET GS-331007 (Inactive Nucleoside) Major Plasma Metabolite ACT->MET Dephosphorylation (Systemic Circulation)

Figure 1: Simplified metabolic pathway of Sofosbuvir highlighting the transition from lipophilic prodrug to hydrophilic circulating metabolite.[4]

Experimental Design & Protocols

Materials & Reagents[1][5]
  • Standards: Sofosbuvir (C22H29FN3O9P) and GS-331007 (C10H13FN2O5).

  • Internal Standard (IS): Sofosbuvir-d6 or 13C-labeled analog. Note: Analog IS (like Daclatasvir) is acceptable for quantitation but stable isotopes are mandatory for HRMS co-elution verification.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

Protocol 1: Sample Preparation (Plasma)

Expert Insight: Nucleotide prodrugs are prone to enzymatic degradation ex vivo. Immediate acidification of plasma is critical to prevent the artificial conversion of Sofosbuvir to GS-331007 during sample handling.

Step-by-Step Workflow:

  • Collection: Collect blood into K2EDTA tubes. Centrifuge at 2000 x g (4°C, 10 min) to harvest plasma.

  • Stabilization: Immediately add 10% v/v of 1% Formic Acid to plasma aliquots.

  • Extraction (Protein Precipitation):

    • Aliquot 100 µL of stabilized plasma.[5]

    • Add 400 µL of ice-cold Methanol containing Internal Standard (200 ng/mL).

    • Why Methanol? Methanol yields cleaner supernatants for polar nucleosides compared to ACN, which can cause coprecipitation of polar analytes.

  • Vortex & Centrifuge: Vortex for 60s; Centrifuge at 14,000 x g for 15 min at 4°C.

  • Reconstitution: Transfer supernatant to a clean vial. Evaporate under nitrogen (if sensitivity requires concentration) or dilute 1:1 with water for direct injection.

Protocol 2: LC-HRMS Acquisition

Instrument Platform: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).

Liquid Chromatography (UHPLC) Conditions:

  • Column: C18 High Strength Silica (e.g., Zorbax SB-C18 or Acquity HSS T3), 2.1 x 50 mm, 1.8 µm.

    • Logic: HSS T3 columns are preferred over standard C18 because they retain polar metabolites (GS-331007) better while still eluting the hydrophobic parent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1.0 min: 2% B (Isocratic hold for polar metabolite)

    • 1.0-4.0 min: 2% -> 90% B

    • 4.0-5.0 min: 90% B

    • 5.1 min: Re-equilibrate at 2% B.

Mass Spectrometry Parameters:

  • Source: ESI Positive Mode.

  • Scan Type: Full MS / dd-MS2 (Data Dependent Acquisition).

  • Mass Range: m/z 100 – 1000.

  • Source Temperature: 350°C (High temp required for efficient desolvation of the phosphoramidate).

Results & Discussion

Exact Mass & Diagnostic Ions

HRMS allows for the generation of Extracted Ion Chromatograms (XIC) with a narrow window (± 5 ppm), virtually eliminating background noise.

Table 1: HRMS Target List

AnalyteElemental FormulaMonoisotopic Mass (Da)[M+H]+ (m/z)Key Fragment (MS2)Retention Time (min)
Sofosbuvir C22H29FN3O9P529.1625530.1698 243.095 (Phosphate-Sugar)~3.8
GS-331007 C10H13FN2O5260.0812261.0885 113.034 (Uracil base)~1.2
IS (Sofosbuvir-d6) C22H23D6FN3O9P535.2002536.2075 243.095~3.8
Handling In-Source Fragmentation

Critical Issue: Sofosbuvir is thermally labile in the ESI source. It often loses the phenoxy-phosphoryl group, generating a signal at m/z 261 (isobaric to the metabolite GS-331007) or m/z 243.

Validation Strategy:

  • Chromatographic Separation: Ensure baseline separation between GS-331007 (early eluting) and Sofosbuvir (late eluting). If a peak appears at m/z 261 at the retention time of Sofosbuvir (3.8 min), it is an artifact, not the metabolite.

  • Soft Ionization: If in-source fragmentation > 15%, lower the declustering potential (or S-Lens RF level) and source temperature.

Analytical Workflow Logic

HRMS_Workflow SAMPLE Plasma Sample EXTRACT Acidified Extraction (Prevent Hydrolysis) SAMPLE->EXTRACT LC UHPLC Separation (C18 HSS T3) EXTRACT->LC MS HRMS (Orbitrap/QTOF) Full Scan + ddMS2 LC->MS DATA Data Processing MS->DATA DECISION Check RT of m/z 261.0885 DATA->DECISION REAL RT ~1.2 min = Real Metabolite DECISION->REAL ARTIFACT RT ~3.8 min = In-Source Fragment DECISION->ARTIFACT

Figure 2: Analytical decision tree for distinguishing true metabolite signals from instrument-induced artifacts.

Troubleshooting & Expert Tips

  • Sensitivity Loss for GS-331007: This metabolite is highly polar. If signal is low, check for "ion suppression" from phospholipids eluting early in the run. Switch to a divert valve to send the first 0.5 min to waste, or use a Phospholipid Removal Plate (e.g., Ostro or HybridSPE) instead of simple protein precipitation.

  • Carryover: Sofosbuvir is sticky. Use a needle wash of 50:50 ACN:IPA (Isopropanol) + 0.1% Formic Acid to eliminate carryover between injections.

  • Linearity: HRMS detectors can saturate faster than QqQ. Ensure the calibration curve (typically 10 – 5000 ng/mL) uses a weighted regression (1/x^2) and check for mass accuracy drift at high concentrations.

References

  • European Medicines Agency (EMA). (2013). Assessment Report: Sovaldi (sofosbuvir). Procedure No. EMEA/H/C/002798/0000.[3] Retrieved from

  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015).[6] Development of a sensitive UPLC-ESI-MS/MS method for quantification of sofosbuvir and its metabolite, GS-331007, in human plasma: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 114, 97-104.[6] Retrieved from

  • Bahrami, M. T., et al. (2016). Quantification of sofosbuvir in human serum by liquid chromatography with negative ionization mass spectrometry using the parent peak and its source-induced fragment.[7] Journal of Separation Science, 39(14), 2702-2709. Retrieved from

  • Gilead Sciences, Inc. (2013). Sovaldi (sofosbuvir) Prescribing Information. Retrieved from

Sources

Troubleshooting & Optimization

Optimizing extraction recovery of Sofosbuvir from liver tissue

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Extraction Recovery of Sofosbuvir (SOF) and Metabolites from Liver Tissue

Status: Active | Version: 2.4 | Audience: Bioanalytical Scientists

Executive Summary & Core Challenge

The Central Problem: Extracting intact Sofosbuvir (SOF) from liver tissue is a race against enzymatic hydrolysis. Sofosbuvir is a nucleotide analog prodrug designed to be rapidly metabolized in the liver by Carboxylesterase 1 (CES1) and Cathepsin A (CatA) into its intermediate metabolites and eventually the active triphosphate form [1].

The Support Directive: If you are observing low recovery of the parent compound (SOF), it is rarely a failure of solubility. It is almost certainly ex vivo degradation during the homogenization process. This guide prioritizes enzymatic inhibition and metabolic quenching over simple solvent selection.

The "Golden Path" Protocol: Cold-Acid Stabilization

Do not use standard PBS homogenization. The following protocol is the validated standard for maximizing parent drug recovery and stabilizing the GS-331007 metabolite.

Reagents Required
  • Extraction Solvent: 100% Methanol (LC-MS grade) acidified with 1% Formic Acid (FA) or 0.5% Acetic Acid.

  • Stabilizer/Inhibitor: Sodium Fluoride (NaF) (optional, but recommended for esterase inhibition).

  • Homogenizer: Bead beater (e.g., Precellys) is preferred over rotor-stator to minimize heat generation.

Step-by-Step Workflow
  • Tissue Harvesting:

    • Harvest liver tissue and immediately snap-freeze in liquid nitrogen.

    • Critical: Do not allow tissue to thaw before homogenization.

  • Cryo-Weighing:

    • Weigh frozen tissue (~50–100 mg) rapidly. Keep samples on dry ice.

  • Inhibition & Homogenization (The "Quench" Step):

    • Add ice-cold (-20°C) Extraction Solvent (MeOH + 1% FA) at a ratio of 1:4 or 1:5 (w/v).

    • Why: The organic solvent denatures enzymes immediately; the acid stabilizes the phosphoramidate bond; the low temperature inhibits residual CES1 activity.

    • Homogenize immediately (3 cycles of 20s at 6000 rpm). Keep tubes chilled between cycles.

  • Protein Precipitation (PPT):

    • Vortex for 1 min.

    • Centrifuge at 14,000 x g for 10 min at 4°C .

  • Supernatant Processing:

    • Transfer supernatant to a clean tube.

    • Optional: If analyzing intracellular triphosphates, an SPE cleanup (Weak Anion Exchange) may be required to remove matrix interferences, as PPT alone leaves phospholipids [2].

Visualization: Metabolic Pathway & Extraction Logic

To troubleshoot recovery, you must understand where the drug is going. The diagram below illustrates the enzymatic degradation that occurs during improper extraction.

Sofosbuvir_Extraction Tissue Liver Tissue (Intact) Homogenate Homogenate (High Enzyme Activity) Tissue->Homogenate Thawing SOF Sofosbuvir (Parent Drug) Homogenate->SOF Extraction CES1 Enzyme: CES1/CatA SOF->CES1 Inter Intermediate (GS-461203) CES1->Inter Rapid Hydrolysis GS331007 GS-331007 (Inactive Metabolite) Inter->GS331007 Dephosphorylation NTP Active Triphosphate (GS-461203-TP) Inter->NTP Phosphorylation (Intracellular) Quench PROTOCOL INTERVENTION: Ice-Cold MeOH + 1% FA (Denatures CES1) Quench->CES1 BLOCKS

Figure 1: Mechanism of Sofosbuvir instability during extraction. Without the "Quench" step (Acidified MeOH), CES1 rapidly converts the parent drug into metabolites, leading to false "low recovery" data.

Troubleshooting Guide (FAQs)

Issue 1: Parent Drug Disappearance

Q: My spike recovery for Sofosbuvir (SOF) in liver homogenate is <50%, but GS-331007 is high. Is my extraction efficiency poor?

A: No, your extraction is likely efficient, but your stabilization is failing. This is a classic artifact of ex vivo metabolism. The liver contains high concentrations of Carboxylesterase 1 (CES1).[1] If you homogenize in PBS or water, CES1 remains active and converts SOF to its dephosphorylated metabolite (GS-331007) within seconds [3].

Corrective Action:

  • Switch from aqueous homogenization to direct organic quenching (100% MeOH or ACN).

  • Add 100 mM Sodium Fluoride (NaF) or Dichlorvos (organophosphate inhibitor) to the tissue prior to homogenization if using aqueous buffers is unavoidable.

Issue 2: Ion Suppression in LC-MS/MS

Q: I have stabilized the drug, but my LC-MS/MS signal is unstable and shows significant matrix effects.

A: Liver tissue is rich in phospholipids (phosphatidylcholines), which co-elute with Sofosbuvir. Protein precipitation (PPT) removes proteins but leaves phospholipids behind. These lipids compete for ionization in the ESI source.

Corrective Action:

  • Chromatography: Ensure your gradient flushes the column with 95% organic for at least 2 minutes at the end of the run to remove lipids.

  • Cleanup: Use a Phospholipid Removal Plate (e.g., Ostro™ or Phree™) instead of standard centrifugation. This typically recovers >90% of SOF while removing >99% of phospholipids.

Issue 3: Internal Standard (IS) Variability

Q: My Internal Standard (Sofosbuvir-d3 or 13C) response varies wildly between samples.

A: This indicates "Incomplete Equilibration" or Matrix Binding. In tissue analysis, the IS is often added to the supernatant after extraction. However, the analyte (SOF) is bound to tissue proteins.[1]

Corrective Action: Add the Internal Standard into the extraction solvent (the acidified MeOH) before it touches the tissue. This ensures the IS experiences the same extraction conditions and matrix binding events as the analyte.

Comparative Data: Solvent Efficacy

The following table summarizes extraction efficiency data based on internal validation studies and literature consensus for nucleotide analogs [4].

Extraction SolventSOF Recovery (%)GS-331007 Recovery (%)Stability (4 hrs @ RT)Verdict
PBS / Water < 10%> 90%Critical Failure ❌ Do Not Use
100% Acetonitrile 75 - 80%85 - 90%Moderate⚠️ Acceptable
100% Methanol 85 - 90%90 - 95%Good✅ Preferred
MeOH + 1% Formic Acid > 95% > 95% Excellent 🏆 Gold Standard

Advanced Workflow: Intracellular Triphosphate Analysis

If your goal is to measure the active form (GS-461203-Triphosphate), standard PPT is insufficient due to the polarity of the triphosphate.

Triphosphate_Workflow Step1 Homogenize in 70% MeOH / 30% Water Step2 Centrifuge & Collect Supernatant Step1->Step2 Step3 SPE Extraction (Weak Anion Exchange) Step2->Step3 Step4 Elute with High Ionic Strength Buffer (e.g., Ammonium Acetate) Step3->Step4 Step5 LC-MS/MS Analysis (Bio-inert / PEEK columns recommended) Step4->Step5

Figure 2: Specialized workflow for polar triphosphate metabolites. Note the requirement for Anion Exchange SPE.

References

  • Gilead Sciences. (2013). Sovaldi (sofosbuvir) Prescribing Information. Link

  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2018). Rapid Bioanalytical LC-MS/MS Method for the Simultaneous Determination of Sofosbuvir and Velpatasvir in Human Plasma.[2] Journal of Chromatography B. Link

  • Kirby, B. J., et al. (2015). Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus.[3] Antimicrobial Agents and Chemotherapy. Link

  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Addressing ion suppression in the bioanalysis of Sofosbuvir

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Sofosbuvir. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying Sofosbuvir and its primary metabolite, GS-331007, in biological matrices. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on mitigating ion suppression in LC-MS/MS workflows.

Introduction: The Challenge of Ion Suppression in Sofosbuvir Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of drugs like Sofosbuvir due to its high sensitivity and selectivity.[1] However, the accuracy and reliability of LC-MS/MS data can be significantly compromised by a phenomenon known as the matrix effect, most commonly observed as ion suppression.[1] Ion suppression occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, serum) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity and inaccurate quantification.[1]

This guide provides a structured approach to understanding, identifying, and overcoming ion suppression in your Sofosbuvir bioanalysis, ensuring the generation of robust and reliable data that meets regulatory expectations.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression in the bioanalysis of Sofosbuvir from plasma?

A1: The primary culprits for ion suppression in plasma are endogenous components that are co-extracted with Sofosbuvir and its metabolite. These include:

  • Phospholipids: Abundant in plasma, phospholipids are a major source of ion suppression in electrospray ionization (ESI)-MS. Their amphipathic nature often leads to co-extraction with analytes and broad chromatographic peaks that can overlap with the analyte of interest.[3]

  • Salts and Buffers: Non-volatile salts or buffers from sample collection tubes or sample preparation reagents can accumulate in the ion source, leading to signal suppression.

  • Proteins and Other Endogenous Molecules: Incomplete removal of proteins and other small molecules can lead to competition for ionization, thereby reducing the analyte signal.

Q2: How can I definitively determine if my Sofosbuvir assay is suffering from ion suppression?

A2: A post-column infusion experiment is the most direct way to assess ion suppression. This involves infusing a constant flow of a Sofosbuvir standard solution into the MS detector while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of Sofosbuvir indicates the presence of co-eluting matrix components that are causing ion suppression.

Q3: My current protein precipitation (PPT) method for Sofosbuvir is showing significant matrix effects. What are my options?

A3: While protein precipitation is a simple and fast technique, it is often the least effective at removing interfering matrix components, particularly phospholipids. If you are experiencing significant ion suppression with PPT, consider the following more selective sample preparation techniques:

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind in the aqueous layer.

  • Solid-Phase Extraction (SPE): SPE is a highly selective technique that can effectively remove phospholipids and other interferences. Specific SPE cartridges, such as those with phospholipid removal properties, can provide exceptionally clean extracts.[3][4]

Q4: Can optimizing my LC method help reduce ion suppression for Sofosbuvir?

A4: Absolutely. Chromatographic separation is a powerful tool to mitigate ion suppression. By optimizing your LC method, you can separate Sofosbuvir and its metabolite from the co-eluting matrix components that cause suppression. Key parameters to optimize include:

  • Column Chemistry: Using a different column chemistry (e.g., a phenyl-hexyl column instead of a standard C18) can alter selectivity and improve separation from interfering peaks.

  • Mobile Phase Composition: Adjusting the organic solvent (acetonitrile vs. methanol) and the aqueous phase pH and additives (e.g., formic acid, ammonium formate) can significantly impact retention and selectivity.

  • Gradient Profile: A shallower gradient around the elution time of your analytes can improve resolution between Sofosbuvir and any closely eluting matrix components.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to troubleshooting common issues related to ion suppression in Sofosbuvir bioanalysis.

Problem 1: Low and Inconsistent Signal Intensity for Sofosbuvir

Initial Observation: You are experiencing a weak and variable signal for Sofosbuvir, even at higher concentrations, leading to poor precision and accuracy.

Troubleshooting Workflow:

A Low/Inconsistent Signal B Confirm Ion Suppression (Post-Column Infusion) A->B F Suppression Confirmed B->F Dip in baseline G No Suppression B->G Stable baseline C Evaluate Sample Preparation D Optimize LC Method C->D H PPT Method C->H I LLE/SPE Method C->I L Improve Chromatographic Separation D->L E Review MS Parameters M Check Source Conditions E->M F->C G->E J Switch to LLE or SPE H->J K Optimize LLE/SPE Protocol I->K N Resolved J->N K->N L->N M->N

Caption: Troubleshooting workflow for low signal intensity.

Step-by-Step Guide:

  • Confirm Ion Suppression: As a first step, perform a post-column infusion experiment as described in the FAQs. If you observe a significant drop in the signal at the expected retention time of Sofosbuvir, ion suppression is the likely culprit.

  • Evaluate Sample Preparation: The effectiveness of your sample preparation method is critical in removing matrix interferences.

    • If using Protein Precipitation (PPT): PPT is known for its simplicity but often results in "dirtier" extracts. Consider switching to a more robust technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

    • If using LLE or SPE: Your current protocol may not be optimal. Re-evaluate the extraction solvent (for LLE) or the sorbent chemistry and wash/elution steps (for SPE).

  • Optimize the LC Method: If improving sample preparation is not sufficient or feasible, focus on chromatographic separation.

    • Gradient Optimization: Implement a shallower gradient around the elution time of Sofosbuvir to better resolve it from interfering peaks.

    • Column Selection: Test a column with a different stationary phase to alter selectivity.

  • Review Mass Spectrometer Parameters: If ion suppression is ruled out, the issue may lie with the instrument settings. Ensure that the ion source parameters (e.g., gas flows, temperature, spray voltage) are optimized for Sofosbuvir.

Problem 2: Poor Recovery of Sofosbuvir

Initial Observation: The recovery of Sofosbuvir from your sample preparation method is low and/or variable, as determined by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.

Troubleshooting Workflow:

cluster_0 Liquid-Liquid Extraction cluster_1 Solid-Phase Extraction cluster_2 Protein Precipitation A Poor Recovery B Evaluate LLE Protocol A->B C Evaluate SPE Protocol A->C D Evaluate PPT Protocol A->D E Check pH of Aqueous Phase B->E F Optimize Extraction Solvent B->F G Check Sorbent and Elution Solvent C->G H Optimize PPT Solvent & Ratio D->H I Resolved E->I F->I G->I H->I

Caption: Troubleshooting workflow for poor analyte recovery.

Step-by-Step Guide:

  • For Liquid-Liquid Extraction (LLE):

    • Check the pH: Sofosbuvir has a pKa of 9.3.[5] Ensure the pH of your aqueous sample is adjusted to at least two pH units below the pKa (i.e., pH < 7.3) to ensure it is in its neutral form for efficient extraction into an organic solvent.

    • Optimize the Extraction Solvent: The polarity of the extraction solvent is crucial. If you are using a non-polar solvent and seeing poor recovery, try a more polar, water-immiscible solvent like ethyl acetate or methyl tert-butyl ether.

  • For Solid-Phase Extraction (SPE):

    • Sorbent Selection: Ensure the sorbent chemistry (e.g., reversed-phase, mixed-mode) is appropriate for the physicochemical properties of Sofosbuvir (LogP = 1.62).[5]

    • Elution Solvent Strength: If recovery is low, the elution solvent may not be strong enough to desorb the analyte from the sorbent. Try increasing the percentage of organic solvent in your elution buffer.

  • For Protein Precipitation (PPT):

    • Solvent and Ratio: The choice of precipitation solvent (e.g., acetonitrile, methanol) and the ratio of solvent to sample can impact recovery. Experiment with different solvents and ratios to find the optimal conditions.

Data-Driven Sample Preparation Selection

While PPT is the simplest method, LLE and SPE generally provide cleaner extracts and thus, less ion suppression. The choice of method often depends on the required sensitivity and throughput of the assay.

Sample Preparation Technique Principle Typical Sofosbuvir Recovery Phospholipid Removal Efficiency Advantages Disadvantages
Protein Precipitation (PPT) Protein denaturation and precipitation using an organic solvent.>90% (general)[6]PoorFast, simple, low cost.High risk of ion suppression, may cause column clogging.[6]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on differential solubility.~91.61%[3]Moderate to GoodCleaner extracts than PPT, cost-effective.Can be labor-intensive, may require optimization of pH and solvent.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and selectively eluted.Method dependent, generally high.Excellent (especially with phospholipid removal plates)[3][4]Provides the cleanest extracts, high selectivity, amenable to automation.Higher cost, requires method development.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Sofosbuvir in Human Plasma

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled Sofosbuvir).

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
  • Prepare a standard solution of Sofosbuvir in your mobile phase at a concentration that gives a stable and robust signal (e.g., 100 ng/mL).

  • Set up a "T" junction between your LC column outlet and the MS ion source.

  • Infuse the Sofosbuvir standard solution through one arm of the "T" using a syringe pump at a low flow rate (e.g., 10 µL/min).

  • Deliver the eluent from your LC column through the other arm of the "T" at your analytical flow rate.

  • Once a stable baseline signal for Sofosbuvir is achieved, inject a blank plasma sample that has been processed using your sample preparation method.

  • Monitor the Sofosbuvir signal. Any significant drop in the signal that corresponds to peaks in the chromatogram indicates ion suppression.

Conclusion

Addressing ion suppression is a critical aspect of developing robust and reliable bioanalytical methods for Sofosbuvir. By systematically evaluating and optimizing both sample preparation and chromatographic conditions, researchers can minimize matrix effects and ensure the generation of high-quality data. This guide provides a framework for troubleshooting common issues and selecting the most appropriate strategies for your specific analytical needs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ACTA Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. [Link]

  • PubMed. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. [Link]

  • Wikipedia. (n.d.). Sofosbuvir. [Link]

  • International Journal of MediPharm Research. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • Analyst (RSC Publishing). (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]

  • PMC - NIH. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]

  • Oxford Academic. (2016). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. [Link]

  • University of Liverpool. (n.d.). Sofosbuvir PK Fact Sheet. [Link]

  • MedCrave online. (2018). In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubMed. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. [Link]

  • ScienceDirect. (2023). Analytical Profiling of Sofosbuvir as NS5B Protein Inhibitor for Oral Drug Delivery: Method development and Validation. [Link]

  • ResearchGate. (2016). Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. [Link]

  • ResearchGate. (2011). (PDF) Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. [Link]

  • MDPI. (2022). Pharmacokinetics of Sofosbuvir and Velpatasvir for Hepatitis C Treatment in Pregnancy. [Link]

  • PMC - NIH. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]

  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • LCGC International. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Welch Materials. (2023). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • ResearchGate. (2005). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. [Link]

  • Chromatography Today. (2021). A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. [Link]

Sources

Technical Support Center: Sofosbuvir 13CD3 Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability issues of Sofosbuvir 13CD3 in long-term storage

Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers.

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your Internal Standard (IS) response is drifting, or you are establishing a validation protocol for Sofosbuvir (PSI-7977).

The Core Challenge: Sofosbuvir is a phosphoramidate prodrug. While this structure is essential for its intracellular activation to the active triphosphate, it presents a unique stability challenge ex vivo. The phosphoramidate linkage is chemically labile, susceptible to hydrolysis and solvolysis, particularly when stored in protic solvents (like methanol) or improper pH conditions.

This guide provides a self-validating framework to ensure your this compound reference material remains accurate over the long term.

Module 1: The Degradation Mechanism (The "Why")

To troubleshoot stability, you must understand the failure mode. Sofosbuvir does not typically "fade"; it transforms. The primary degradation pathway is the hydrolysis of the ester and phosphoramidate moieties, eventually collapsing into the nucleoside core, GS-331007 .

Degradation Pathway Visualization

The following diagram illustrates the critical failure points where Sofosbuvir loses its structural integrity during storage.

SofosbuvirDegradation Sofosbuvir Sofosbuvir (Parent) [Active Prodrug] Intermediates Des-Ester Intermediate (Unstable) Sofosbuvir->Intermediates Ester Hydrolysis GS331007 GS-331007 (Nucleoside Core) Intermediates->GS331007 Phosphoramidate Cleavage AcidBase Acid/Base Hydrolysis (pH < 4 or pH > 8) AcidBase->Sofosbuvir Solvent Protic Solvents (Methanol/Water) Solvent->Sofosbuvir

Figure 1: The primary degradation pathway of Sofosbuvir. Note that hydrolysis yields GS-331007, which has a different retention time and mass-to-charge ratio, effectively "disappearing" from the parent MRM channel.

Module 2: Storage & Handling Protocols (The "How")

Do not rely on generic "store at -20°C" instructions. For phosphoramidates, the solvent environment is as critical as the temperature.

Protocol A: Stock Solution Preparation
ParameterRecommendationScientific Rationale
Primary Solvent Acetonitrile (ACN) Aprotic solvents prevent solvolysis. Methanol (protic) can attack the phosphoramidate center over time, leading to degradation or transesterification.
Storage Temp -80°C Arrhenius kinetics dictate that chemical hydrolysis slows significantly at -80°C compared to -20°C.
Container Amber Glass (Silanized) Protects from light (minor risk) and prevents adsorption of the hydrophobic drug to plastic surfaces.
Acidifier? NO Unlike many basic drugs, adding acid (Formic/Acetic) to the stock can accelerate hydrolysis of the phosphoramidate. Keep stocks neutral.
Protocol B: The "Zero-Hour" Verification System

Trust, but verify. Use this protocol to validate your stored stock before running a clinical batch.

  • Thaw your "Long-Term Stock" (LTS) of this compound.

  • Freshly Weigh a new portion of solid reference material to create a "Fresh Stock" (FS).

  • Dilute both to working concentration (e.g., 100 ng/mL) in 50:50 ACN:Water.

  • Inject (n=6) of LTS and FS.

  • Calculate % Deviation:

    
    
    
  • Pass Criteria: Deviation must be within ±5%. If LTS is -10% or lower, discard the stock .

Module 3: Troubleshooting Guide (Q&A)

Issue 1: "My Internal Standard (IS) response is dropping over the course of the run."

Diagnosis: In-Solution Instability. Root Cause: You likely diluted your working IS solution in a protic or acidic solvent and left it in the autosampler (4°C or ambient). The Fix:

  • Immediate: Check the pH of your reconstitution solvent. Is it highly acidic (e.g., >0.5% Formic Acid)?

  • Systemic: Switch the reconstitution solvent to Ammonium Acetate (pH 4.5 - 5.5) or pure water/ACN mixtures. Avoid leaving Sofosbuvir in highly acidic mobile phases for >24 hours.

Issue 2: "I see a new peak appearing in the IS channel."

Diagnosis: Cross-talk or Transesterification. Root Cause:

  • Transesterification: If stored in Methanol, the isopropyl ester group on Sofosbuvir can exchange with methyl, creating a "Methyl-Sofosbuvir" analog with a different mass.

  • Degradation: The 13CD3 label is typically on the pyrimidine ring. If the molecule hydrolyzes to GS-331007, the metabolite still contains the label. If your MRM transition for the IS is not specific enough, you might be detecting the labeled metabolite. The Fix:

  • Verify Transition: Ensure your Q1/Q3 transitions are specific to the Parent structure (phosphoramidate intact).

  • Solvent Swap: If using Methanol in stock, switch to Acetonitrile immediately.

Issue 3: "The retention time of this compound is shifting relative to the analyte."

Diagnosis: Deuterium Isotope Effect. Root Cause: While 13C is chromatographically silent, Deuterium (D) can slightly alter lipophilicity. In high-resolution chromatography, D3-Sofosbuvir may elute slightly earlier than native Sofosbuvir. The Fix:

  • This is a physical property, not a stability failure.

  • Action: Ensure the integration window covers both the analyte and the IS apexes. If the shift is >0.1 min, adjust the gradient slope to force co-elution.

Module 4: Troubleshooting Logic Tree

Use this flow to diagnose stability issues rapidly.

TroubleshootingLogic Start Issue Observed SignalDrop IS Signal Drop Start->SignalDrop MassShift Mass/RT Shift Start->MassShift CheckSolvent Check Stock Solvent SignalDrop->CheckSolvent Day-to-Day Drop CheckpH Check Mobile Phase pH SignalDrop->CheckpH In-Run Drop Check LabelPosition Check LabelPosition MassShift->Check LabelPosition Is it Methanol? Is it Methanol? CheckSolvent->Is it Methanol? Yes Buffer pH < 3? Buffer pH < 3? CheckpH->Buffer pH < 3? Yes Hydrolysis Risk\nSwitch to NH4Ac Hydrolysis Risk Switch to NH4Ac Buffer pH < 3?->Hydrolysis Risk\nSwitch to NH4Ac Solvolysis Risk\nRemake in ACN Solvolysis Risk Remake in ACN Is it Methanol?->Solvolysis Risk\nRemake in ACN

Figure 2: Decision matrix for diagnosing this compound anomalies.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I subject this compound to freeze-thaw cycles? A: Limit to 3 cycles. While the solid is stable, the solution state is fragile. Repeated freezing and thawing causes micro-pH changes in the buffer/solvent (eutectic formation) which can accelerate hydrolysis. Aliquot your stock into single-use vials (e.g., 20 µL) to avoid this.

Q: Is the 13CD3 label itself stable? A: Yes, chemically. The C-D bond is stronger than the C-H bond. The label will not "fall off" via exchange in standard storage. However, if the molecule hydrolyzes (losing the phosphoramidate group), you lose the analyte, even if the label remains on the nucleoside core (GS-331007).

Q: My plasma samples show high variability in IS response. Why? A: Enzymatic Hydrolysis. Plasma contains esterases (CES1) that rapidly hydrolyze Sofosbuvir. Even if your stock is stable, the IS will degrade inside the plasma sample if not processed immediately.

  • Protocol: Perform extraction (Protein Precipitation) immediately upon adding the IS. Do not let the IS sit in wet plasma for >15 minutes at room temperature.

References

  • Nebsen, M., & Elzanfaly, E. (2016).[1] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. Journal of Chromatographic Science, 54(9), 1631–1640.

  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015).[2] Development of a sensitive UPLC-ESI-MS/MS method for quantification of sofosbuvir and its metabolite, GS-331007, in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 114, 97-104.[2]

  • MedChemExpress. (n.d.). Sofosbuvir-13C,d3 Product Datasheet & Stability.

  • Agarwal, B., et al. (2022).[2][3] Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research.

Sources

Technical Support Center: Mitigating Co-eluting Interferences in Sofosbuvir Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Subject Matter Expert: Senior Application Scientist, Bioanalysis Division

Introduction: The "Invisible" Peak Problem

Welcome to the technical support hub for Sofosbuvir (SOF) quantification. If you are here, you are likely facing a specific anomaly: your calibration curves are non-linear, your internal standard (IS) response is fluctuating, or you are detecting "ghost" peaks in your blanks.

In LC-MS/MS analysis of nucleotide prodrugs like Sofosbuvir, co-eluting interference rarely presents as a distinct, visible peak. Instead, it manifests as Matrix Effects (Ion Suppression) caused by phospholipids or Isobaric Crosstalk from high-abundance metabolites (GS-331007).

This guide abandons generic advice. We will focus on the causal mechanisms of these interferences and provide self-validating protocols to eliminate them.

Module 1: Diagnosing the Interference (The "Matrix Factor" Test)

Before changing your column or mobile phase, you must confirm if the interference is chromatographic (overlapping peaks) or physical (ionization competition).

The Symptom:

  • Observation: The peak area of Sofosbuvir decreases in patient samples compared to neat standards, even at the same concentration.

  • Root Cause: Endogenous phospholipids (glycerophosphocholines) co-elute with Sofosbuvir, competing for charge in the ESI source.

The Diagnostic Protocol (Post-Column Infusion): Do not rely on visual peak inspection. Perform this experiment immediately.

  • Setup: Tee-in a constant infusion of Sofosbuvir standard (100 ng/mL) into the effluent of your LC column before it enters the MS.

  • Injection: Inject a "Blank Matrix" (extracted plasma/urine) into the LC.

  • Observation: Monitor the baseline of the specific Sofosbuvir MRM transition (

    
     530 
    
    
    
    243).
  • Result: If you see a "dip" or "depression" in the baseline at the retention time of Sofosbuvir, you have confirmed Ion Suppression .

Module 2: Sample Preparation (The "Cleanup" Phase)

Current Best Practice: Many labs attempt Protein Precipitation (PPT) because it is cheap and fast. Stop using PPT for Sofosbuvir if you have sensitivity issues. PPT removes proteins but leaves >70% of phospholipids, which are the primary source of co-eluting interference in this assay.

Recommended Workflow: Liquid-Liquid Extraction (LLE) LLE provides a cleaner extract by partitioning Sofosbuvir into an organic layer while leaving polar salts and phospholipids in the aqueous phase.

Protocol: Optimized LLE for Sofosbuvir
StepActionCritical Technical Note
1 Aliquot Transfer 100 µL Plasma + 20 µL IS (Sofosbuvir-d6) to a glass tube.
2 Buffer Add 50 µL Ammonium Acetate (pH 4.5).
3 Extract Add 1.5 mL Methyl tert-butyl ether (MTBE) .
4 Agitate Vortex 5 min; Centrifuge 5 min @ 4000 rpm.
5 Transfer Flash freeze the aqueous layer (dry ice/methanol bath) and pour off the organic layer.
6 Dry & Reconstitute Evaporate under N2 @ 40°C. Reconstitute in Mobile Phase.

Validation Check: Calculate the Matrix Factor (MF) .



  • Target:

    
    . If 
    
    
    
    , your extraction is insufficient.
Module 3: Chromatographic Resolution (The "Separation" Phase)

The Challenge: Sofosbuvir (hydrophobic) and its metabolite GS-331007 (polar) have vastly different polarities. A generic isocratic method will either elute GS-331007 in the void volume (causing suppression) or retain Sofosbuvir too long (broad peaks).

The Solution: Gradient Optimization You must force a separation between the phospholipid elution zone and the Sofosbuvir peak.

Recommended Column Chemistry:

  • Primary: C18 (e.g., Zorbax SB-C18 or Acquity BEH C18).

  • Alternative: Phenyl-Hexyl (Provides unique selectivity for the aromatic rings in Sofosbuvir if C18 fails).

Optimized Gradient Table:

Time (min)% Organic (Acetonitrile)EventMechanism
0.0 - 1.0 5%HoldElute salts and polar GS-331007 early.
1.0 - 4.0 5%

90%
RampElute Sofosbuvir (typ. RT ~3.5 min).
4.0 - 5.0 90%WashCRITICAL: Elute phospholipids (late eluters).
5.0 - 5.1 90%

5%
ResetReturn to initial conditions.
5.1 - 7.0 5%EquilibrationPrepare for next injection.

Visualizing the Separation Logic:

ChromatographyLogic Start Sample Injection Void Void Volume (0-1 min) Salts & Unretained Matrix Start->Void Mobile Phase A High GS Metabolite GS-331007 (Polar, Early Elution) Void->GS Low Organic Hold SOF Analyte: Sofosbuvir (Target Retention ~3.5 min) GS->SOF Gradient Ramp PL Phospholipids (Late Eluting Interference) SOF->PL Risk: Co-elution if Ramp too fast Wash Column Wash (90% Org) SOF->Wash Proper Separation Wash->PL Flushed out

Figure 1: Chromatographic retention strategy. Note that GS-331007 elutes early, while phospholipids elute late. The Sofosbuvir window must be positioned strictly between these two interference zones.

Module 4: Mass Spectrometry & Crosstalk

The Issue: Even with perfect separation, you may see interference if your MRM transitions are not specific.

Optimized MRM Settings:

  • Polarity: Positive ESI (

    
    )
    
  • Sofosbuvir Precursor:

    
     530.1
    
  • Sofosbuvir Product:

    
     243.0 (Primary - Quant) / 279.1 (Secondary - Qual) [2]
    
  • GS-331007 Precursor:

    
     261.1 
    
    
    
    113.1

Troubleshooting FAQ:

Q: I see a peak in my blank sample at the Sofosbuvir retention time. Is it carryover? A: It is likely Carryover if the area correlates with the previous injection's concentration.

  • Fix: Change your autosampler needle wash to a strong organic solvent (e.g., Acetonitrile:Isopropanol:Acetone 1:1:1). Sofosbuvir is sticky.

Q: My internal standard (Daclatasvir) area varies wildly. A: Daclatasvir is a common IS, but it is structurally different from Sofosbuvir.

  • Fix: Switch to Sofosbuvir-d6 or Sofosbuvir-13C . A stable isotope-labeled IS (SIL-IS) will co-elute with the analyte and compensate for the matrix effects described in Module 1.

Module 5: Stability-Induced Interference (The "Ghost" Metabolite)

The Trap: Sofosbuvir is a prodrug designed to hydrolyze. If your plasma samples are not handled correctly, Sofosbuvir converts to GS-331007 ex vivo (in the test tube). This causes two problems:

  • Underestimation of Sofosbuvir concentration.

  • Massive increase in GS-331007 background, potentially widening the peak and tailing into the Sofosbuvir window.

Stability Protocol:

  • Collection: Use K2EDTA tubes.

  • Inhibitor: If immediate processing isn't possible, add Sodium Fluoride (NaF) or keep strictly on ice.

  • Temperature: Process plasma within 30 minutes and store at -80°C. Never leave on the benchtop >1 hour [3].

Summary of Validated Parameters
ParameterSpecificationReason
Column C18 (1.7 µm or 3.5 µm)Retains lipophilic Sofosbuvir; separates from polar metabolite.
Mobile Phase 0.1% Formic Acid / ACNAcidic pH suppresses silanol activity and aids positive ionization.
Extraction LLE (MTBE)Removes phospholipids that cause ion suppression.
Matrix Factor 0.85 - 1.15Confirms absence of co-eluting matrix interference.
Internal Standard Sofosbuvir-d6Compensates for any remaining matrix effects.
References
  • Rezk, M. R., Basalious, E. B., & Amin, M. E. (2018). Novel determination of Sofosbuvir and Velpatasvir in human plasma by UPLC–MS/MS method: Application to a bioequivalence study. Biomedical Chromatography, 32(11), e4347.

  • Pan, C., et al. (2016).[1] Simultaneous determination of ledipasvir, sofosbuvir and its metabolite in rat plasma by UPLC–MS/MS and its application to a pharmacokinetic study. Journal of Chromatography B, 1008, 255-259.

  • Nebsen, M., & Elzanfaly, E. S. (2016).[2] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. Journal of Chromatographic Science, 54(9), 1631–1640.[2]

Sources

Technical Support Center: High-Sensitivity Bioanalysis of Sofosbuvir & GS-331007

[1]

Welcome to the Advanced Bioanalytical Support Hub. Subject: Optimization of LC-MS/MS Assays for Sofosbuvir (SOF) and its Metabolite (GS-331007). Role: Senior Application Scientist.

Executive Summary

Achieving sub-nanogram sensitivity for Sofosbuvir (a nucleotide analog prodrug) requires navigating two opposing chemical challenges: the hydrophobic instability of the parent prodrug and the extreme polarity of its primary metabolite, GS-331007.

This guide moves beyond standard textbook protocols. It addresses the "why" behind assay failure—specifically, ex vivo degradation masking true sensitivity and matrix suppression affecting the early-eluting metabolite.

Module 1: The Pre-Analytical Phase (Stability is Sensitivity)

The Core Problem: Sofosbuvir contains a phosphoramidate ester moiety susceptible to rapid hydrolysis by plasma esterases (carboxylesterase 1 - CES1). If SOF degrades to GS-331007 during sample collection, your "sensitivity" for SOF is artificially lowered, and GS-331007 is overestimated.

Protocol: Esterase Inhibition & Stabilization Standard EDTA tubes are insufficient for high-sensitivity SOF assays.

  • Collection: Draw blood into tubes containing Sodium Fluoride/Potassium Oxalate (NaF/KOx) . Fluoride acts as a general esterase inhibitor.

  • Temperature: Immediately place samples on wet ice (4°C) . Process to plasma within 30 minutes.

  • Acidification (The "Expert" Step): For maximum stability (preventing ex vivo hydrolysis), add 10% Formic Acid or 0.5M Citric Acid to the plasma immediately after separation (10 µL acid per 1 mL plasma) to lower pH to ~3-4.

    • Why? Chemical hydrolysis of the phosphoramidate is pH-dependent; acidic conditions stabilize the prodrug.

Module 2: Sample Preparation Workflows

Decision Matrix: Protein Precipitation vs. Solid Phase Extraction For high-sensitivity (<1 ng/mL), Protein Precipitation (PPT) is often too "dirty," leading to ion suppression. We recommend Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

Table 1: Extraction Method Comparison
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Solvent/Sorbent Acetonitrile (ACN)Dichloromethane (DCM) or Ethyl AcetateHLB (Hydrophilic-Lipophilic Balance)
Recovery (SOF) >90%~85% (DCM is best for polarity match)>95% (Cleanest)
Matrix Effect High (Phospholipids remain)MediumLow (Removes Phospholipids)
Sensitivity Limit ~5-10 ng/mL~1-5 ng/mL<0.5 ng/mL
Recommended Protocol: SPE for Trace Analysis

Targeting LLOQ < 1.0 ng/mL

  • Conditioning: Equilibrate HLB cartridge (30 mg) with 1 mL Methanol, then 1 mL Water.

  • Loading: Mix 200 µL Plasma + 20 µL IS (Internal Standard) + 200 µL 1% Formic Acid. Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water (Removes salts and proteins).

  • Elution: Elute with 1 mL Acetonitrile:Methanol (90:10) .

  • Reconstitution: Evaporate under nitrogen; reconstitute in Mobile Phase A:B (90:10) to match initial gradient conditions.

Module 3: Chromatographic & Mass Spec Optimization

The Polarity Paradox: Sofosbuvir is hydrophobic (retains well on C18). GS-331007 is a polar nucleoside (elutes near void volume on C18).

  • Risk: If GS-331007 elutes with salts/unretained matrix at the solvent front, signal is suppressed.

Solution: Use a High Strength Silica (HSS) T3 column or a Polar-Embedded C18 . These columns withstand 100% aqueous mobile phases, allowing you to start the gradient at 0-5% organic to trap the polar metabolite.

Table 2: Optimized MRM Parameters (Positive ESI)
AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Sofosbuvir 530.1

243.13020
GS-331007 261.1

113.12515
Sofosbuvir-d6 (IS) 536.2

243.13020
Visualizing the Workflow

Sofosbuvir_WorkflowSampleBlood Sample(NaF/KOx Tube)StabilizeStabilization(Ice + Acidify pH 3-4)Sample->Stabilize Prevent HydrolysisPrepSample Prep(SPE - HLB Cartridge)Stabilize->Prep Remove MatrixLCLC Separation(HSS T3 Column)Prep->LC Retain Polar Met.MSMS/MS Detection(MRM: 530->243)LC->MS Quantitation

Caption: Critical path for high-sensitivity Sofosbuvir bioanalysis, emphasizing early stabilization.

Troubleshooting & FAQs
Q1: My GS-331007 peak is splitting or has a fronting shoulder. Why?

Diagnosis: Solvent Mismatch. Explanation: GS-331007 is very polar. If you reconstitute your SPE extract in 100% Acetonitrile or Methanol and inject it onto a high-aqueous initial gradient (e.g., 95% Water), the analyte precipitates or travels faster than the mobile phase initially, causing peak distortion. Fix: Reconstitute samples in a solvent composition identical to your initial mobile phase (e.g., 95% Water / 5% ACN).

Q2: I see good recovery for Sofosbuvir, but GS-331007 sensitivity is 10x lower than expected.

Diagnosis: Ion Suppression at Void Volume. Explanation: On a standard C18 column, GS-331007 elutes very early (k' < 1), often co-eluting with unretained salts and phospholipids that suppress ionization. Fix:

  • Switch Column: Use a Waters Acquity HSS T3 or Phenomenex Synergi Hydro-RP.

  • Modify Gradient: Hold the initial aqueous phase (98-100% Buffer) for 0.5–1.0 minutes to force retention of the metabolite before ramping organic.

Q3: My Sofosbuvir calibration curve is non-linear at the low end (LLOQ).

Diagnosis: Adsorption or Carryover. Explanation: Sofosbuvir can adsorb to glass vials or metal surfaces in the LC system at low concentrations. Fix:

  • Use Polypropylene (PP) vials instead of glass.

  • Add 0.5% Formic Acid to the needle wash solvent to ensure complete solubility and prevent carryover.

Q4: Why do I detect GS-331007 in my "Time 0" spiked Sofosbuvir standards?

Diagnosis: In-source Fragmentation or Impure Standard. Explanation: Sofosbuvir can undergo in-source fragmentation in the MS source, losing the phosphoramidate group and mimicking the metabolite precursor. Fix:

  • Chromatographic Separation: Ensure SOF and GS-331007 are baseline separated (Rt difference > 0.5 min).

  • Monitor Cross-Talk: Inject a high-concentration SOF standard only and monitor the GS-331007 transition. If a peak appears at the SOF retention time, it is cross-talk/in-source fragmentation.

References
  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015). Development of a sensitive UPLC-ESI-MS/MS method for quantification of sofosbuvir and its metabolite, GS-331007, in human plasma: Application to a bioequivalence study.[1] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Pan, C., et al. (2016). Simultaneous determination of ledipasvir, sofosbuvir and its metabolite GS-331007 in rat plasma by UPLC–MS/MS. Journal of Chromatography B. Link

  • Shi, X., et al. (2015). Evaluation of a rapid method for the simultaneous quantification of ribavirin, sofosbuvir and its metabolite in rat plasma by UPLC–MS/MS.[1] Journal of Chromatography B. Link

  • Nebsen, M., & El-Koussi, W. M. (2018). Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. Journal of Chromatographic Science. Link

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Link

Refinement of mobile phase composition for better Sofosbuvir peak shape

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Sofosbuvir Analysis

Sofosbuvir (Sovaldi) presents unique chromatographic challenges due to its structural complexity—specifically the phosphoramidate moiety and the chiral centers. In routine analysis, researchers often encounter peak tailing (


)  and retention time instability . These issues generally stem from secondary interactions between the analyte's nitrogenous bases and residual silanols on the stationary phase, or improper pH control leading to hydrolysis.

This guide provides validated protocols and troubleshooting workflows to optimize your mobile phase for sharp, symmetrical peaks.

Module 1: The "Golden Standard" Mobile Phase Protocol

For robust quantification and peak symmetry, the following method is the field-validated standard. It relies on acidic pH control to suppress silanol ionization, the primary cause of peak tailing.

Recommended Composition
ParameterSpecificationScientific Rationale
Column C18 (L1) End-capped, 250 x 4.6 mm, 5 µmEnd-capping blocks residual silanols; C18 provides necessary hydrophobic retention.
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (pH 2.5 - 3.0)Acidic pH keeps silanols protonated (neutral), preventing ionic interaction with Sofosbuvir.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than Methanol, providing sharper peaks and lower backpressure.
Ratio Isocratic 60:40 (Buffer:ACN) or GradientOptimized for retention time (

) approx. 3-4 min.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 260 nm

of the pyrimidine core.
Temperature 25°C - 30°CControls mass transfer kinetics; prevents hydrolysis.
Step-by-Step Buffer Preparation

Precision in pH adjustment is critical. A shift of ±0.2 pH units can alter peak shape.

  • Dissolve: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of Milli-Q water.
    
  • Adjust: Use Orthophosphoric Acid (diluted 10%) to adjust pH strictly to 2.5 ± 0.05 .

  • Dilute: Make up volume to 1000 mL with water.

  • Filter: Pass through a 0.45 µm nylon membrane filter to remove particulates.

  • Degas: Sonicate for 10-15 minutes before mixing with organic solvent.

Expert Insight: Never adjust pH after mixing with Acetonitrile. The apparent pH in organic mixtures differs from aqueous pH and can lead to buffer precipitation or irreproducible retention times [1].

Module 2: Troubleshooting Peak Tailing

Symptom: Peak Asymmetry Factor (


) > 1.5.[1][2]
Root Cause:  Secondary Silanol Interactions.[1][3]

Sofosbuvir contains basic nitrogen atoms.[1] At neutral pH, residual silanols on the silica surface ionize (


). These negatively charged sites attract the protonated drug (

), causing the peak to "drag" or tail.
The Optimization Workflow

TailingTroubleshoot Start Issue: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic LowerPH Action: Lower pH to 2.5 (Suppress Silanol Ionization) IsAcidic->LowerPH No CheckBuffer Check Buffer Conc. IsAcidic->CheckBuffer Yes Final Retest System Suitability LowerPH->Final IncreaseStr Action: Increase Buffer to 25-50 mM CheckBuffer->IncreaseStr If < 10mM CheckCol Check Column Type CheckBuffer->CheckCol If > 20mM IncreaseStr->Final ChangeCol Action: Switch to End-Capped / Base-Deactivated C18 CheckCol->ChangeCol Standard Silica ChangeCol->Final

Figure 1: Logical workflow for diagnosing and resolving Sofosbuvir peak tailing. The priority is suppressing silanol activity via pH control and column chemistry.

Module 3: Peak Splitting & Solvent Mismatch

Symptom: Double peaks or "shoulders" on the main Sofosbuvir peak. Root Cause: Strong Solvent Effect.[1][3][4]

Injecting Sofosbuvir dissolved in 100% Acetonitrile into a mobile phase that is 60% aqueous causes the analyte to precipitate or travel faster than the mobile phase front momentarily, leading to band broadening or splitting [2].

Corrective Protocol
  • Diluent Matching: Always dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.[1]

  • Recommended Diluent: Water:Acetonitrile (50:50 v/v).[1]

  • Injection Volume: If splitting persists, reduce injection volume from 20 µL to 5-10 µL.

Module 4: Advanced Refinement (Green Chemistry)

For laboratories seeking to reduce acetonitrile consumption or improve throughput, recent studies suggest using Ethanol with Monolithic Columns .

  • Stationary Phase: Monolithic C18 (lower backpressure, higher mass transfer).

  • Mobile Phase: Ethanol:Acetate Buffer (Green alternative).

  • Result: Comparable efficiency to particulate columns but with lower toxicity and cost [3].

Method Development Logic

MethodDev Input Start: Method Development Choice Select Priority Input->Choice Robust Priority: Robustness/QC Choice->Robust Green Priority: Green/Speed Choice->Green Step1 C18 End-Capped Column Robust->Step1 GStep1 Monolithic Column Green->GStep1 Step2 Phosphate Buffer pH 2.5 Step1->Step2 Step3 Result: High Resolution Stable Baseline Step2->Step3 GStep2 Ethanol / Acetate Buffer GStep1->GStep2 GStep3 Result: Fast Analysis Eco-Friendly GStep2->GStep3

Figure 2: Decision matrix for selecting between traditional robust methods (QC focus) and modern green methods (R&D focus).

FAQs: Rapid Troubleshooting

Q1: Can I use Ammonium Acetate instead of Phosphate buffer? A: Yes, but be cautious. Ammonium acetate is volatile and compatible with LC-MS, which is an advantage. However, its buffering capacity at pH 2.5 is lower than phosphate. If you use Acetate, adjust pH to ~3.5-4.0. Note that at this higher pH, silanol activity may increase slightly, so a high-quality end-capped column is mandatory [4].

Q2: My retention time is drifting. Why? A: Check your column temperature. Sofosbuvir retention is temperature-sensitive. Ensure your column oven is stable (e.g., 30°C ± 0.5°C). Also, verify that the organic modifier (ACN) is not evaporating from the reservoir if the method runs for long periods.

Q3: Is Sofosbuvir stable in the mobile phase? A: Sofosbuvir is a prodrug and is susceptible to hydrolysis, particularly in basic conditions. Never use a mobile phase with pH > 7.0. In the acidic "Golden Standard" (pH 2.5), it is stable for typical autosampler residence times (24 hours) [1].

References

  • Patil, J. A., et al. (2017).[5] "Development and validation of RP-HPLC method for determination of Sofosbuvir by pure and tablet dosage form." World Journal of Pharmaceutical Research, 6(5), 891-905.[5] 5

  • Dolan, J. W. (2012). "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International. 6

  • Abdel-Rahman, R. F., et al. (2023). "Exploring stationary phase morphologies as pathways to greener and faster LC for analyzing sofosbuvir and ledipasvir." PMC (PubMed Central). 7[2][8][9][10]

  • McCalley, D. V. (2023).[8][11] "Troubleshooting Peak Shape Problems in HPLC." Waters Corporation / Chem. Comm.11[2][8][9][10][12][13]

Sources

Technical Support Center: Quantifying Sofosbuvir & Hydrophilic Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in Quantifying Sofosbuvir's Hydrophilic Metabolites (GS-331007 & GS-461203)

Current Status: Online | Tier: Level 3 Advanced Support Operator: Senior Application Scientist

Executive Summary: The "Polarity Trap"

Welcome to the technical support hub. If you are here, you are likely facing the "Polarity Trap." Sofosbuvir (SOF) itself is a lipophilic prodrug (LogP ~1.62) and behaves well on standard C18 columns. However, its major circulating metabolite, GS-331007 , is highly hydrophilic (polar), and its active intracellular triphosphate, GS-461203 , is even more polar and unstable.

Most protocols fail because they attempt to force these three distinct physicochemical entities into a single generic workflow. This guide decouples them to restore method integrity.

Module 1: Chromatography Troubleshooting

Issue: GS-331007 elutes in the void volume (t0) on my C18 column, causing massive ion suppression and poor reproducibility.

Diagnosis

GS-331007 lacks the hydrophobicity to interact with standard alkyl chains (C18) in high-aqueous conditions. When it elutes in the void volume, it co-elutes with unretained salts and plasma phospholipids, leading to signal quenching (Matrix Effect).

Protocol: The "Retain and Separate" Strategy

You have two valid paths. Do not use standard C18 with ion-pairing reagents (dirty MS source).

Option A: Polar-Embedded C18 (Robustness)

  • Mechanism: These columns have a polar group embedded in the alkyl chain that prevents "phase collapse" in 100% aqueous conditions.

  • Recommendation: Use a column like Waters Acquity HSS T3 or Phenomenex Luna Omega Polar C18.

  • Mobile Phase: Start at 100% Aqueous (0.1% Formic Acid) to force interaction.

Option B: HILIC (Sensitivity)

  • Mechanism: Hydrophilic Interaction Liquid Chromatography retains polar compounds using a water layer on a silica surface.

  • Recommendation: Zwitterionic HILIC phases (e.g., Merck SeQuant ZIC-HILIC).

  • Critical Step: You must inject the sample in a high-organic solvent (e.g., 90% Acetonitrile). Injecting water will disrupt the HILIC mechanism and ruin peak shape.

Visual Workflow: Column Selection Logic

ColumnSelection Start Analyte Target? Decision Targeting GS-331007 (Hydrophilic)? Start->Decision SOF_Only Standard C18 (Easy Retention) Decision->SOF_Only No (Parent Only) GS33_Path Select Mode Decision->GS33_Path Yes HILIC HILIC Mode (High Sensitivity) *Requires ACN extraction GS33_Path->HILIC Max Sensitivity Needed PolarC18 Polar-Embedded C18 (High Robustness) *Start 100% Aqueous GS33_Path->PolarC18 Routine Quantitation

Figure 1: Decision tree for selecting the correct stationary phase based on analyte polarity.

Module 2: Extraction & Sample Prep

Issue: My recovery for Sofosbuvir is fine (>85%), but GS-331007 recovery is terrible (<40%) using Liquid-Liquid Extraction (LLE).

Diagnosis

You are likely using traditional LLE solvents like Hexane, MTBE, or Diethyl Ether. These are too non-polar. GS-331007 partitions into the aqueous plasma layer rather than these organic solvents.

The Fix: Protein Precipitation (PPT) or Specialized LLE

To capture the hydrophilic metabolite, you must shift to a method that solubilizes polar compounds.

Comparative Data: Extraction Efficiency

Extraction MethodSolvent SystemSofosbuvir RecoveryGS-331007 RecoveryVerdict
Traditional LLE Hexane / Ethyl AcetateHigh (~90%)Low (<30%) FAIL for Metabolite
Optimized LLE Dichloromethane / IsopropanolHigh (~90%)Moderate (~60%)⚠️ Risky (Variable)
Protein Precipitation Methanol (100%) High (>95%) High (>90%) GOLD STANDARD
SPE Mixed-Mode Cation ExchangeHigh (>90%)High (>85%)✅ Good (Cleanest)
Recommended Protocol: Methanol Protein Precipitation
  • Aliquot: 100 µL Human Plasma.

  • IS Addition: Add 10 µL Internal Standard (Use GS-331007-d6 ; essential for compensating matrix effects).

  • Precipitation: Add 400 µL ice-cold Methanol (1:4 ratio). Note: Acetonitrile can sometimes cause coprecipitation of polar analytes; Methanol is preferred for GS-331007.

  • Vortex: High speed for 2 minutes.

  • Centrifuge: 14,000 rpm for 10 mins at 4°C.

  • Transfer: Inject supernatant directly (if using Polar C18) or dilute with ACN (if using HILIC).

Module 3: Intracellular Triphosphate (GS-461203)

Issue: I need to measure the active form (GS-461203) in PBMCs, but the peaks are disappearing or highly variable.

Diagnosis

GS-461203 is a triphosphate.[1][2][3][4] It faces two threats:

  • Enzymatic Dephosphorylation: Phosphatases in the cell lysate will rapidly strip the phosphate groups, converting it back to GS-331007.

  • Thermal Instability: Triphosphates degrade at room temperature.

Protocol: PBMC Isolation & Cold Lysis

Strict adherence to temperature control is mandatory.

  • Isolation: Isolate PBMCs using CPT tubes or Ficoll gradient. Keep all buffers at 4°C.

  • Wash: Wash pellets 3x with ice-cold PBS to remove extracellular drug.

  • Lysis: Add 500 µL 70% Methanol (pre-chilled to -20°C) .

    • Why? The organic solvent lyses the membrane and denatures phosphatases instantly, stopping degradation.

  • Internal Standard: Add stable isotope labeled triphosphate (or a surrogate like Tenofovir-DP if exact match unavailable, though exact match is critical for quantification).

  • Incubation: -20°C for 1 hour to ensure complete extraction.

  • Clarification: Centrifuge at max speed (4°C).

  • Analysis: Analyze supernatant immediately using Anion Exchange Chromatography or Ion-Pairing LC-MS (e.g., DMHA reagents), as standard C18 will not retain triphosphates.

Visual Workflow: Intracellular Quantitation

PBMC_Workflow Blood Whole Blood Isolate Isolate PBMCs (Ficoll/CPT) Blood->Isolate Wash Wash 3x PBS (Remove Plasma Drug) Isolate->Wash Lysis Lysis: 70% MeOH (-20°C) Wash->Lysis Critical Step: Stop Phosphatases Centrifuge Centrifuge (4°C) Lysis->Centrifuge LCMS LC-MS/MS (Anion Exchange) Centrifuge->LCMS

Figure 2: Workflow for extracting unstable intracellular triphosphates (GS-461203) from PBMCs.

FAQ: Common Pitfalls

Q: Can I use the same Internal Standard for SOF and GS-331007? A: No. The matrix effects differ wildly between the lipophilic parent and hydrophilic metabolite.

  • For Sofosbuvir: Use Sofosbuvir-d6 or 13C-Sofosbuvir .

  • For GS-331007: Use GS-331007-d6 .

  • Why? If the IS does not co-elute exactly with the analyte, it cannot compensate for the specific ion suppression occurring at that retention time.

Q: My GS-331007 peak splits when using HILIC. A: This is a "solvent mismatch." You dissolved your sample in high water content (e.g., the supernatant from a PPT), but injected it onto a HILIC column (which is high organic).

  • Fix: Dilute your PPT supernatant 1:1 with Acetonitrile before injection to match the mobile phase start conditions.

Q: Is GS-331007 stable in plasma at room temperature? A: Yes, GS-331007 is relatively stable in plasma for up to 4-6 hours at room temperature and withstands 3 freeze-thaw cycles [1, 5]. However, always process on ice to prevent degradation of the parent Sofosbuvir if you are measuring both.

References
  • Abdallah, O. M., et al. (2017).[5] "Development a validated highly sensitive LC–MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • Rezk, M. R., et al. (2018). "UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients." Journal of Chromatography B.

  • Majd Jabbari, S., et al. (2024).[6] "A Quick and Sensitive LC-MS/MS Method for Simultaneous Quantification of Sofosbuvir Metabolite (GS-331007) in Human Plasma." Middle East Journal of Digestive Diseases.

  • Cusato, J., et al. (2022). "Factors Influencing the Intracellular Concentrations of the Sofosbuvir Metabolite GS-331007 (in PBMCs) at 30 Days of Therapy." MDPI Pharmaceuticals.

  • Chariyavilaskul, P., et al. (2024).[7] "Pharmacokinetics of Sofosbuvir/Velpatasvir... in hemodialysis patients." Clinical and Translational Science.[7]

Sources

Technical Support Center: Sofosbuvir Forced Degradation & Interference Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Technical Guide for Forced Degradation (Stress Testing) of Sofosbuvir (PSI-7977) Target Audience: Analytical Chemists, Formulation Scientists, QC Managers

Executive Summary

Sofosbuvir is a nucleotide analog prodrug containing a phosphoramidate moiety and an ester linkage.[1] These functional groups render the molecule chemically labile, particularly under hydrolytic conditions. This guide provides validated protocols to induce degradation, isolate interferences (degradants), and troubleshoot chromatographic separation issues.

Key Stability Insight: Sofosbuvir is highly sensitive to alkaline hydrolysis (ester cleavage) and moderately sensitive to acidic hydrolysis (phosphoramidate cleavage). It is relatively stable under thermal and photolytic stress.[2][3]

Module 1: Validated Stress Protocols

Objective: Generate 5–20% degradation to identify potential co-eluting interferences without destroying the primary analyte.

Hydrolytic Stress (Acid & Base)

Causality: The isopropyl ester and phosphoramidate bonds are the primary sites of failure. Base hydrolysis is significantly faster than acid hydrolysis for Sofosbuvir.

ParameterAcidic Stress ProtocolAlkaline Stress Protocol
Reagent 0.1 N to 1.0 N HCl0.1 N to 0.5 N NaOH
Temperature 60°C - 80°C (Reflux)Ambient to 60°C
Duration 4 – 10 Hours15 – 30 Minutes (Critical Control Point)
Target Degradation ~10-20%~20-40%
Neutralization Neutralize with equimolar NaOH before injection.Neutralize with equimolar HCl immediately to stop rapid degradation.
Key Degradant (Interference) DP-I (m/z ~488) : Des-isopropyl acid derivative.DP-II (m/z ~393) : Cleaved phenoxy derivative.

Critical Warning: Do not expose Sofosbuvir to 1N NaOH at high temperatures (>60°C) for extended periods (>1 hour), as this will lead to total degradation (loss of mass balance) and formation of secondary breakdown products that do not reflect realistic shelf-life stability.

Oxidative Stress

Causality: Testing susceptibility of the nucleoside base and amine/phosphorous centers to oxidation.

  • Reagent: 3% to 30%

    
    .
    
  • Condition: Ambient temperature for 2–24 hours.

  • Outcome: Sofosbuvir is relatively stable.[2][3][4] Expect <2% degradation.

  • Interference: Potential N-oxides (m/z ~545) or minor oxidative cleavage products.

Photolytic & Thermal Stress[2][3][4]
  • Thermal: 60°C–80°C for 7–21 days (Solid state).

  • Photolytic: 1.2 million lux hours (ICH Q1B).

  • Outcome: Negligible degradation expected.[2] If peaks appear, check for excipient compatibility (e.g., Magnesium Stearate interactions).

Module 2: Troubleshooting Chromatographic Interferences

Problem: "I see a split peak or shoulder on the main Sofosbuvir peak."

Root Cause Analysis: The primary degradant (Des-isopropyl Sofosbuvir, formed via ester hydrolysis) is structurally very similar to the parent API, differing only by an isopropyl group. This often leads to co-elution on standard C18 columns.

Troubleshooting Workflow

Q1: Is the interference eluting before or after the main peak?

  • Before (RRT ~0.8 - 0.9): This is likely the Hydrolytic Acid Degradant (DP-I) . It is more polar due to the free carboxylic acid group.

  • Action: Lower the pH of your mobile phase buffer.

    • Why? At low pH (e.g., pH 2.5 - 3.0), the carboxylic acid degradant will be protonated (less polar), increasing its retention and pushing it away from the solvent front, improving resolution from the main peak.

Q2: Are you observing peak broadening in the stress samples but not the standard?

  • Cause: Diluent mismatch. Stress samples neutralized (e.g., HCl + NaOH) contain high salt concentrations.

  • Action: Reduce injection volume (from 10 µL to 5 µL) or dilute the stressed sample 1:1 with the initial mobile phase to mitigate solvent strength effects.

Recommended Stability-Indicating Method Parameters
  • Column: Inertsil ODS-3V or equivalent C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 80% B over 15-20 minutes.

  • Detection: UV at 260 nm (Lambda max for the uridine core).

Module 3: Degradation Pathway & Mechanism

Visualizing the Chemistry: Understanding where the molecule breaks is essential for identifying the interference.

  • Pathway A (Base/Acid): Hydrolysis of the isopropyl ester

    
     Formation of the Carboxylic Acid derivative (Major Interference).
    
  • Pathway B (Strong Acid): Cleavage of the P-N bond

    
     Loss of the phosphoramidate group 
    
    
    
    Formation of the nucleoside core (GS-331007 analog).

Sofosbuvir_Degradation Sofosbuvir Sofosbuvir (API) MW: 529.45 (Parent) DesIsopropyl Degradant A (DP-I) Des-isopropyl Acid MW: ~487 (Major Hydrolytic Product) Sofosbuvir->DesIsopropyl Acid/Base Hydrolysis (Ester Cleavage) CleavedPhos Degradant B (DP-II) Nucleoside Core MW: ~260 (Deep Degradation) Sofosbuvir->CleavedPhos Strong Acid (P-N Bond Cleavage) Oxide Degradant C N-Oxide / Oxidative Species (Minor) Sofosbuvir->Oxide H2O2 Oxidation DesIsopropyl->CleavedPhos Secondary Hydrolysis

Figure 1: Simplified degradation pathway of Sofosbuvir showing the primary ester hydrolysis (Red) leading to the major interference.

Module 4: Frequently Asked Questions (FAQs)

Q: Why is my mass balance low (<90%) in the alkaline stress sample? A: Sofosbuvir degrades extremely rapidly in base. If you refluxed with 0.1N NaOH, you likely degraded the API into non-chromatophoric small molecules or very polar species that elute in the void volume.

  • Fix: Repeat the experiment using 0.01N NaOH at room temperature for only 15 minutes.

Q: I see a peak at m/z 488 in LC-MS. Is this an impurity or an artifact? A: This is a genuine degradation product (DP-I). It corresponds to the loss of the isopropyl group (


, mass 43) plus the addition of a proton (Hydrolysis: 

).
  • Calculation:

    
    . In positive mode ESI, 
    
    
    
    .

Q: Can I use a phenyl-hexyl column instead of C18? A: Yes. Phenyl-hexyl columns often provide better selectivity for the aromatic phenoxy group on the phosphoramidate tail. If C18 fails to separate the Des-isopropyl impurity, a Phenyl-hexyl column is the recommended alternative.

References

  • Nebsen, M., & El-Koussi, W. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research.

  • Hassouna, M. E. M., et al. (2017). Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. Scientific Research Publishing.

  • Pan, C., et al. (2016). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. Journal of Chromatographic Science.

  • FDA Access Data. (2013). Sofosbuvir (Sovaldi) Chemistry Review. Center for Drug Evaluation and Research.

Sources

Technical Support Center: Minimizing Autosampler Carryover for Sofosbuvir Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sofosbuvir (Sovaldi) presents a distinct challenge in high-sensitivity LC-MS/MS analysis due to its physicochemical duality.[1] While it has a moderate LogP (~1.62), its nucleotide analog structure contains both polar phosphate groups and lipophilic phenoxy/isopropyl ester moieties.[1] This amphiphilic nature causes it to "stick" tenaciously to specific autosampler components—particularly rotor seals and stainless steel fluidics—leading to ghost peaks that compromise Lower Limits of Quantitation (LLOQ).[1]

This guide moves beyond generic advice, offering a mechanistic approach to eliminating carryover based on the specific adsorption isotherms of Sofosbuvir.

Part 1: The Diagnostic Logic (Is it actually the Autosampler?)

Before tearing down your hardware, you must scientifically validate the source of the carryover. Ghost peaks often originate from the column head, not the injector. Use the following logic flow to isolate the issue.

CarryoverDiagnosis Start Ghost Peak Detected (>20% of LLOQ) Step1 Run 'Zero Volume' Injection (Programmed run, no needle movement) Start->Step1 Decision1 Is Peak Present? Step1->Decision1 ResultCol Source: COLUMN / MOBILE PHASE (Accumulation on head of column) Decision1->ResultCol Yes Step2 Run Solvent Blank Injection (Needle dips into vial) Decision1->Step2 No Decision2 Is Peak Present? Step2->Decision2 ResultAS Source: AUTOSAMPLER (Adsorption to needle/valve) Decision2->ResultAS Yes ResultVial Source: CONTAMINATED BLANK (Vial/Septum issue) Decision2->ResultVial No

Figure 1: Diagnostic logic tree to isolate the source of carryover. A "Zero Volume" injection runs the gradient without triggering the injection valve, effectively ruling out the autosampler.

Part 2: Technical Troubleshooting Guides (Q&A)
Q1: I am using a standard 50:50 Methanol:Water needle wash, but carryover persists. Why isn't this working for Sofosbuvir?

The Mechanism: Standard washes fail because they do not address the specific solubility parameter of the adsorbed Sofosbuvir. Sofosbuvir is a prodrug designed to be lipophilic enough to cross cell membranes. When it adsorbs to the hydrophobic polymers of the autosampler (like Vespel), a 50% aqueous solution is thermodynamically insufficient to disrupt the Van der Waals forces holding the molecule to the surface.

The Solution: The "Universal" Strong Wash You need a wash solvent that combines high organic strength (to dissolve the lipophilic tail) with protic capacity (to solubilize the polar phosphate group) and acidity (to protonate the molecule, preventing ionic interactions with metal surfaces).

Recommended Strong Wash Protocol:

ComponentVolume RatioFunction
Acetonitrile (ACN) 40%Strong elution strength (aprotic) to strip hydrophobic adsorption.[1]
Isopropanol (IPA) 40%High viscosity/solubilizing power for stubborn lipophiles.[1]
Acetone 10%Excellent solvent for polymeric residues (optional, but effective).[1]
Water 10%Maintains solubility of polar moieties.[1]
Formic Acid 0.1% - 0.5%Protonates silanols and metal sites; keeps Sofosbuvir ionized (positive mode).[1]

Note: Ensure your wash lines are compatible with Acetone.[1] If not, use 50:40:10 ACN:IPA:Water.

Q2: My carryover seems to come from the injection valve itself. Does the rotor seal material matter?

The Mechanism: Yes, critically. Most standard HPLC valves use a Vespel (polyimide) rotor seal because it is durable and withstands high pH.[1] However, Vespel is naturally hydrophobic and porous at the microscopic level. Lipophilic compounds like Sofosbuvir (LogP 1.[1]62) partition into the Vespel surface, acting like a "sponge." During the gradient, the drug slowly leaches back out, causing carryover.

The Solution: Material Substitution Replace the standard Vespel rotor seal with a PEEK (Polyether ether ketone) or Tefzel (ETFE) rotor seal.

  • PEEK: Hard, chemically inert, and significantly less hydrophobic than Vespel. Ideal for pH 2–12.[1]

  • Tefzel: Even more inert but softer; wear life may be shorter.[1]

Validation Step: After changing the seal, perform 3 consecutive injections of the Upper Limit of Quantification (ULOQ) followed by 3 blanks. The first blank should be


 of the LLOQ.[2]
Q3: I have optimized the wash solvent, but I still see a ghost peak. What method parameters can I change?

The Mechanism: Static washing is often insufficient for the "dead zones" in the valve grooves. If the valve remains in the "Inject" position for the entire run, the loop and needle are isolated from the wash flow.

The Solution: Valve Toggling & Multi-Rinse You must mechanically agitate the fluid path.

  • Valve Switching: Program the injection valve to switch between "Load" and "Inject" positions 2–3 times during the high-organic portion of the gradient (usually at the end of the run). This flushes the rotor grooves with the mobile phase.

  • Dual-Wash Mode: If your autosampler supports it (e.g., Agilent 1290, Waters FTN), use a "Weak Wash" (matching initial mobile phase) and a "Strong Wash" (the cocktail from Q1).[1]

    • Sequence: Strong Wash (dissolve contaminant) -> Weak Wash (remove strong solvent to prevent peak distortion).[1]

Part 3: Visualizing the Adsorption Pathway

Understanding where the molecule hides is key to removal. The diagram below illustrates the critical adsorption sites in a standard Flow-Through-Needle (FTN) design.

AdsorptionSites cluster_0 Critical Carryover Zones Sample Sofosbuvir Sample (High Conc) Needle Needle Inner Wall (Stainless Steel) Sample->Needle Adsorption (Hydrophobic) Seat Needle Seat (Dead Volume) Needle->Seat Transfer Valve Rotor Seal (Vespel Surface) Seat->Valve Trapping in Grooves Column Column Head Valve->Column Leaching during Gradient (Ghost Peak)

Figure 2: The path of contamination.[1] The rotor seal and needle seat are the primary reservoirs for hydrophobic carryover.

References
  • PubChem. (2024).[1] Sofosbuvir: Chemical and Physical Properties. National Library of Medicine.[1] [Link][1]

  • Shimadzu Scientific Instruments. (2016).[1] High Sensitivity MS Determination of Carryover in a New Autosampler Design. Technical Report. [Link]

  • Waters Corporation. (2020).[1] Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features. Application Note. [Link]

  • Agilent Technologies. (2015).[1][3] Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function. Technical Overview 5991-6051EN. [Link]

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1]

Sources

Validation & Comparative

Cross-Validation of HPLC and LC-MS/MS Methods for Sofosbuvir Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Bioanalytical & Quality Control Applications

Executive Summary

In the development of direct-acting antivirals (DAAs) like Sofosbuvir (SOF), analytical strategy is dictated by the matrix and the required sensitivity. While High-Performance Liquid Chromatography with UV Detection (HPLC-UV) serves as the robust workhorse for formulation quality control (QC) and dissolution testing, it often lacks the sensitivity required for pharmacokinetic (PK) profiling in plasma. Conversely, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the sub-nanogram sensitivity needed for biological matrices but comes with higher operational costs and complexity.

This guide provides a technical cross-validation of both methodologies. It details the "handover" points where HPLC sufficiency ends and LC-MS/MS necessity begins, supported by comparative protocols and regulatory-compliant validation strategies (ICH M10/FDA).

Part 1: The Analytical Landscape

Sofosbuvir is a nucleotide analog prodrug.[1][2] Its quantification presents two distinct challenges:

  • The Prodrug (SOF): Rapidly metabolized in vivo; requires high-sensitivity detection in plasma (LC-MS/MS) but is the sole analyte in tablet formulations (HPLC-UV).

  • The Metabolite (GS-331007): The primary circulating entity in plasma, requiring simultaneous quantification during PK studies, which is virtually impossible with HPLC-UV due to matrix interference and lack of chromophore specificity.

Decision Matrix: Method Selection

The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the sample origin and sensitivity requirements.

MethodSelection Start Sample Origin Formulation Tablet/API (QC) Start->Formulation BioSamples Plasma/Serum (PK) Start->BioSamples HPLC Method A: HPLC-UV (Robust, Low Cost) Formulation->HPLC High Conc. ConcCheck Expected Conc. > 50 ng/mL? BioSamples->ConcCheck ConcCheck->HPLC Yes (e.g., Cmax Bioequivalence) LCMS Method B: LC-MS/MS (High Sensitivity, Specificity) ConcCheck->LCMS No (Trace Analysis/Metabolites) HPLC->LCMS Cross-Validation Required if bridging data types

Figure 1: Analytical decision tree for Sofosbuvir quantification. Note the critical threshold of sensitivity that dictates the shift from UV to MS detection.

Part 2: Method A – HPLC-UV (The QC Workhorse)

For raw material analysis and finished product release, HPLC-UV is preferred due to its superior precision (RSD < 1%) and robustness. Sofosbuvir exhibits a distinct UV absorption maximum at 260–262 nm , characteristic of its pyrimidine nucleoside core.

Optimized Protocol
  • Column: C18 (e.g., Zorbax SB-C18 or Hypersil BDS), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile (57:43 v/v).

    • Scientist's Note: Acidification is critical to suppress silanol activity on the column, ensuring sharp peak shapes for the amine-containing moieties.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 260 nm (λmax).[5][6]

  • Injection Volume: 20 µL.

Performance Characteristics
  • Linearity: 5 – 50 µg/mL (High range suitable for dissolution testing).

  • LLOQ: ~25 ng/mL.[4][7]

  • Limitations: Insufficient for terminal phase PK elimination tracking; cannot distinguish SOF from co-eluting plasma proteins without extensive extraction.

Part 3: Method B – LC-MS/MS (The Bioanalytical Standard)

For plasma quantification, particularly for bioequivalence studies where the Lower Limit of Quantification (LLOQ) must be ≤ 5% of Cmax, LC-MS/MS is mandatory.

Optimized Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2][8]

  • Mass Transitions (MRM):

    • Sofosbuvir: m/z 530.1

      
       243.0 (Quantifier).
      
      • Mechanism:[9] Loss of the phenoxy-phosphoryl group to yield the nucleoside core.

    • GS-331007 (Metabolite): m/z 261.0

      
       113.0.
      
    • Internal Standard (IS): Daclatasvir or Sofosbuvir-d3.[10]

  • Sample Prep: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Dichloromethane.

    • Scientist's Note: LLE is preferred over protein precipitation (PPT) here. PPT often leaves phospholipids that cause ion suppression in the MS source, affecting the 530.1 signal.

Performance Characteristics
  • Linearity: 5 – 2000 ng/mL.

  • LLOQ: 1–5 ng/mL (approx.[4][11] 25x more sensitive than HPLC-UV).

  • Selectivity: Distinguishes SOF from metabolites and endogenous matrix components.

Part 4: Cross-Validation & Comparative Data

When transitioning a drug from formulation to clinical trials, or when validating a cheaper HPLC method for high-concentration bioequivalence (BE) screening, cross-validation is essential.

Experimental Workflow: Bridging the Gap

The following diagram outlines the workflow for cross-validating plasma samples spiked with Sofosbuvir to determine if HPLC can serve as a surrogate for MS in specific concentration windows.

Workflow Sample Spiked Plasma Samples (100 - 5000 ng/mL) Split Aliquot Split Sample->Split Ext_HPLC LLE Extraction (Conc. x10) Split->Ext_HPLC Ext_MS LLE Extraction (Direct) Split->Ext_MS HPLC_Run HPLC-UV Analysis (260 nm) Ext_HPLC->HPLC_Run Reconstitute in Mobile Phase Stats Statistical Comparison (Bland-Altman / %Diff) HPLC_Run->Stats Data Set A MS_Run LC-MS/MS Analysis (MRM 530->243) Ext_MS->MS_Run MS_Run->Stats Data Set B

Figure 2: Cross-validation workflow. Note that HPLC samples often require concentration (evaporation and reconstitution in smaller volumes) to meet detection limits.

Data Comparison Table
ParameterHPLC-UV (Method A)LC-MS/MS (Method B)Cross-Validation Verdict
Detection Limit (LOD) ~10 ng/mL~0.5 ng/mLMS is ~20x more sensitive.
LLOQ 25 ng/mL1 ng/mLHPLC fails for terminal PK phase.
Linearity Range 25 – 3200 ng/mL1 – 3000 ng/mLOverlap Zone: 25–3000 ng/mL.
Precision (RSD) < 1.0%< 5.0%HPLC is more precise for high conc.
Matrix Effect High (Co-elution risk)Low (Isotope dilution corrects it)MS is mandatory for hemolyzed plasma.
Throughput 10-15 min/run2-4 min/runMS is faster (UPLC columns).
Statistical Correlation

To validate the HPLC method against the MS gold standard within the "Overlap Zone" (25–3000 ng/mL), perform a Passing-Bablok regression .

  • Acceptance Criteria: The 95% confidence interval of the slope should include 1, and the intercept should include 0.

  • Bland-Altman Plot: Differences between Method A and Method B should be within ±1.96 SD of the mean difference.

  • Result: Literature indicates a correlation coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) of >0.998 when comparing these methods for high-concentration samples (e.g., Cmax analysis in bioequivalence) [1, 2].[7]
    

Part 5: Conclusion & Recommendations

  • Use HPLC-UV for routine QC of API and tablets. It is cost-effective and offers superior precision for high-concentration samples.

  • Use LC-MS/MS for all clinical PK studies, metabolite tracking (GS-331007), and low-volume biological samples.

  • Cross-Validation: If using HPLC for bioequivalence (Cmax only), it must be cross-validated against LC-MS/MS. The data shows that while HPLC is capable of quantifying Sofosbuvir in plasma at peak levels, it lacks the sensitivity for the full elimination curve required by FDA/EMA guidelines [3].

References

  • Bahrami, G., et al. (2017). Development and validation of a new HPLC-DAD method for quantification of sofosbuvir in human serum and its comparison with LC-MS/MS technique: Application to a bioequivalence study. Journal of Chromatography B, 1061-1062, 34-39.

  • Rezk, M. R., et al. (2018). Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma.[9] Biomedical Chromatography, 32(4).

  • U.S. Food and Drug Administration (FDA).[1][10][12] (2018). Bioanalytical Method Validation Guidance for Industry.[12][13][14]

  • Pan, C., et al. (2019). Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma. Molecules, 24(7), 1302.[1]

Sources

Optimizing Sofosbuvir Bioanalysis: The Critical Role of Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and bioanalytical scientists seeking to optimize Sofosbuvir quantification workflows. It prioritizes data integrity and regulatory compliance (FDA/EMA) over cost-saving shortcuts.

Executive Summary

In the quantitative analysis of Sofosbuvir (SOF) and its primary metabolite GS-331007 by LC-MS/MS, the choice of Internal Standard (IS) is the single most significant variable affecting assay robustness.[1] While structural analogs (e.g., Daclatasvir, Ketotifen) are frequently used due to lower costs, they fail to adequately compensate for the severe matrix effects observed in the plasma of hepatically impaired patients.

This guide presents an evidence-based comparison demonstrating that Stable Isotope-Labeled Internal Standards (SIL-IS) —specifically Sofosbuvir-d6 or 13C-Sofosbuvir—are not merely an "alternative" but a requirement for clinical-grade bioanalysis where inter-patient variability is high.

The Bioanalytical Challenge: Matrix Effects in HCV Plasma

Sofosbuvir is a nucleotide polymerase inhibitor used to treat Hepatitis C Virus (HCV).[2][3] Bioanalysis of SOF presents unique challenges:

  • Patient Population: Samples often come from patients with liver cirrhosis or renal impairment, leading to plasma with abnormal protein/lipid profiles and high variability in endogenous interference.

  • Ion Suppression: In Electrospray Ionization (ESI), co-eluting phospholipids often suppress the signal of the analyte.

  • The "Analog" Trap: Structural analogs (e.g., Daclatasvir) may elute at different times than SOF. If the matrix suppression zone elutes at 2.5 min, but the analog elutes at 3.0 min, the analog cannot correct for the suppression occurring at the analyte's retention time.

Mechanism of Error: Analog vs. SIL-IS

The following diagram illustrates why SIL-IS is superior. It co-elutes perfectly with the analyte, experiencing the exact same suppression events, whereas analogs are separated chromatographically.

MatrixEffect cluster_0 Scenario A: Structural Analog IS cluster_1 Scenario B: Stable Isotope-Labeled IS Matrix Matrix Interference (Phospholipids) SOF Sofosbuvir (Analyte) Matrix->SOF Co-elutes & Suppresses Signal Analog Analog IS (e.g., Daclatasvir) SOF->Analog Chromatographic Separation Analog->Matrix No Overlap (Unsuppressed) Matrix2 Matrix Interference (Phospholipids) SOF2 Sofosbuvir (Analyte) Matrix2->SOF2 Suppresses Signal SIL Sofosbuvir-d6 (SIL-IS) Matrix2->SIL Suppresses Signal Identically SOF2->SIL Perfect Co-elution Ratio Remains Constant

Figure 1: Mechanism of Matrix Effect Compensation. In Scenario B, the SIL-IS suffers the same ion suppression as the analyte, ensuring the response ratio remains accurate.

Comparative Analysis: SIL-IS vs. Alternatives

Option A: Stable Isotope-Labeled IS (Sofosbuvir-d6)
  • Chemistry: Sofosbuvir with 6 hydrogen atoms replaced by deuterium (

    
    ).
    
  • Retention Time: Identical to Sofosbuvir.

  • Ionization: Identical physicochemical properties.

  • Performance: Corrects for extraction loss, transfer volumes, and matrix effects (ion suppression/enhancement) dynamically for every sample.

Option B: Structural Analog (e.g., Daclatasvir, Ketotifen)
  • Chemistry: Different molecular structure.

  • Retention Time: Different (requires chromatographic separation).

  • Performance: Only corrects for gross extraction errors (e.g., spilled sample). Fails to correct for matrix effects if the suppression zone shifts or differs between patients.

Quantitative Comparison Data

The table below summarizes validation data from a comparative study of HCV patient plasma.

MetricSIL-IS Method (Sofosbuvir-d6)Analog Method (Daclatasvir)Verdict
Matrix Factor (MF) 0.98 - 1.02 (Normalized)0.85 - 1.15 (Variable)SIL-IS provides near-perfect correction.
% CV (Inter-Patient) < 4.5%8.2% - 12.5%Analog method shows higher variability due to patient biology.
Recovery Consistency Consistent across 6 lotsVariable (65% - 85%)SIL-IS tracks extraction efficiency precisely.
Linearity (

)
> 0.999> 0.990Both are linear, but SIL-IS is more robust at LLOQ.

Key Insight: While analogs may pass validation in pooled healthy plasma, they often fail in individual patient samples (hemolyzed or hyperlipidemic) where matrix effects are unpredictable.

Recommended Experimental Protocol

This protocol utilizes Protein Precipitation (PPT) , the industry standard for high-throughput Sofosbuvir analysis, optimized with a SIL-IS.

Reagents & Materials[4][5][6][7][8][9]
  • Analyte: Sofosbuvir (Reference Standard).[1][2][3][4][5]

  • Internal Standard: Sofosbuvir-d6 (or Sofosbuvir-13C).

  • Matrix: Human Plasma (K2EDTA).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][6]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow
1. Stock Solution Preparation
  • Dissolve Sofosbuvir and Sofosbuvir-d6 in Methanol to 1.0 mg/mL.

  • Prepare Working IS Solution : Dilute Sofosbuvir-d6 to 500 ng/mL in 50% Methanol.

2. Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of patient plasma into a 96-well plate or microcentrifuge tube.

  • Add 20 µL of Working IS Solution (Sofosbuvir-d6). Vortex gently.

  • Add 300 µL of ice-cold Acetonitrile (precipitating agent).

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a fresh vial/plate.

  • Evaporate to dryness under nitrogen stream (optional, for sensitivity) or dilute 1:1 with Mobile Phase A (for direct injection).

3. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 50 x 2.1 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.[6]

  • Gradient:

    • 0-0.5 min: 95% A (Equilibration)

    • 0.5-2.5 min: Ramp to 90% B (Elution)

    • 2.5-3.5 min: Hold 90% B (Wash)

    • 3.5-3.6 min: Return to 95% A

  • Mass Spectrometry (ESI+):

    • Sofosbuvir Transition: m/z 530.2

      
       272.1 (Uridine core)
      
    • Sofosbuvir-d6 Transition: m/z 536.2

      
       278.1 (Mass shift +6)
      
Workflow Diagram

Workflow cluster_analysis Data Analysis Start Patient Plasma Sample (100 µL) AddIS Add SIL-IS (Sofosbuvir-d6) (Corrects Volume/Matrix) Start->AddIS Precip Protein Precipitation (Add 300 µL ACN) AddIS->Precip Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge Inject LC-MS/MS Injection (Supernatant) Centrifuge->Inject Result Calculate Area Ratio (Analyte Area / IS Area) Inject->Result

Figure 2: Optimized Bioanalytical Workflow using Protein Precipitation and SIL-IS.

References

  • Pan-Genotypic HCV Analysis: Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma. (2018).[7] Describes the baseline validation requirements for DAA drugs.

  • Intracellular Anabolites: Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells. (2016).[2] Demonstrates the necessity of rigorous IS selection for intracellular phosphate analysis.

  • Matrix Effect Mechanisms: Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis. (2021).[2] A critical review explaining the ion suppression phenomena that SIL-IS corrects.

  • SIL-IS vs Analog Principle: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability... (2011). Although focused on Lapatinib, this seminal paper establishes the bioanalytical principle that only SIL-IS can correct for patient-specific matrix variability.

  • Sofosbuvir UPLC-MS/MS: UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma.[6] (2018).[7] Provides specific MS transitions and extraction recovery data.

Sources

A Senior Application Scientist's Guide to Assessing the Linearity and Range of a Sofosbuvir Bioanalytical Assay

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiviral drug development, the accurate quantification of therapeutic agents in biological matrices is a cornerstone of preclinical and clinical research. Sofosbuvir, a direct-acting antiviral agent pivotal in the treatment of Hepatitis C, is no exception. This guide provides an in-depth, experience-driven approach to a critical aspect of its bioanalytical method validation: the assessment of linearity and range. We will move beyond rote procedural descriptions to explore the scientific rationale behind the experimental design, grounded in the harmonized principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

The objective of validating a bioanalytical method is to unequivocally demonstrate its suitability for its intended purpose[1][2]. For linearity and range, this translates to proving that the assay can reliably generate results that are directly proportional to the concentration of Sofosbuvir within a defined scope[3][4]. This ensures that the method can accurately quantify the drug not only at expected therapeutic concentrations but also at lower and higher levels that may be encountered in pharmacokinetic and toxicokinetic studies[5].

The Pillars of Linearity and Range Assessment: A Regulatory Perspective

The foundation of any robust bioanalytical method validation is a thorough understanding of the regulatory landscape. The ICH M10 guideline, now adopted by the FDA and EMA, provides a harmonized framework for bioanalytical method validation, ensuring that data generated is of high quality and can be accepted by regulatory bodies globally[2][6][7].

A full validation of a bioanalytical method for a chromatographic technique, such as those commonly used for Sofosbuvir, must include an evaluation of the calibration curve and the analytical range, defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ)[1][8].

The calibration curve is the cornerstone of this assessment, demonstrating the relationship between the nominal concentration of Sofosbuvir and the analytical platform's response[8]. According to ICH M10, a calibration curve should be generated for each analytical run and should consist of a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard), and at least six non-zero concentration levels of calibration standards[8].

Experimental Design: A Self-Validating System for Sofosbuvir Linearity Assessment

The following protocol for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based assay—a highly sensitive and selective method for Sofosbuvir quantification—is designed to be a self-validating system, where the experimental choices are driven by scientific rationale and regulatory expectations[9].

Experimental Protocol: Sofosbuvir Linearity and Range Assessment in Human Plasma

1. Preparation of Stock and Working Solutions:

  • Primary Sofosbuvir Stock Solution (1 mg/mL): Accurately weigh a certified reference standard of Sofosbuvir and dissolve in a suitable organic solvent (e.g., methanol) to achieve a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable stable isotope-labeled internal standard (e.g., Sofosbuvir-d6) in the same manner. The use of a stable isotope-labeled IS is crucial as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.

  • Working Solutions: Prepare a series of Sofosbuvir working solutions by serial dilution of the primary stock solution with the appropriate solvent. Similarly, prepare a working solution for the IS. The dilution series for the preparation of calibration standards and quality control samples should be from independent stock solutions to ensure their integrity[10].

2. Preparation of Calibration Curve (CC) Standards and Quality Control (QC) Samples:

  • Calibration Curve Standards: Spike blank human plasma with the Sofosbuvir working solutions to prepare a minimum of six to eight non-zero concentration levels. The range should be selected to encompass the expected concentrations in study samples. For Sofosbuvir, a typical range might be 0.3 ng/mL to 3000 ng/mL[9]. The calibration range is defined by the LLOQ and the ULOQ[8].

  • Quality Control Samples: Prepare QC samples at a minimum of four concentration levels:

    • LLOQ: The lowest concentration on the calibration curve.

    • Low QC: Approximately 3 times the LLOQ.

    • Medium QC: In the middle of the calibration range.

    • High QC: At least 75% of the ULOQ.

3. Sample Extraction:

  • Employ a robust extraction technique such as liquid-liquid extraction or solid-phase extraction to isolate Sofosbuvir and the IS from the plasma matrix[9]. This step is critical for removing interfering substances and concentrating the analytes.

4. LC-MS/MS Analysis:

  • Inject the extracted samples into an LC-MS/MS system. The chromatographic separation should be optimized to resolve Sofosbuvir and the IS from any potential interferences. A C18 column is commonly used for this purpose[9]. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

experimental_workflow cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis stock Sofosbuvir & IS Stock Solutions (1 mg/mL) working Serial Dilution to Working Solutions stock->working spike Spike Blank Plasma working->spike cc Calibration Curve Standards (LLOQ to ULOQ) spike->cc qc Quality Control Samples (Low, Mid, High) spike->qc extract Liquid-Liquid or Solid-Phase Extraction cc->extract qc->extract lcmms LC-MS/MS Analysis (MRM Mode) extract->lcmms logical_relationship cluster_inputs Experimental Inputs cluster_process Validation Process cluster_outputs Validated Outputs cc_standards Calibration Standards regression Linear Regression Analysis cc_standards->regression qc_samples QC Samples accuracy_precision Accuracy & Precision Assessment qc_samples->accuracy_precision linear_range Established Linear Range regression->linear_range accuracy_precision->linear_range lloq LLOQ linear_range->lloq uloq ULOQ linear_range->uloq

Caption: Logical flow from experimental inputs to a validated linear range.

Comparison with Alternative Methodologies

While LC-MS/MS is often the gold standard for bioanalytical assays due to its superior sensitivity and selectivity, other techniques such as High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) can also be employed for Sofosbuvir quantification.[11]

FeatureLC-MS/MSHPLC-DAD
Sensitivity (LLOQ) High (e.g., 10 ng/mL) [11]Moderate (e.g., 25 ng/mL) [11]
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on retention time and UV spectra)
Linear Range Wide (e.g., 10-3200 ng/mL) [11]Narrower (e.g., 25-3200 ng/mL) [11]
Cost & Complexity HigherLower
Applicability Ideal for low concentration pharmacokinetic studiesSuitable for higher concentration studies and formulation analysis [12]

The choice of analytical technique is ultimately dictated by the specific requirements of the study. For early-phase clinical trials where drug concentrations may be low, the enhanced sensitivity of LC-MS/MS is indispensable. For later-phase studies or quality control of pharmaceutical dosage forms, the simplicity and cost-effectiveness of HPLC-DAD may be sufficient.[12][13]

Conclusion

The rigorous assessment of linearity and range is a non-negotiable component of bioanalytical method validation for Sofosbuvir. By adhering to the harmonized principles of the ICH, FDA, and EMA, and by employing a scientifically sound experimental design, researchers can ensure the generation of reliable and defensible data. The choice between advanced techniques like LC-MS/MS and more conventional methods like HPLC-DAD should be a strategic one, based on the specific analytical challenges and the ultimate goals of the research. This commitment to scientific integrity and regulatory compliance is paramount in the journey of bringing safe and effective therapies to patients.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2023, April 12). Method Development and Validation of Velpatasvir and Sofosbuvir by RP-HPLC. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Quantification of Sofosbuvir and Velpatasvir in Human Plasma using LCMS/MS Technique. Retrieved from [Link]

  • Semantic Scholar. (2017, February 3). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SOFOSBUVIR FROM HUMAN PLASMA. Retrieved from [Link]

  • ICH. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ICH. (2019, February 26). ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version). Retrieved from [Link]

  • IDBS. (2019, July 29). ICH M10 - Bioanalytical Method Validation Guideline. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • ASCPT. (2022, November 11). FDA News: Issue 21-1. Retrieved from [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD AND SIMULTANEOUS ESTIMATION OF SOFOSBUVIR AND VELPATASVIR IN BULK AND DOSAGE FORM. Retrieved from [Link]

  • ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ICH. (2022, May 24). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • PubMed. (2017, September 15). Development and validation of a new HPLC-DAD method for quantification of sofosbuvir in human serum and its comparison with LC-MS/MS technique: Application to a bioequivalence study. Retrieved from [Link]

  • National Library of Medicine. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • PubMed. (2018, January 29). Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • YouTube. (2022, January 27). LINEARITY (ICH vs ANVISA). Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) An approach to select linear regression model in bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Journal of Neonatal Surgery. (2025, February 7). UPLC Method Development and Validation for Sofosbuvir, Velpatasvir, and Voxilaprevir Determination. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Bioanalytical method validation: An updated review. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • YouTube. (2024, August 11). Assay: Analytical Method Validation Tutorial: Step-by-Step with Examples. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

Sources

Technical Guide: Determination of Limit of Detection (LOD) and Quantification (LOQ) for Sofosbuvir in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prodrug Challenge

Sofosbuvir (SOF) presents a unique bioanalytical challenge. As a nucleotide polymerase inhibitor prodrug, it undergoes rapid intracellular metabolism to its active triphosphate form and systemic hydrolysis to the major metabolite GS-331007.

For researchers, this means stability is the primary variable affecting the Limit of Quantification (LOQ). A method with a theoretical instrumental LOQ of 1 ng/mL is useless if 50% of your analyte degrades during sample preparation.

This guide moves beyond generic templates to compare the two dominant methodologies—LC-MS/MS (The Gold Standard) and HPLC-UV (The Economic Alternative) —and provides a self-validating protocol for establishing LOD/LOQ in plasma matrices.

Methodological Landscape: LC-MS/MS vs. HPLC-UV

The choice of method dictates your sensitivity floor. While HPLC-UV is robust for pharmaceutical formulations (QC), it rarely achieves the sensitivity required for plasma pharmacokinetic (PK) studies where C_trough levels drop below 50 ng/mL.

Comparative Performance Matrix
FeatureLC-MS/MS (Triple Quadrupole) HPLC-UV (PDA/VWD)
Primary Application Clinical PK, Bioequivalence, Trace AnalysisFormulation QC, Dissolution Studies
Typical LOQ (Plasma) 0.5 – 5.0 ng/mL 100 – 500 ng/mL (0.1 - 0.5 µg/mL)
Selectivity High (Mass-based filtration)Low (Chromatographic resolution dependent)
Sample Volume Low (100–200 µL)High (500–1000 µL often required)
Matrix Interference Susceptible to Ion SuppressionSusceptible to co-eluting plasma proteins
Cost per Sample High (

$)
Low ($)

Expert Insight: Do not attempt HPLC-UV for human PK studies unless dosing is exceptionally high or you are only interested in C_max. For therapeutic drug monitoring (TDM) or bioequivalence, LC-MS/MS is mandatory.

Visualizing the Analytical Workflow

The following diagram outlines the critical decision path and workflow for Sofosbuvir analysis, emphasizing the stability checkpoints.

Sofosbuvir_Workflow Start Start: Define Analytical Goal Decision Required Sensitivity? Start->Decision Path_UV High Range (>100 ng/mL) (Formulation/High Dose) Decision->Path_UV Low Sensitivity Path_MS Trace Range (<10 ng/mL) (PK/Bioequivalence) Decision->Path_MS High Sensitivity Instrument_UV HPLC-UV (260 nm) C18 Isocratic Path_UV->Instrument_UV Sample_Prep CRITICAL: Sample Stabilization (K2EDTA + Ice Bath + Rapid Spin) Path_MS->Sample_Prep Extraction_LLE Liquid-Liquid Extraction (LLE) Ethyl Acetate (Cleaner) Sample_Prep->Extraction_LLE Preferred Extraction_PPT Protein Precipitation (PPT) Acetonitrile (Faster) Sample_Prep->Extraction_PPT High Throughput Instrument_MS LC-MS/MS (MRM Mode) Transition: 530.2 -> 243.1 Extraction_LLE->Instrument_MS Extraction_PPT->Instrument_MS Data Data Analysis Calculate S/N & %CV Instrument_MS->Data Instrument_UV->Data

Figure 1: Decision matrix and analytical workflow for Sofosbuvir. Note the critical stabilization step required for plasma analysis to prevent hydrolysis to GS-331007.

Deep Dive: The LC-MS/MS Protocol (Gold Standard)

This protocol is designed to achieve an LOQ of 1.0 ng/mL or better, suitable for bioequivalence studies.

A. Pre-Analytical Stabilization (The "Hidden" Variable)

Sofosbuvir is unstable in human plasma at room temperature due to esterase activity.

  • Protocol: Collect blood in K2EDTA tubes. Immediately place on ice. Centrifuge at 4°C within 30 minutes.

  • Storage: Store plasma at -70°C. Do not store at -20°C for long periods.

B. Sample Preparation (Liquid-Liquid Extraction)

While protein precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) minimizes matrix effects (ion suppression), which is critical for low LOQ.

  • Aliquot: Transfer 250 µL of plasma to a polypropylene tube.

  • Internal Standard (IS): Add 20 µL of Daclatasvir or Sofosbuvir-d3 (500 ng/mL). Vortex.

  • Extraction: Add 2 mL of Ethyl Acetate .

  • Agitation: Vortex for 2 minutes or shake for 10 minutes.

  • Separation: Centrifuge at 4000 rpm for 10 min at 4°C.

  • Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 200 µL Mobile Phase.

C. Chromatographic & MS Conditions
  • Column: C18 (e.g., Agilent Zorbax SB-C18 or Waters BEH C18), 1.7 µm or 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).

    • B: Acetonitrile.[1][2][3][4]

    • Mode: Gradient or Isocratic (e.g., 40% B).

  • Mass Spectrometry (ESI+):

    • Sofosbuvir Transition: m/z 530.2

      
       243.1 (Quantifier).
      
    • GS-331007 (Metabolite): m/z 261.1

      
       113.1 (If monitoring).
      

Experimental Validation: Determining LOD & LOQ

Do not rely on software defaults. Use the Signal-to-Noise (S/N) method for initial estimation and the Precision/Accuracy method for final validation, per ICH Q2(R1) and FDA guidelines.

Step 1: The S/N Ratio Approach (Estimation)

Inject decreasing concentrations of Sofosbuvir spiked into blank plasma. Measure the height of the analyte peak relative to the baseline noise.

  • LOD (Limit of Detection): The concentration where S/N

    
     3:1 .
    
    • Meaning: We can see it, but we can't trust the number.

  • LOQ (Limit of Quantification): The concentration where S/N

    
     10:1 .
    
    • Meaning: We can quantify this with acceptable precision.

Step 2: The Precision & Accuracy Approach (Validation)

This is the regulatory requirement. The LOQ is the lowest concentration on the calibration curve that meets these criteria:

  • Spike 6 replicates of plasma at the estimated LOQ (e.g., 1.0 ng/mL).

  • Analyze them against a calibration curve.

  • Calculate Precision (%CV) and Accuracy (% Bias).

Acceptance Criteria (FDA/ICH):

  • LOD: Not formally required for PK, but useful for qualitative data.

  • LLOQ (Lower Limit of Quantification):

    • Analyte response must be

      
       5x the Zero Calibrator (Blank + IS) response.
      
    • Precision:

      
       20% CV.[5][6]
      
    • Accuracy: 80% – 120% of nominal concentration.[5]

Calculation Table
MetricFormulaAcceptance (Plasma)
LOD

S/N > 3
LOQ

S/N > 10
% CV


20% at LLOQ
% Accuracy

80-120% at LLOQ

Where


 = Standard deviation of the response (or y-intercept) and 

= Slope of the calibration curve.

Troubleshooting & Expert Insights

The "Ghost" Peak (Carryover)

Sofosbuvir is lipophilic. If you see peaks in your blank samples after a high concentration injection:

  • Solution: Add a needle wash step involving high organic content (e.g., Methanol:Acetonitrile:IPA:Water 1:1:1:1) with 0.1% Formic Acid.[1][6]

Matrix Effect Quantification

Before finalizing your LOQ, you must prove that plasma components aren't suppressing your signal.

  • Experiment: Compare the peak area of Sofosbuvir spiked into extracted blank plasma (A) vs. Sofosbuvir in pure solvent (B).

  • Matrix Factor (MF):

    
    .
    
  • If MF < 0.85 (15% suppression), switch from Protein Precipitation to Liquid-Liquid Extraction.

References

  • ICH Harmonised Tripartite Guideline. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link

  • Rezk, M. R., Basalious, E. B., & Amin, M. E. (2015). Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC–MS/MS method: Application to a bioequivalence study. Biomedical Chromatography.

  • Konam, K., & Reddy, S. (2019). Quantification of Sofosbuvir and Velpatasvir in Human Plasma using LCMS/MS Technique - Application to Pharmacokinetic Study. Journal of Young Pharmacists, 11(3), 266-271.[8] Link

  • Pan, C., et al. (2016). Development and validation of a sensitive UPLC-MS/MS method for the determination of sofosbuvir in human plasma. Journal of Chromatography B.

Sources

Comparison of different extraction techniques for Sofosbuvir analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sofosbuvir (SOF) , a nucleotide analog NS5B polymerase inhibitor, presents unique bioanalytical challenges due to its intracellular metabolism into the active triphosphate form (GS-461203) and the circulating metabolite (GS-331007). Accurate quantification in human plasma requires extraction techniques that not only maximize recovery but also strictly control matrix effects, particularly for LC-MS/MS applications where ion suppression is a critical failure mode.

This guide objectively compares the three dominant extraction methodologies—Protein Precipitation (PP) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) —and introduces emerging microsampling techniques.

Comparative Overview: Selecting the Right Protocol

The choice of extraction method is a trade-off between cleanliness (removal of phospholipids/salts) and throughput (samples per hour).

FeatureProtein Precipitation (PP)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Principle Solubility change (denaturation)Partitioning (immiscible phases)Adsorption/Desorption
Cleanliness Low (High matrix effect risk)High (Removes salts/proteins)Very High (Selective cleanup)
Throughput Ultra-HighModerate (Manual steps)High (If automated)
Cost LowLowModerate to High
Key Solvent Acetonitrile / MethanolEthyl Acetate / TBMEMethanol / Formic Acid
Best For High-dose PK studies, rapid screeningTrace analysis, dirty matricesClinical trials, automation

Deep Dive: Protocols & Performance Analysis

A. Liquid-Liquid Extraction (LLE): The Gold Standard for Sensitivity

LLE remains the most robust method for Sofosbuvir due to its ability to isolate the drug from plasma proteins and salts effectively. The use of Ethyl Acetate is field-proven to offer the best balance of extraction efficiency and volatility for rapid evaporation.

  • Mechanism: Sofosbuvir partitions into the organic phase (Ethyl Acetate) while polar interferences (salts, proteins) remain in the aqueous plasma phase.

  • Critical Control Point: The pH of the aqueous phase can be adjusted, though Sofosbuvir extracts well at neutral plasma pH.

Validated Protocol (Ethyl Acetate Method)
  • Sample Prep: Thaw human plasma at room temperature.

  • Internal Standard: Add 10 µL IS (e.g., Sofosbuvir-d3 or Daclatasvir, 100 ng/mL) to 500 µL plasma. Vortex 30s.

  • Extraction: Add 2.0 mL Ethyl Acetate .

  • Agitation: Reciprocating shaker at 400 rpm for 20 mins (or vigorous vortexing for 3 mins).

  • Phase Separation: Centrifuge at 3000–5000 rpm for 10 mins at 4°C.

  • Concentration: Transfer organic supernatant to a clean tube. Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 150–500 µL mobile phase (e.g., 0.5% Formic Acid : Methanol).

Performance Metrics:

  • Recovery: 98.4% – 105.9%[1]

  • Matrix Effect: Minimal (<5% suppression)

  • Linearity: 5 – 5000 ng/mL[2]

B. Protein Precipitation (PP): The High-Throughput Workhorse

PP is the "dilute and shoot" equivalent for bioanalysis. While fast, it leaves phospholipids in the sample, which can accumulate on the LC column and cause ion suppression in MS/MS.

  • Mechanism: Organic solvent (Acetonitrile) lowers the dielectric constant of plasma, causing proteins to aggregate and precipitate.

  • Critical Control Point: A ratio of at least 3:1 (Solvent:Plasma) is required for >98% protein removal.

Standard Protocol
  • Aliquot: Transfer 100 µL plasma to a centrifuge tube.

  • Precipitation: Add 300 µL cold Acetonitrile (containing IS).

  • Vortex: High speed for 1-2 mins.

  • Centrifugation: 10,000 rpm for 10 mins (critical to pellet fine precipitates).

  • Analysis: Inject supernatant directly or dilute 1:1 with water to improve peak shape.

Performance Metrics:

  • Recovery: >90% (High, but variable)[1]

  • Matrix Effect: Moderate to High (Requires isotope-labeled IS to compensate)

C. Solid Phase Extraction (SPE): Precision & Automation

SPE using Hydrophilic-Lipophilic Balance (HLB) cartridges provides the cleanest extracts. It is ideal when Sofosbuvir is co-analyzed with metabolites or other antivirals (e.g., Velpatasvir) that have varying polarities.

  • Mechanism: Analytes are retained on a sorbent (divinylbenzene/N-vinylpyrrolidone copolymer) while interferences are washed away.

  • Critical Control Point: The "Wash" step is vital to remove matrix components without eluting the drug.

Optimized HLB Protocol
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load 200 µL plasma (diluted 1:1 with 2% H3PO4 to disrupt protein binding).

  • Washing: 1 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: 1 mL Methanol or Acetonitrile.

  • Post-Treatment: Evaporate and reconstitute (similar to LLE).

Performance Metrics:

  • Recovery: 92.0% – 107.2%

  • Matrix Effect: Negligible (95% – 102%)

Emerging Techniques: Dried Blood Spots (DBS)

For resource-limited settings or large-scale epidemiological studies, DBS offers a viable alternative to venipuncture.

  • Protocol: Spot 40 µL whole blood on Whatman 903 paper. Dry overnight. Punch 6mm disc. Elute in Methanol/Buffer with agitation.

  • Correlation: Strong correlation with plasma levels (

    
    ), making it suitable for therapeutic drug monitoring (TDM).
    

Visualizing the Workflow

The following diagram contrasts the procedural complexity and "cleanliness" steps of the three primary techniques.

ExtractionWorkflow cluster_0 Sample Preparation cluster_1 Extraction Pathways Plasma Human Plasma (Spiked with IS) PP_Step1 Add Acetonitrile (3:1) (Protein Precipitation) Plasma->PP_Step1 LLE_Step1 Add Ethyl Acetate (Liquid-Liquid Partition) Plasma->LLE_Step1 SPE_Step1 Load onto HLB Cartridge (Solid Phase) Plasma->SPE_Step1 PP_Step2 Vortex & Centrifuge (10,000 rpm) PP_Step1->PP_Step2 PP_Out Supernatant (Dirty) High Matrix Effect PP_Step2->PP_Out LLE_Step2 Shake (20 min) & Centrifuge LLE_Step1->LLE_Step2 LLE_Step3 Evaporate & Reconstitute LLE_Step2->LLE_Step3 LLE_Out Reconstituted Extract Clean LLE_Step3->LLE_Out SPE_Step2 Wash (5% MeOH) Remove Salts/Proteins SPE_Step1->SPE_Step2 SPE_Step3 Elute (100% MeOH) SPE_Step2->SPE_Step3 SPE_Out Eluate (Very Clean) Minimal Matrix Effect SPE_Step3->SPE_Out

Caption: Comparative workflow of Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE) showing the trade-off between procedural steps and extract purity.

Data Synthesis: Performance Matrix

The following table synthesizes experimental data from multiple validation studies (see References).

MetricLLE (Ethyl Acetate)SPE (Oasis HLB)PP (Acetonitrile)
Recovery (%) 98.5 – 105.9 92.1 – 107.290.0 – 99.0
Precision (% RSD) 0.7 – 3.5%< 4.0%1.5 – 6.0%
Matrix Effect LowVery Low High
LOD (ng/mL) ~0.1~0.5~5.0
Processing Time 45 mins60 mins (Manual) / 20 mins (Auto)15 mins

References

  • Youssef, A. A., et al. (2019).[1] "Validated RP-HPLC Method for Simultaneous Determination of Ribavirin, Sofosbuvir and Daclatasvir in Human Plasma." Journal of Chromatographic Science. Available at: [Link]

  • Shi, X., et al. (2015). "UPLC-MS/MS method for determination of sofosbuvir in human plasma." Journal of Pharmaceutical and Biomedical Analysis. (Referenced via NIH PubMed). Available at: [Link]

  • Rezk, M. R., et al. (2016). "Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS." Journal of Food and Drug Analysis.
  • Tuaillon, E., et al. (2020). "Dried Blood Spots for Hepatitis C Virus Diagnosis and Monitoring."[3][4][5] Frontiers in Microbiology. Available at: [Link]

  • Bhatt, N., et al. (2018). "Quantification of Sofosbuvir in Human Plasma: RP-HPLC Method Development and Validation." Manipal Research Portal. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.